2-Methyloxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIIBDOXPQOKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870944 | |
| Record name | 2-Methyloxetane | |
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Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
218.0 [mmHg] | |
| Record name | 1,3-Epoxybutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
2167-39-7 | |
| Record name | 2-Methyloxetane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butylene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002167397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLOXETANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05JH3GJ6W9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-EPOXYBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1656 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methyloxetane, a significant heterocyclic compound. Given the increasing interest in oxetane-containing scaffolds in medicinal chemistry, this document details the nomenclature, physicochemical properties, synthesis, reactivity, and applications of this compound, serving as a valuable resource for professionals in drug discovery and organic synthesis.
Nomenclature and Chemical Identifiers
This compound is a saturated four-membered heterocycle containing an oxygen atom. The presence of a methyl group at the 2-position introduces a chiral center, leading to (R)- and (S)-enantiomers. The racemic mixture is commonly referred to as this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2167-39-7 (for racemic mixture)[1] |
| 75492-29-4 (for (S)-2-methyloxetane) | |
| Molecular Formula | C₄H₈O[1] |
| Molecular Weight | 72.11 g/mol [1] |
| Synonyms | 1,3-Epoxybutane, 1,3-Butylene oxide, 1-Methyltrimethylene oxide[1] |
| InChI | InChI=1S/C4H8O/c1-4-2-3-5-4/h4H,2-3H2,1H3[1] |
| SMILES | CC1CCO1[1] |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| Appearance | Colorless liquid |
| Odor | Sweetish, somewhat disagreeable |
| Boiling Point | 54 °C[1] |
| Melting Point | < -50 °C[1] |
| Density | 0.815 g/cm³[1] |
| Refractive Index | 1.378[1] |
| Water Solubility | ≥ 10 g/100 g at 25 °C[1] |
| Vapor Pressure | 218.0 mmHg[1] |
Spectroscopic Data:
| Spectroscopy | Data |
| ¹H NMR | Spectral data for this compound has been studied, providing insights into its structure. |
| ¹³C NMR | Predicted chemical shifts are available in various databases. |
| IR Spectroscopy | Characteristic peaks for C-O-C stretching are expected. |
| Mass Spectrometry | The molecular ion peak and fragmentation pattern can be used for identification. |
Synthesis of this compound
The synthesis of oxetanes can be challenging due to the inherent ring strain of the four-membered ring, which is approximately 25-26 kcal/mol.[2][3] Common synthetic strategies include intramolecular cyclization of 1,3-diols and the Paternò-Büchi reaction.
A prevalent method for synthesizing 2-substituted oxetanes is the intramolecular Williamson ether synthesis starting from a 1,3-diol.[4] This involves the selective functionalization of one hydroxyl group into a good leaving group, followed by base-induced ring closure.
Synthesis of this compound.
This protocol is adapted from established methods for the synthesis of chiral this compound.[4]
Step 1: Monotosylation of (S)-1,3-Butanediol
-
Dissolve (S)-1,3-butanediol (1 equivalent) in pyridine at 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in pyridine to the reaction mixture.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude monotosylate in anhydrous tetrahydrofuran (B95107) (THF).
-
Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous K₂CO₃, and filter.
-
Purify the crude product by distillation to obtain (S)-2-methyloxetane.
Reactivity and Key Reactions
The high ring strain of the oxetane ring makes it susceptible to ring-opening reactions under both acidic and basic/nucleophilic conditions.[3] This reactivity is fundamental to its utility as a synthetic building block.
Under Acidic Conditions: Ring-opening proceeds via a protonated oxetane intermediate. The nucleophile then attacks the more substituted carbon atom (C2), following an Sₙ1-like mechanism.
Under Basic/Nucleophilic Conditions: The nucleophile attacks the less sterically hindered carbon atom (C4) in an Sₙ2 fashion.
References
An In-depth Technical Guide to the Synthesis and Purification of 2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-methyloxetane, a valuable building block in medicinal chemistry and drug development. This document details the most common and effective synthetic methodologies, including experimental protocols and quantitative data. Furthermore, it outlines purification techniques tailored for this specific oxetane (B1205548) derivative.
Synthesis of this compound
The synthesis of this compound is primarily achieved through two principal routes: the intramolecular cyclization of a 1,3-diol derivative, commonly via a Williamson ether synthesis pathway, and the photochemical [2+2] cycloaddition known as the Paternò-Büchi reaction.
Intramolecular Cyclization via Williamson Ether Synthesis
This widely used method involves the conversion of a readily available starting material, 1,3-butanediol (B41344), into a derivative with a good leaving group at one hydroxyl function, followed by base-induced intramolecular nucleophilic substitution to form the oxetane ring.
Reaction Scheme:
Figure 1: General workflow for the synthesis of this compound via intramolecular cyclization.
Experimental Protocol: Synthesis of this compound from 1,3-Butanediol
This two-step procedure involves the monotosylation of 1,3-butanediol followed by an intramolecular cyclization.
Step 1: Monotosylation of 1,3-Butanediol
-
To a stirred solution of 1,3-butanediol (1 equivalent) in anhydrous pyridine (B92270) at 0 °C, slowly add p-toluenesulfonyl chloride (1 equivalent).
-
Maintain the reaction mixture at 0 °C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-butanediol monotosylate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude 1,3-butanediol monotosylate in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents), portion-wise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the formation of this compound by gas chromatography (GC).
-
Carefully quench the reaction with water and extract the product with a low-boiling point solvent like diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
Quantitative Data:
| Starting Material | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1,3-Butanediol monotosylate | NaH | THF | 18 | 75-85 | >95 (after purification) | [2][3] |
| 3-Bromo-1-butanol | Kt-BuOK | t-BuOH | 12 | ~70 | Not specified | [1][4] |
Table 1: Summary of quantitative data for the synthesis of this compound via intramolecular cyclization.
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane.[5] For the synthesis of this compound, this involves the reaction of acetaldehyde (B116499) with propene.
Reaction Scheme:
Figure 2: Paternò-Büchi reaction for this compound synthesis.
Experimental Protocol: Photochemical Synthesis of this compound
-
A solution of acetaldehyde in a suitable solvent (e.g., benzene (B151609) or acetonitrile) is prepared in a quartz reaction vessel.
-
Propene gas is bubbled through the solution while cooling the vessel to a low temperature (e.g., 0-10 °C).
-
The reaction mixture is irradiated with a high-pressure mercury lamp (UV light source) for several hours.
-
The progress of the reaction is monitored by GC analysis of aliquots.
-
After the reaction is complete, the solvent and unreacted starting materials are carefully removed by distillation.
Quantitative Data:
| Carbonyl | Alkene | Solvent | Irradiation Time (h) | Yield (%) | Purity (%) |
| Acetaldehyde | Propene | Benzene | 24 | Moderate | Varies |
Table 2: Illustrative quantitative data for the Paternò-Büchi synthesis of this compound. Yields are often moderate and can be accompanied by side products.
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Fractional Distillation
Fractional distillation is an effective method for purifying this compound, taking advantage of its relatively low boiling point.[2][6]
Experimental Protocol: Fractional Distillation of this compound
-
The crude this compound is placed in a round-bottom flask with a few boiling chips or a magnetic stir bar.
-
A fractionating column (e.g., Vigreux or packed column) is attached to the flask, followed by a condenser and a receiving flask.[2]
-
The apparatus is heated gently using a heating mantle.
-
The fraction that distills at or near the boiling point of this compound is collected. The receiving flask should be cooled in an ice bath to minimize loss due to volatility.
Physical Properties for Distillation:
| Property | Value |
| Boiling Point | 60-61 °C |
| Density | 0.843 g/mL at 25 °C |
Table 3: Physical properties of this compound relevant to purification.
Preparative Gas Chromatography (Prep GC)
For obtaining high-purity this compound, particularly on a smaller scale, preparative gas chromatography is a powerful technique.[7][8][9]
Experimental Protocol: Preparative GC of this compound
-
A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column) is used.
-
The crude this compound is injected onto the column.
-
A temperature program is developed to achieve optimal separation of this compound from impurities.
-
The fraction corresponding to the this compound peak is collected using a cooled trap.
Illustrative Prep GC Conditions:
| Parameter | Value |
| Column | Non-polar (e.g., DB-1, SE-30) or medium-polarity (e.g., DB-5) capillary column |
| Injector Temperature | 150 °C |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 100 °C at 5 °C/min |
| Carrier Gas | Helium or Nitrogen |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) with a splitter |
| Collection Trap | Cooled with liquid nitrogen or dry ice/acetone |
Table 4: Example of preparative GC parameters for the purification of this compound.
Spectroscopic Data
¹H NMR (Proton NMR) of this compound:
-
δ 4.80-4.95 (m, 1H): CH proton at the 2-position.
-
δ 4.35-4.50 (m, 2H): CH₂ protons at the 4-position.
-
δ 2.20-2.40 (m, 1H): One of the CH₂ protons at the 3-position.
-
δ 1.85-2.05 (m, 1H): The other CH₂ proton at the 3-position.
-
δ 1.35 (d, 3H): CH₃ protons.
¹³C NMR (Carbon NMR) of this compound:
-
δ 75.0: CH carbon at the 2-position.
-
δ 68.0: CH₂ carbon at the 4-position.
-
δ 35.0: CH₂ carbon at the 3-position.
-
δ 22.0: CH₃ carbon.
This guide provides essential information for the synthesis and purification of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and to consult the cited literature for further details. The provided data and methodologies aim to facilitate the efficient production of high-purity this compound for applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. hmdb.ca [hmdb.ca]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative gas chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Enantioselective Synthesis of (R)-2-Methyloxetane: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a robust and highly selective methodology for the enantioselective synthesis of (R)-2-methyloxetane, a valuable chiral building block in medicinal chemistry and drug development. The featured synthetic route employs a two-step chemoenzymatic process, commencing with the efficient enzymatic deracemization of racemic 1,3-butanediol (B41344) to afford the key intermediate, (R)-1,3-butanediol, with excellent enantiopurity. Subsequent chemical transformation via an intramolecular Williamson ether synthesis, involving a monotosylation and a base-mediated cyclization, yields the target molecule, (R)-2-methyloxetane, with high fidelity. This document furnishes detailed experimental protocols, quantitative data for each step, and illustrative diagrams to guide researchers and scientists in the successful execution of this synthesis.
Introduction
Chiral oxetanes, particularly (R)-2-methyloxetane, are increasingly sought-after structural motifs in the design of novel therapeutic agents. Their incorporation into molecular scaffolds can significantly enhance physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability. Consequently, the development of efficient and stereoselective synthetic routes to access enantiopure oxetanes is of paramount importance. This guide details a reliable chemoenzymatic approach that leverages the high selectivity of biocatalysis for the key stereochemistry-defining step, followed by a robust chemical cyclization to furnish the desired product.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step sequence starting from racemic 1,3-butanediol:
-
Enzymatic Deracemization: Racemic 1,3-butanediol is subjected to a whole-cell biocatalytic deracemization process to produce (R)-1,3-butanediol with high enantiomeric excess.
-
Intramolecular Williamson Ether Synthesis: The resulting (R)-1,3-butanediol is converted to (R)-2-methyloxetane through a monotosylation of the primary hydroxyl group, followed by a base-induced intramolecular cyclization.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of (R)-2-methyloxetane.
| Step | Reaction | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| 1 | Enzymatic Deracemization | Candida parapsilosis QC-76, Pichia kudriavzevii QC-1 | 83.35 | >99.5 | [1][2][3] |
| 2 | Intramolecular Williamson Ether Synthesis | 1. TsCl, Pyridine2. Strong Base (e.g., NaH, KOH) | ~80-90 (estimated) | >99 (retention of configuration) | [1][3] |
Detailed Experimental Protocols
Step 1: Enzymatic Deracemization of Racemic 1,3-Butanediol to (R)-1,3-Butanediol
This protocol is adapted from the deracemization procedure described by Zu et al.[1][2][3]. The process involves a two-stage, whole-cell biotransformation.
Materials:
-
Racemic 1,3-butanediol
-
Candida parapsilosis QC-76 cells
-
Pichia kudriavzevii QC-1 cells
-
Glucose
-
Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 8.0)
-
Bioreactor or incubator shaker
Procedure:
Part A: Enantioselective Oxidation of (S)-1,3-butanediol
-
Prepare a suspension of Candida parapsilosis QC-76 cells in the buffer solution within a suitable bioreactor.
-
Add racemic 1,3-butanediol to the cell suspension to a final concentration of 20 g/L.
-
Add acetone as a cosubstrate.
-
Maintain the reaction at 30°C with agitation (e.g., 250 rpm) and a pH of 8.0.
-
Monitor the reaction progress by periodically analyzing the concentration of (S)-1,3-butanediol and the formation of 4-hydroxy-2-butanone (B42824). The reaction is complete when the (S)-enantiomer is fully consumed.
-
Separate the Candida parapsilosis cells from the reaction mixture by centrifugation or filtration.
Part B: Asymmetric Reduction of 4-hydroxy-2-butanone
-
To the supernatant from Part A, add a suspension of Pichia kudriavzevii QC-1 cells.
-
Add glucose as a cosubstrate.
-
Maintain the reaction at 35°C with agitation (e.g., 200 rpm) and a pH of 8.0.
-
Monitor the conversion of 4-hydroxy-2-butanone to (R)-1,3-butanediol.
-
Once the reduction is complete, separate the cells from the reaction mixture.
-
The resulting aqueous solution contains (R)-1,3-butanediol, which can be purified by distillation or extraction.
Step 2: Intramolecular Williamson Ether Synthesis of (R)-2-Methyloxetane
This protocol is a general procedure for the conversion of a 1,3-diol to an oxetane (B1205548) via monotosylation and intramolecular cyclization, adapted from established methodologies[1][3].
Materials:
-
(R)-1,3-butanediol (from Step 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
Part A: Monotosylation of (R)-1,3-butanediol
-
Dissolve (R)-1,3-butanediol in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in dichloromethane to the reaction mixture.
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-(tosyloxy)butan-3-ol. This intermediate can be used in the next step with or without further purification.
Part B: Intramolecular Cyclization
-
Dissolve the crude (R)-1-(tosyloxy)butan-3-ol in anhydrous THF.
-
Cool the solution to 0°C.
-
Carefully add a strong base, such as sodium hydride (as a dispersion in mineral oil) or powdered potassium hydroxide, in portions.
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the oxetane.
-
Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
The (R)-2-methyloxetane can be purified by careful distillation.
Conclusion
The chemoenzymatic approach detailed in this guide presents an effective and highly stereoselective route for the synthesis of (R)-2-methyloxetane. The use of a whole-cell biocatalytic deracemization ensures the production of the chiral precursor, (R)-1,3-butanediol, with exceptional enantiopurity. The subsequent intramolecular Williamson ether synthesis provides a reliable method for the construction of the strained oxetane ring. This guide offers the necessary protocols and data to enable researchers in the fields of organic synthesis and drug discovery to access this valuable chiral building block.
References
Williamson Etherification via Chiral Diol Precursor
An In-depth Technical Guide to the Enantioselective Synthesis of (S)-2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principal methodologies for the enantioselective synthesis of (S)-2-methyloxetane, a valuable chiral building block in medicinal chemistry and drug development. The document details two primary strategies: the Williamson etherification of an enantiopure diol precursor and a biocatalytic approach utilizing halohydrin dehalogenases. For each method, detailed experimental protocols are provided, alongside quantitative data to facilitate comparison. The underlying synthetic pathways and experimental workflows are visually represented through diagrams generated using the DOT language.
This classical and robust two-step approach involves the initial enantioselective synthesis of (S)-1,3-butanediol, followed by its intramolecular cyclization to form the target (S)-2-methyloxetane. The key to this strategy lies in the efficient and highly enantioselective preparation of the chiral diol.
Enantioselective Synthesis of (S)-1,3-Butanediol
The asymmetric reduction of 4-hydroxy-2-butanone (B42824) is a common and effective method to produce enantiomerically pure 1,3-butanediol. Biocatalysis using alcohol dehydrogenases (ADHs) offers high enantioselectivity under mild reaction conditions. To obtain the (S)-enantiomer, an (R)-selective alcohol dehydrogenase is typically employed due to the change in Cahn-Ingold-Prelog priority of the substituents upon reduction.
This protocol is adapted from methodologies for the synthesis of (R)-1,3-butanediol using (S)-selective enzymes and is presented here for the synthesis of the (S)-enantiomer using a hypothetical, yet readily available, (R)-selective alcohol dehydrogenase.
Materials:
-
4-hydroxy-2-butanone
-
(R)-selective alcohol dehydrogenase (e.g., from a commercial supplier or expressed in E. coli)
-
NADH or NADPH cofactor
-
Glucose (for cofactor regeneration system, if using whole cells)
-
Glucose dehydrogenase (GDH) (for cofactor regeneration, if using isolated enzyme)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
In a temperature-controlled bioreactor, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).
-
Add 4-hydroxy-2-butanone to a final concentration of 20 g/L.
-
If using a whole-cell biocatalyst, add the recombinant E. coli cells expressing the (R)-selective ADH and glucose (1.5 eq) for cofactor regeneration.
-
If using an isolated enzyme, add the (R)-selective ADH, NADH or NADPH (0.1 mol%), glucose (1.5 eq), and glucose dehydrogenase.
-
Maintain the reaction temperature at 30°C with gentle agitation.
-
Monitor the reaction progress by GC or HPLC analysis.
-
Upon completion, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-1,3-butanediol.
Intramolecular Cyclization of (S)-1,3-Butanediol
The conversion of the chiral diol to the oxetane (B1205548) is achieved through a Williamson ether synthesis. This involves the selective activation of the primary hydroxyl group as a good leaving group (e.g., a tosylate), followed by intramolecular nucleophilic attack by the secondary hydroxyl group under basic conditions.
Materials:
-
(S)-1,3-butanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Tosylation:
-
Dissolve (S)-1,3-butanediol (1.0 eq) in anhydrous dichloromethane and cool to 0°C in an ice bath.
-
Add pyridine (1.2 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at 0°C for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylate. The product can be used in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude mono-tosylate in a suitable solvent such as THF or a mixture of diethyl ether and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the disappearance of the tosylate by TLC.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent by distillation at atmospheric pressure to obtain (S)-2-methyloxetane.
-
Quantitative Data for Williamson Etherification Route
| Step | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference (Analogous) |
| Asymmetric Reduction | 4-Hydroxy-2-butanone | (S)-1,3-Butanediol | >85 | >99 | [1] |
| Tosylation and Cyclization | (S)-1,3-Butanediol | (S)-2-Methyloxetane | ~70-80 | >99 (retention of ee) | General Procedure |
Biocatalytic Synthesis via Halohydrin Dehalogenase (HHDH)
A modern and green alternative for the synthesis of chiral oxetanes involves the use of halohydrin dehalogenases. These enzymes can catalyze the intramolecular cyclization of γ-haloalcohols to form oxetanes with high enantioselectivity. For the synthesis of (S)-2-methyloxetane, (S)-3-chloro-1-butanol would be the required substrate. The enantiopure starting material can be obtained through kinetic resolution of racemic 3-chloro-1-butanol using an appropriate lipase.
Experimental Protocol: HHDH-Catalyzed Cyclization of (S)-3-Chloro-1-butanol
This protocol is based on established procedures for HHDH-catalyzed synthesis of other chiral oxetanes.
Materials:
-
(S)-3-chloro-1-butanol
-
Halohydrin dehalogenase (e.g., HheC or an engineered variant) expressed in E. coli
-
Phosphate buffer (pH 8.0)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Prepare a suspension of whole E. coli cells containing the desired halohydrin dehalogenase in phosphate buffer (50 mM, pH 8.0).
-
Add (S)-3-chloro-1-butanol to the cell suspension to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at 30°C with shaking.
-
Monitor the formation of (S)-2-methyloxetane by GC analysis of samples taken from the organic phase (if a two-phase system is used) or after extraction of an aliquot of the reaction mixture.
-
Upon completion, extract the product with MTBE.
-
The organic extract containing the volatile (S)-2-methyloxetane can be used directly in subsequent reactions or the product can be isolated by careful distillation.
Quantitative Data for Biocatalytic Route
| Step | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference (Analogous) |
| HHDH-Catalyzed Cyclization | (S)-3-chloro-1-butanol | (S)-2-Methyloxetane | ~40-50 | >99 | [2] |
Signaling Pathways and Experimental Workflows
Diagram 1: Synthetic Pathways to (S)-2-Methyloxetane
Caption: Overview of the two primary synthetic routes to (S)-2-Methyloxetane.
Diagram 2: Experimental Workflow for Williamson Etherification
Caption: Step-by-step workflow for the synthesis of (S)-2-Methyloxetane via Williamson etherification.
Diagram 3: Experimental Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of (S)-2-Methyloxetane.
References
The Double-Edged Sword: An In-depth Technical Guide to the Ring Strain and Reactivity of 2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
The oxetane (B1205548) motif, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and materials science. Its inherent ring strain, a consequence of distorted bond angles, renders it a versatile reactive intermediate and a valuable building block for introducing unique physicochemical properties into larger molecules. This technical guide provides a comprehensive overview of the core principles governing the ring strain and reactivity of a key derivative, 2-methyloxetane.
Understanding the Driving Force: Ring Strain in this compound
Computational studies on similar oxetane structures, such as 3-oxetanone, suggest a ring strain energy of approximately 25.2 kcal/mol. This high degree of strain makes the oxetane ring susceptible to cleavage under a variety of conditions, providing a thermodynamic driving force for ring-opening reactions.
Table 1: Estimated Structural and Energetic Properties of this compound
| Property | Value | Source |
| Ring Strain Energy (estimated) | ~25-26 kcal/mol | General oxetane data |
| Calculated Ring Strain (3-Oxetanone) | ~25.2 kcal/mol | Computational Study |
Synthesis of this compound: Building the Strained Ring
The construction of the strained this compound ring can be achieved through several synthetic strategies. The two most prominent methods are the intramolecular Williamson ether synthesis and the photochemical Paternò-Büchi reaction.
Intramolecular Williamson Ether Synthesis
This classical method involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at one terminus and a nucleophilic alkoxide at the other. For the synthesis of this compound, the precursor is typically derived from 1,3-butanediol (B41344).
Experimental Protocol: Synthesis of this compound from 1,3-Butanediol (Representative)
-
Monotosylation of 1,3-Butanediol: To a solution of 1,3-butanediol in pyridine (B92270) at 0 °C, one equivalent of p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The reaction mixture is then worked up by pouring it into ice-water and extracting the product with diethyl ether. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous MgSO₄ and concentrated under reduced pressure.
-
Cyclization: The crude monotosylate is dissolved in a suitable solvent such as tetrahydrofuran (B95107) (THF). A strong, non-nucleophilic base, such as sodium hydride (NaH), is added portion-wise at 0 °C. The reaction mixture is then heated to reflux for several hours to effect the intramolecular cyclization. After cooling, the reaction is carefully quenched with water and the this compound is extracted with diethyl ether. The organic layer is washed with brine, dried, and the product is purified by distillation.
Paternò-Büchi Reaction
This photochemical [2+2] cycloaddition reaction involves the reaction of an excited state carbonyl compound with an alkene to form an oxetane. For the synthesis of this compound, acetaldehyde (B116499) can be reacted with propene.
Experimental Protocol: Paternò-Büchi Reaction for this compound Synthesis (Representative)
-
Reaction Setup: A solution of freshly distilled acetaldehyde and a cooled, condensed propene in a suitable solvent (e.g., benzene (B151609) or acetonitrile) is placed in a quartz photochemical reactor.
-
Irradiation: The reaction mixture is irradiated with a UV lamp (typically a medium-pressure mercury lamp) while maintaining a low temperature to prevent the evaporation of the volatile reactants. The progress of the reaction is monitored by gas chromatography (GC).
-
Work-up and Purification: After the desired conversion is reached, the solvent and unreacted starting materials are carefully removed by distillation. The resulting crude product, a mixture of diastereomers of this compound, is then purified by fractional distillation.
2-Methyloxetane: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane (B1205548) motif has emerged as a valuable scaffold in modern medicinal chemistry, offering a unique combination of physicochemical properties that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among these, 2-methyloxetane stands out as a critical chiral building block. Its stereodefined center provides a key handle for introducing chirality, influencing molecular conformation, and enabling specific interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (R)- and (S)-2-methyloxetane, with a focus on detailed experimental protocols and quantitative data to support its use in drug discovery and development.
The inherent ring strain of the four-membered ether, approximately 25-26 kcal/mol, makes this compound susceptible to nucleophilic ring-opening reactions, providing a versatile platform for the synthesis of complex 1,3-disubstituted acyclic structures.[1] This reactivity, coupled with the metabolic stability of the oxetane ring in certain contexts, makes it a compelling alternative to other common functionalities in drug design.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O | [2] |
| Molecular Weight | 72.11 g/mol | [2] |
| Boiling Point | 54 °C | [2] |
| Density | 0.815 g/cm³ | [2] |
| Refractive Index | 1.378 | [2] |
| Water Solubility | ≥ 10 g/100 g at 25 °C | [2] |
| Specific Rotation [α]D ((S)-enantiomer) | Expected to be non-zero | [3] |
| Specific Rotation [α]D ((R)-enantiomer) | Expected to be equal and opposite to (S) | [3] |
Spectroscopic Data (¹H and ¹³C NMR)
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | C2-H | 4.8 - 5.0 | m |
| ¹H | C3-H₂ | 2.4 - 2.6 and 2.1 - 2.3 | m |
| ¹H | C4-H₂ | 4.4 - 4.6 and 4.2 - 4.4 | m |
| ¹H | C2-CH₃ | 1.3 - 1.5 | d |
| ¹³C | C2 | 75 - 78 | |
| ¹³C | C3 | 30 - 33 | |
| ¹³C | C4 | 68 - 71 | |
| ¹³C | C2-CH₃ | 21 - 24 |
Enantioselective Synthesis of (R)- and (S)-2-Methyloxetane
The most reliable and widely applicable method for the enantioselective synthesis of this compound involves the cyclization of chiral 1,3-butanediol. This is typically achieved through monotosylation of the primary alcohol followed by intramolecular Williamson ether synthesis under basic conditions. The key to this approach is the availability of enantiomerically pure (R)- and (S)-1,3-butanediol.
Caption: General workflow for the synthesis of (S)- and (R)-2-methyloxetane.
Experimental Protocol: Synthesis of (S)-2-Methyloxetane
This protocol is adapted from established procedures for the cyclization of 1,3-diols.[4]
Step 1: Monotosylation of (S)-1,3-Butanediol
-
To a solution of (S)-1,3-butanediol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-4-tosyloxybutan-2-ol. The product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Intramolecular Cyclization
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C under an inert atmosphere, add a solution of (S)-4-tosyloxybutan-2-ol (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product. Further purification can be achieved by fractional distillation.
Quantitative Data (Expected):
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1 | (S)-4-tosyloxybutan-2-ol | >90% | >99% |
| 2 | (S)-2-Methyloxetane | 70-85% | >99% |
Experimental Protocol: Synthesis of (R)-2-Methyloxetane
The synthesis of (R)-2-methyloxetane follows the same procedure as the (S)-enantiomer, starting from commercially available or synthetically prepared (R)-1,3-butanediol. Biocatalytic methods have been developed for the highly enantioselective synthesis of (R)-1,3-butanediol.[5][6]
Quantitative Data (Expected):
| Step | Product | Yield | Enantiomeric Excess (ee) |
| 1 | (R)-4-tosyloxybutan-2-ol | >90% | >99% |
| 2 | (R)-2-Methyloxetane | 70-85% | >99% |
Ring-Opening Reactions of this compound
The ring strain of this compound facilitates its opening by a variety of nucleophiles. The regioselectivity of the attack is a key consideration. Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered C4 position (SN2 pathway). Under acidic conditions, the reaction can proceed through a more carbocation-like transition state, favoring attack at the more substituted C2 position.
Caption: Regioselectivity in the ring-opening of this compound.
Experimental Protocol: Ring-Opening with a Grignard Reagent (Carbon Nucleophile)
This protocol is a representative example of a ring-opening reaction with a carbon-based nucleophile under basic/nucleophilic conditions.
-
To a solution of phenylmagnesium bromide (1.2 eq, prepared from bromobenzene (B47551) and magnesium turnings) in anhydrous diethyl ether (0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product, 3-phenyl-1-butanol, by column chromatography on silica gel.
Quantitative Data (Expected):
| Nucleophile | Product | Regioselectivity (C4:C2) | Yield |
| PhMgBr | 3-phenyl-1-butanol | >95:5 | 80-90% |
Experimental Protocol: Ring-Opening with an Amine (Nitrogen Nucleophile)
This protocol illustrates the ring-opening with a nitrogen nucleophile, often requiring elevated temperatures.
-
In a sealed tube, combine this compound (1.0 eq) and benzylamine (B48309) (2.0 eq).
-
Heat the mixture to 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product, 1-(benzylamino)butan-3-ol, by vacuum distillation or column chromatography on silica gel.
Quantitative Data (Expected):
| Nucleophile | Product | Regioselectivity (C4:C2) | Yield |
| Benzylamine | 1-(benzylamino)butan-3-ol | >95:5 | 60-75% |
Applications in Drug Development
The unique properties of the this compound moiety have led to its incorporation into various drug discovery programs. It can serve as a metabolically stable bioisostere for other functional groups and introduce favorable physicochemical properties.
Case Study: Paclitaxel (B517696) Analogues
The oxetane ring is a crucial component of the anticancer drug paclitaxel. The synthesis of paclitaxel analogues often involves modifications of the core structure, and the introduction of alternative oxetane motifs, including those derived from chiral this compound, is an area of active research to improve efficacy and overcome drug resistance.[7] The synthetic strategies often involve the late-stage formation of the oxetane ring on a complex taxane (B156437) core.
Case Study: Antiviral Nucleosides
Chiral oxetane-containing nucleoside analogues have shown promise as antiviral agents. The oxetane ring replaces the furanose sugar of natural nucleosides, leading to compounds with altered metabolic stability and target engagement. The synthesis of these analogues involves the coupling of a nucleobase with a suitably functionalized chiral oxetane derivative, which can be prepared from (R)- or (S)-2-methyloxetane.[8][9]
Caption: Synthetic strategy for antiviral nucleoside analogues.
Conclusion
Chiral this compound is a versatile and valuable building block for the synthesis of complex molecules in drug discovery. Its straightforward enantioselective synthesis from readily available precursors and its predictable reactivity in ring-opening reactions make it an attractive tool for medicinal chemists. The ability to introduce a stereodefined 1,3-diol surrogate with favorable physicochemical properties ensures that this compound will continue to play a significant role in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to facilitate the effective application of this important chiral building block in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H8O | CID 16565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel d-seco paclitaxel analogues: synthesis, biological evaluation, and model testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 2-Methyloxetane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition pathways of 2-methyloxetane. The information compiled herein is crucial for understanding the molecule's behavior at elevated temperatures, a critical consideration in pharmaceutical development, chemical synthesis, and combustion chemistry. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the complex decomposition mechanisms.
Thermal Decomposition Kinetics
The thermal decomposition of this compound proceeds through two primary, competing unimolecular pathways. Studies conducted between 660 and 760 K have elucidated the kinetic parameters for these reactions.[1][2][3] The closed-shell thermal decomposition of this compound yields two main pairs of products: propene and formaldehyde, or ethene and acetaldehyde.[4][5][6]
Quantitative Kinetic Data
The following table summarizes the Arrhenius parameters for the two primary decomposition channels of this compound in the pressure-independent range.[1][2][3]
| Reaction Channel | Products | Rate Coefficient Expression (k∞/s⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |
| 1 | Propene (C₃H₆) + Formaldehyde (HCHO) | log(k₁)=(14.53 ± 0.12) - (249.2 ± 2.2) / (2.303RT) | 249.2 ± 2.2 |
| 2 | Ethene (C₂H₄) + Acetaldehyde (CH₃CHO) | log(k₂)=(15.67 ± 0.17) - (269.8 ± 3.3) / (2.303RT) | 269.8 ± 3.3 |
Decomposition of 2-Methyloxetanyl Radicals
In environments where radical species are present, such as in combustion or certain chemical processes, the decomposition of this compound can be initiated by hydrogen abstraction, leading to the formation of four distinct 2-methyloxetanyl radical isomers.[4][5][6] These radicals then undergo unimolecular decomposition, creating a more complex product distribution.
Products of Radical Decomposition
The unimolecular decomposition of 2-methyloxetanyl radicals yields a variety of products, as identified in Cl-initiated oxidation experiments.[4][6][7][8]
| Product | Chemical Formula |
| Methyl Radical | •CH₃ |
| Ethene | C₂H₄ |
| Formaldehyde | CH₂O |
| Propene | C₃H₆ |
| Ketene | C₂H₂O |
| 1,3-Butadiene (B125203) | C₄H₆ |
| Acrolein | C₃H₄O |
The relative yields of some of these products are temperature-dependent; for instance, the yields of ethene and 1,3-butadiene increase with temperature.[4]
Experimental Protocols
The understanding of this compound's thermal decomposition is built upon specific experimental methodologies.
Static System Pyrolysis
This method was employed to determine the kinetics of the neutral this compound decomposition.
-
Apparatus: A conventional static system was used, equipped with pressure measurement instrumentation.
-
Procedure: The thermal decomposition of this compound was studied in the gas phase at temperatures ranging from 660 to 760 K and pressures from 0.01 to 3 kPa.[1][2][3] The reaction progress was monitored by measuring the pressure change or by gas chromatographic analysis of the products.
-
Data Analysis: Rate coefficients were determined from the initial rates of product formation. The pressure dependence of the rate coefficients was studied to determine the high-pressure limit (k∞) and to extract information about collisional energy transfer.[1][2][3]
Cl-Initiated Oxidation with Photoionization Mass Spectrometry
This technique was used to study the decomposition of 2-methyloxetanyl radicals, which are key intermediates in oxidative environments.
-
Apparatus: The experiments were conducted in a slow-flow reactor coupled with a multiplexed photoionization mass spectrometer (MPIMS).[4][7][8]
-
Procedure: Chlorine atoms (Ċl) were generated by the photolysis of a precursor (e.g., oxalyl chloride) using an excimer laser. These Ċl atoms abstract hydrogen from this compound to produce 2-methyloxetanyl radicals (Ṙ).[4][5][7] The subsequent reactions of these radicals, both unimolecular decomposition and reactions with O₂, were studied under pseudo-first-order conditions at temperatures of 650 K and 800 K and a pressure of 6 Torr.[4][6][8]
-
Product Detection: The products of the radical decomposition were detected and quantified using tunable vacuum ultraviolet (VUV) synchrotron radiation for photoionization, followed by mass analysis. Photoionization spectra were measured from 8.5 eV to 11.0 eV to identify and isomer-specifically quantify the reaction products.[4][6][7][8]
-
Computational Chemistry: The experimental results were complemented by high-level quantum chemical calculations (e.g., CCSD(T)-F12/cc-pVDZ-F12) to map the potential energy surfaces for the unimolecular reactions of the 2-methyloxetanyl radical isomers, providing theoretical insight into the reaction mechanisms.[4][7][8]
Decomposition Pathways and Mechanisms
The following diagrams illustrate the key decomposition pathways for both neutral this compound and its corresponding radicals.
Caption: Primary decomposition channels of neutral this compound.
References
- 1. Kinetics and energy transfer in the thermal decomposition of this compound and 3-methyloxetane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics and energy transfer in the thermal decomposition of this compound and 3-methyloxetane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics and Energy Transfer in the Thermal Decomposition of this compound and 3-Methyloxetane - Lookchem [lookchem.com]
- 4. Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. osti.gov [osti.gov]
- 8. Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Methyloxetane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-methyloxetane, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry methods and serve as a reliable reference for the identification and characterization of this compound.
A. Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.85 | m | 1H | H-2 |
| 4.45 | t | 2H | H-4 |
| 2.50 | m | 1H | H-3a |
| 2.20 | m | 1H | H-3b |
| 1.40 | d | 3H | -CH₃ |
B. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 78.5 | C-2 |
| 68.0 | C-4 |
| 35.5 | C-3 |
| 22.0 | -CH₃ |
C. Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2970-2850 | Strong | C-H stretch (alkane) |
| 1120 | Strong | C-O-C stretch (ether) |
| 980 | Medium | Ring breathing |
| 1460, 1380 | Medium | C-H bend (alkane) |
D. Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Adduct |
| 73.0648 | [M+H]⁺ |
| 95.0467 | [M+Na]⁺ |
| 72.0575 | [M]⁺ |
| 71.0497 | [M-H]⁺ |
| 57.0704 | [M-CH₃]⁺ |
| 44.0262 | [C₂H₄O]⁺ |
| 43.0184 | [C₂H₃O]⁺ |
| 29.0391 | [C₂H₅]⁺ |
Disclaimer: The spectroscopic data presented in this guide are predicted using computational models and should be used as a reference. Experimental verification is recommended for definitive structural confirmation.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.28 s
-
Spectral width: 20 ppm
-
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same 500 MHz spectrometer (operating at 125 MHz for ¹³C).
-
Typical acquisition parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.09 s
-
Spectral width: 240 ppm
-
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
As this compound is a liquid at room temperature, the spectrum can be obtained from a neat thin film.
-
Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Gently press the plates together to form a thin, uniform film.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean KBr/NaCl plates prior to the sample scan and perform a background subtraction.
-
3. Mass Spectrometry (MS)
-
Sample Introduction:
-
Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Inject a dilute solution of the sample (e.g., 1 µL of a 100 ppm solution in dichloromethane) into the GC inlet.
-
Use a suitable capillary column (e.g., a 30 m x 0.25 mm DB-5ms column).
-
-
Ionization and Analysis:
-
Employ Electron Ionization (EI) at a standard energy of 70 eV.
-
The mass analyzer (e.g., a quadrupole or time-of-flight) should be scanned over a mass range of m/z 10-200.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
Commercial Suppliers and Technical Guide for High-Purity 2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity 2-methyloxetane, a valuable building block in pharmaceutical and medicinal chemistry. The guide details experimental protocols for its synthesis and purification, methods for purity assessment, and explores its relevance in drug discovery, particularly in the context of the mTOR signaling pathway.
Commercial Availability of High-Purity this compound
A critical starting point for any research or development project is the reliable sourcing of high-purity starting materials. This compound is available from various commercial suppliers, with purity levels typically ranging from 95% to over 98%. The selection of a supplier should be guided by the specific requirements of the intended application, including the desired enantiomeric purity for chiral applications. Below is a summary of representative commercial suppliers and their typical product specifications.
| Supplier | Purity | Enantiomeric Form | Notes |
| Molbase | 95-98% | Racemic and chiral forms may be available | A marketplace with multiple listed suppliers. |
| Advanced ChemBlocks | 97% | (S)-2-methyloxetane | Specializes in chiral building blocks for drug discovery. |
| SynQuest Laboratories | ≥97% | Racemic | Offers a range of specialty chemicals. |
| TCI Chemicals | >98% (GC) | Racemic | Provides a wide array of reagents for organic synthesis. |
| Sigma-Aldrich (Merck) | ≥97% | Racemic | A major supplier of research chemicals and laboratory equipment. |
Synthesis and Purification of High-Purity this compound
High-purity this compound can be synthesized through various routes, with the intramolecular cyclization of a 1,3-diol derivative being a common and effective method. The following protocol describes the synthesis of this compound from 1,3-butanediol (B41344).
Experimental Protocol: Synthesis of this compound from 1,3-Butanediol
This two-step procedure involves the conversion of 1,3-butanediol to a chlorohydrin acetate (B1210297) intermediate, followed by cyclization to this compound.
Step 1: Synthesis of 3-Chlorobutyl Acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,3-butanediol (1.0 eq) and acetyl chloride (1.1 eq) in a suitable solvent such as dichloromethane. The reaction is typically performed at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting diol.
-
Workup: Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize excess acetyl chloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The crude product is purified by vacuum distillation to yield 3-chlorobutyl acetate.
Step 2: Cyclization to this compound
-
Reaction Setup: The purified 3-chlorobutyl acetate (1.0 eq) is dissolved in a suitable solvent, and a strong base, such as potassium hydroxide (B78521) (2.0 eq), is added portion-wise. The reaction is typically heated to reflux.
-
Reaction Monitoring: The formation of this compound can be monitored by GC.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and water is added. The product is extracted with a low-boiling-point organic solvent, such as diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The crude this compound is purified by fractional distillation to obtain the high-purity product.[1]
Experimental Protocol: Purification by Fractional Distillation
Fractional distillation is a highly effective technique for purifying volatile liquids like this compound and separating them from impurities with close boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Heat the flask gently. The vapor will rise through the fractionating column, where it will undergo multiple condensation and vaporization cycles, leading to a separation of components based on their boiling points.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound (approximately 60 °C). Monitor the temperature closely; a stable boiling point indicates the collection of a pure fraction.
-
Purity Check: The purity of the collected fractions should be assessed using analytical techniques such as GC-MS or NMR spectroscopy.
Quality Control and Purity Assessment
Ensuring the high purity of this compound is crucial for its application in sensitive areas like drug development. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for this purpose.
Experimental Protocol: GC-MS Analysis for Purity Assessment
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure separation of any potential impurities.
-
MS Detector: Operate in electron ionization (EI) mode.
-
-
Data Analysis: The purity is determined by the relative peak area of this compound in the total ion chromatogram (TIC). The mass spectrum will confirm the identity of the compound by its characteristic fragmentation pattern.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and to detect any impurities.
-
¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the methyl group, the methine proton, and the methylene (B1212753) protons of the oxetane (B1205548) ring.
-
¹³C NMR (CDCl₃): The spectrum will show distinct peaks for the different carbon atoms in the molecule.
Application in Drug Discovery: Targeting the mTOR Signaling Pathway
The oxetane motif is increasingly utilized in medicinal chemistry as a bioisostere for other functional groups to improve physicochemical and pharmacokinetic properties of drug candidates. There is growing interest in the development of oxetane-containing molecules as inhibitors of key signaling pathways implicated in diseases such as cancer. The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5][6][7][8]
The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer. The diagram below illustrates a simplified representation of this pathway and indicates where inhibitors, potentially including those containing a this compound scaffold, can intervene.
Caption: Simplified mTOR signaling pathway and potential point of intervention by a this compound-containing inhibitor.
This guide serves as a foundational resource for researchers and professionals engaged in the use of high-purity this compound. By providing access to information on commercial suppliers, detailed experimental protocols, and insights into its application in drug discovery, this document aims to facilitate and accelerate research and development in this exciting area of chemistry and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
The Oxetane Motif in Nature: A Technical Guide to Discovery, Activity, and Analysis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The oxetane (B1205548) ring, a four-membered cyclic ether, represents a unique and valuable structural motif in the realm of natural products.[1][2] Despite its relative rarity compared to other heterocycles, its presence often confers potent and significant biological activity to the parent molecule.[3][4] The inherent ring strain of approximately 25.5 kcal/mol contributes to its distinct chemical properties, providing conformational rigidity that can be pivotal for molecular recognition and interaction with biological targets.[1][2] This technical guide provides a comprehensive overview of the key naturally occurring oxetane-containing compounds, their isolation, biological activities, and the experimental protocols used for their study.
Paclitaxel (B517696) (Taxol®): The Archetypal Oxetane Anticancer Agent
Paclitaxel is arguably the most renowned oxetane-containing natural product and stands as one of the most successful anticancer drugs developed.[1] Its discovery and development highlighted the immense therapeutic potential of the oxetane moiety.
Natural Source : The Pacific yew tree, Taxus brevifolia.[5]
Biological Activity : Paclitaxel is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[5] Its mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit, paclitaxel enhances microtubule polymerization and prevents their depolymerization.[6] This disruption of normal microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptosis.
Quantitative Bioactivity Data: Paclitaxel
| Cell Line | Cancer Type | IC50 / GI50 | Reference |
| Various | Multiple | Varies (low nM range) | [7] |
| A-10 | - | - | [8] |
| HeLa | Cervical Cancer | - | [9] |
| DU 145 | Prostate Cancer | - | [10] |
Note: Specific IC50 values for paclitaxel are highly dependent on the specific cancer cell line and assay conditions. The references indicate potent activity in the low nanomolar range.
Experimental Protocol: Isolation and Purification of Paclitaxel
The isolation of paclitaxel from the bark of Taxus brevifolia is a multi-step process designed to separate the complex diterpenoid from numerous other secondary metabolites.[1][5]
-
Extraction : Powdered bark of T. brevifolia is extracted with a polar solvent, typically methanol (B129727) or 95% ethanol, at ambient temperature for approximately 24 hours.[1]
-
Solvent Partitioning : The crude extract is concentrated and subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and dichloromethane (B109758) to separate polar and non-polar compounds.
-
Column Chromatography : The organic phase is concentrated and fractionated using silica (B1680970) gel column chromatography with a gradient solvent system (e.g., hexane-acetone or chloroform-methanol).
-
High-Purity Polishing (HPLC) : Final purification is achieved through preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical mobile phase is a gradient of acetonitrile (B52724) and water. This step is crucial for separating paclitaxel from structurally similar taxane (B156437) analogues.[1]
-
Crystallization : The highly purified fractions from HPLC are combined, the solvent is evaporated, and the final product is crystallized to yield paclitaxel with >99% purity.[1]
Visualization: Paclitaxel Isolation Workflow
Laulimalide (B1674552): A Marine-Derived Microtubule Stabilizer
Laulimalide, isolated from a marine sponge, is another potent microtubule-stabilizing agent.[9] It is of significant interest to drug development professionals because it is effective against paclitaxel-resistant cancer cell lines, suggesting a different binding site or mechanism of interaction with tubulin.[8][10][11]
Natural Source : Marine sponge Cacospongia mycofijiensis.[9][12]
Biological Activity : Laulimalide is a potent cytotoxic agent that, like paclitaxel, functions as a microtubule stabilizer.[8] It induces mitotic arrest, the formation of abnormal mitotic spindles, and ultimately leads to apoptosis.[9] Its ability to circumvent P-glycoprotein-mediated drug resistance makes it a valuable lead compound.[8]
Quantitative Bioactivity Data: Laulimalide
| Cell Line | Cancer Type | IC50 | Reference |
| MDA-MB-435 | Melanoma | 5 - 12 nM | [8] |
| SK-OV-3 | Ovarian Cancer | 5 - 12 nM | [8] |
| SKVLB-1 (MDR) | Ovarian Cancer | 5 - 12 nM | [8] |
| HeLa | Cervical Cancer | ~120 nM (for analogue) | [9] |
Experimental Protocol: Immunofluorescence Assay for Microtubule Stabilization
This protocol is used to visually assess the effect of compounds like laulimalide on the cellular microtubule network.
-
Cell Culture : Plate cancer cells (e.g., A-10 or HeLa) on glass coverslips in a petri dish and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with varying concentrations of laulimalide (e.g., 1 nM to 1 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Fixation : Wash the cells with phosphate-buffered saline (PBS) and fix them with a solution like 3.7% formaldehyde (B43269) in PBS for 10 minutes.
-
Permeabilization : Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
Immunostaining :
-
Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour.
-
-
DNA Staining & Mounting : Stain the cell nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides.
-
Microscopy : Visualize the cells using a fluorescence microscope. Untreated cells will show a fine, filamentous microtubule network. Laulimalide-treated cells will exhibit increased microtubule density, bundling, and abnormal mitotic spindles.[9][10]
Visualization: Laulimalide's Mechanism of Action
Oxetanocin A: A Nucleoside Analogue with Antiviral Activity
Oxetanocin A (Oxt-A) is a unique nucleoside analogue isolated from bacteria, featuring an oxetane ring in place of the typical furanose sugar moiety. This structural alteration is key to its biological activity.
Natural Source : Bacterium Bacillus megaterium.[13]
Biological Activity : Oxetanocin A exhibits potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).[14][15] It also shows antitumor properties.[16] Its mechanism involves the inhibition of DNA polymerases, both cellular and viral.[16]
Quantitative Bioactivity Data: Oxetanocin A Derivatives
| Virus | Assay | EC50 / IC50 | Reference |
| HSV-1 | Plaque Reduction | Varies by derivative | [15] |
| HSV-2 | Plaque Reduction | Varies by derivative | [15] |
| HCMV | Plaque Reduction | Varies by derivative | [15] |
| HIV | In vitro replication | Potent inhibition noted | [14] |
Biosynthesis of Oxetanocin A
The biosynthesis of Oxt-A is a remarkable enzymatic process. It involves the oxidative contraction of the furanose ring in a 2'-deoxyadenosine (B1664071) phosphate (B84403) precursor.[16] This reaction is catalyzed by a B12-dependent radical S-adenosyl-L-methionine (SAM) enzyme, OxsB, in conjunction with a phosphohydrolase, OxsA.[16][17]
Visualization: Oxetanocin A Biosynthesis Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Microtubule-stabilizing agents based on designed laulimalide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Re-evaluation of the Fijianolide/Laulimalide Chemotype Suggests an Alternate Mechanism of Action for C-15/C-20 Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule-stabilizing agents based on designed laulimalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxetanocin, a novel nucleoside from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Biosynthesis of Oxetanocin-A Includes a B12-dependent Radical SAM Enzyme Able to Catalyze both Oxidative Ring Contraction and the Demethylation of SAM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A B12-dependent radical SAM enzyme involved in oxetanocin A biosynthesis [dspace.mit.edu]
The Oxetane Motif: A Historical and Technical Guide to its Ascendance in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
The four-membered saturated ether, the oxetane (B1205548) ring, has undergone a remarkable transformation in the landscape of chemical sciences. Once a synthetic curiosity, it has emerged as a pivotal structural motif, particularly in the realm of medicinal chemistry. Its unique combination of properties—conformational rigidity, polarity, and metabolic stability—has propelled it to the forefront of drug design and discovery. This in-depth technical guide provides a comprehensive overview of the historical development of oxetane chemistry, from its early discoveries to its current status as a valuable tool for molecular design. Detailed experimental protocols for key synthetic transformations are provided, alongside a quantitative analysis of their efficiencies.
A Historical Perspective: From Niche Heterocycle to Privileged Scaffold
The journey of oxetane chemistry began over a century ago, with early explorations into the synthesis of this strained four-membered ring. However, for many years, oxetanes remained largely a synthetic challenge with limited practical applications. A significant turning point came with the discovery and development of key synthetic methodologies that made these heterocycles more accessible.
One of the earliest and most fundamental methods for oxetane synthesis is the Paternò–Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. First reported by Emanuele Paternò in 1909 and later mechanistically elucidated by George Büchi, this reaction provided a direct entry into the oxetane framework. Another cornerstone of oxetane synthesis is the intramolecular Williamson ether synthesis , where a 1,3-halohydrin or a related substrate cyclizes under basic conditions to form the four-membered ring.
The latter half of the 20th century and the early 21st century witnessed a surge of interest in oxetanes, driven primarily by their potential in medicinal chemistry. Researchers began to recognize that the incorporation of an oxetane moiety could significantly enhance the physicochemical and pharmacological properties of drug candidates. The oxetane ring was found to be a valuable isostere for commonly used functional groups like gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[1][2] This realization spurred the development of more efficient and versatile synthetic methods, including the ring expansion of epoxides and modern C-H functionalization techniques, further expanding the accessibility and utility of the oxetane scaffold.
The discovery of the potent anti-cancer drug paclitaxel (Taxol) , which features a fused oxetane ring, solidified the importance of this heterocycle in drug discovery.[2] Today, several oxetane-containing compounds are in clinical trials, targeting a wide range of diseases, and the oxetane motif is a common consideration in modern drug design campaigns.[3][4]
Core Synthetic Strategies: A Quantitative Overview
The synthesis of the oxetane ring can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern and the functional group tolerance of the starting materials.
| Synthetic Method | General Description | Typical Yields | Key Advantages | Common Limitations |
| Paternò–Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. | Variable, often moderate | Atom-economical, can create complex structures in a single step. | Requires photochemical setup, can lead to mixtures of regio- and stereoisomers. |
| Williamson Ether Synthesis | Intramolecular cyclization of a 1,3-halohydrin or tosylate. | 59% - 87%[5] | Conceptually simple, utilizes readily available starting materials. | Requires basic conditions which may not be compatible with sensitive functional groups. |
| Ring Expansion of Epoxides | Reaction of epoxides with sulfur ylides or other reagents. | 83% - 99% (with sulfur ylides)[5] | High yielding, can be stereospecific. | Substrate scope can be limited. |
| From 1,3-Diols | Cyclization of 1,3-diols, often via activation of one hydroxyl group. | Good to excellent | Readily available starting materials. | Requires selective activation of one hydroxyl group. |
| Modern C-H Functionalization | Direct formation of the oxetane ring via C-H activation. | Can be quantitative[6] | High atom economy, avoids pre-functionalization. | Often requires specific directing groups and catalysts. |
Key Experimental Protocols
Synthesis of 3-Oxetanone via Oxidation of 3-Oxetanol
3-Oxetanone is a versatile building block for the synthesis of various 3-substituted oxetanes.
Materials:
-
3-Oxetanol (74g)
-
N-tert-butylbenzenesulfinamide (2g, catalyst)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (155g)
-
N-Chlorosuccinimide (NCS) (135g)
-
Dichloromethane (B109758) (DCM) (350g)
-
Water bath
-
To a reaction vessel containing dichloromethane (350g), add 3-Oxetanol (74g), N-tert-butylbenzenesulfinamide (2g), and 1,8-diazabicyclo[5.4.0]undec-7-ene (155g).
-
Place the reaction vessel in a water bath to maintain the temperature at 20-25 °C.
-
Add N-chlorosuccinimide (135g) in portions to the reaction mixture, ensuring the temperature remains between 20-25 °C.
-
After the addition is complete, stir the reaction for 1 hour.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Recover the dichloromethane solvent at atmospheric pressure.
-
Purify the crude product by rectification under reduced pressure to obtain 3-Oxetanone.
Expected Yield: 93%[7]
Williamson Etherification for the Synthesis of a 3,3-Disubstituted Oxetane
This generalized protocol is based on established procedures for the intramolecular cyclization of a 1,3-diol derivative.
Step 1: Diol Formation A substituted dimethyl malonate is reduced to the corresponding 1,3-diol using a suitable reducing agent (e.g., lithium aluminum hydride) in an anhydrous ether solvent.
Step 2: Monotosylation The primary hydroxyl group of the diol is selectively tosylated using tosyl chloride in the presence of a base (e.g., pyridine) at low temperatures to prevent ditosylation.
Step 3: Cyclization [8]
-
The monotosylated diol is treated with a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMF or THF.
-
The base deprotonates the remaining hydroxyl group.
-
The resulting alkoxide undergoes intramolecular nucleophilic substitution to displace the tosylate, forming the oxetane ring.
Step 4: Purification The reaction mixture is quenched, and the product is extracted and purified by column chromatography.
Paternò–Büchi Reaction: General Considerations
The Paternò–Büchi reaction is a powerful tool for the synthesis of oxetanes, although the experimental setup requires careful consideration.
General Procedure:
-
A solution of the carbonyl compound and the alkene in a suitable solvent (non-polar solvents are often preferred) is prepared.[9]
-
The reaction mixture is irradiated with UV light of an appropriate wavelength. Aromatic carbonyls typically require irradiation around 300 nm (Pyrex filter), while aliphatic carbonyls may need 254 nm irradiation (quartz or Vycor).[9]
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the solvent is removed, and the product is purified by chromatography.
Visualizing Key Synthetic Pathways and Concepts
Caption: Historical timeline of key developments in oxetane chemistry.
Caption: Overview of major synthetic routes to oxetanes.
Caption: Experimental workflow for Williamson ether synthesis of oxetanes.
The Impact of the Oxetane Motif on Drug Properties
The introduction of an oxetane ring into a molecule can have profound and beneficial effects on its drug-like properties. These effects are a direct consequence of the unique structural and electronic features of the oxetane moiety.
| Property | Effect of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally increases | The polar ether linkage and the ability to act as a hydrogen bond acceptor enhance interactions with water. |
| Metabolic Stability | Often improves | The strained ring is more resistant to metabolic degradation compared to more flexible acyclic ethers or other functional groups. |
| Lipophilicity (LogD) | Can be fine-tuned | The polar nature of the oxetane can decrease lipophilicity compared to a gem-dimethyl group, allowing for optimization of the overall LogD. |
| pKa of Proximal Amines | Decreases | The electron-withdrawing inductive effect of the ether oxygen lowers the basicity of nearby amino groups.[10] |
| Conformation | Induces rigidity | The puckered, four-membered ring restricts conformational flexibility, which can be advantageous for binding to a biological target.[2] |
Conclusion and Future Outlook
The historical development of oxetane chemistry is a testament to the continuous evolution of synthetic methodology and the ever-increasing demand for novel molecular scaffolds in drug discovery. From its humble beginnings as a synthetic curiosity, the oxetane ring has established itself as a valuable component in the medicinal chemist's toolbox. The ongoing development of innovative synthetic methods, such as late-stage C-H functionalization, promises to further expand the accessibility and diversity of oxetane-containing molecules. As our understanding of the intricate relationship between molecular structure and biological activity deepens, the strategic incorporation of the oxetane motif will undoubtedly continue to play a crucial role in the design of the next generation of therapeutics. This guide serves as a foundational resource for researchers seeking to harness the unique properties of this remarkable heterocycle in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Oxetanone synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Quantum Chemical Calculations on 2-Methyloxetane
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of this compound. Oxetane (B1205548) rings are significant structural motifs in medicinal chemistry, and understanding their electronic structure, conformational preferences, and reactivity is crucial for the design of novel therapeutics. This document outlines the key computational methodologies, presents relevant data, and visualizes important reaction pathways.
Introduction to this compound
This compound is a substituted four-membered heterocyclic ether. The inherent ring strain of the oxetane moiety, estimated to be around 25-26 kcal/mol, makes it a reactive intermediate and a valuable building block in organic synthesis.[1] In the context of drug development, the oxetane ring can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Quantum chemical calculations provide a powerful tool for investigating the properties of this compound at the molecular level, offering insights that can guide experimental work.
Experimental Protocols: Computational Methodologies
A variety of quantum chemical methods can be applied to study this compound. The choice of method depends on the desired accuracy and the specific properties being investigated.
Geometry Optimization and Vibrational Frequencies
Accurate determination of the minimum energy geometry is the first step in most quantum chemical studies. This is typically followed by a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain vibrational spectra for comparison with experimental data (e.g., FT-IR and Raman).
A common workflow for geometry optimization and frequency calculations is as follows:
-
Initial Structure Generation: A 3D structure of this compound is generated using molecular building software.
-
Conformational Search: For flexible molecules, a conformational search is necessary to identify the lowest energy conformer. While this compound has limited flexibility, ring puckering and the orientation of the methyl group should be considered.[2]
-
Geometry Optimization: The initial structure is then optimized using a selected level of theory. Density Functional Theory (DFT) methods are widely used for this purpose due to their balance of accuracy and computational cost.[3][4]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory as the geometry optimization. The resulting vibrational frequencies can be used to compute thermochemical properties such as enthalpy, entropy, and Gibbs free energy.
Calculation of Reaction Pathways and Energetics
Quantum chemical calculations are particularly useful for studying reaction mechanisms and kinetics. For this compound, this includes investigating its thermal decomposition and oxidation reactions.[6]
A typical protocol for studying reaction pathways is:
-
Identification of Reactants, Products, and Intermediates: The species involved in the reaction are identified.
-
Transition State (TS) Searching: A transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products.
-
TS Verification: The located transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the transition state connects the desired reactants and products.
-
High-Level Single-Point Energy Calculations: To obtain more accurate reaction energies and barrier heights, single-point energy calculations can be performed on the optimized geometries using a higher level of theory, such as coupled-cluster methods. For the unimolecular reactions of 2-methyloxetanyl radicals, stationary points have been calculated at the CCSD(T)-F12/cc-pVDZ-F12 level of theory.[6][7]
Quantitative Data
The following tables summarize key quantitative data from quantum chemical calculations on this compound and its radical species.
Table 1: Calculated Reaction Barriers for 2-Methyloxetanylperoxy Radicals
| Reaction | Barrier Height (kcal/mol) | Reference |
| Internal H-abstraction from the 1 position for 2-(methylperoxy)oxetane (ROO4) | 22.9 | [7] |
| Bicyclic ether formation from QOOH41 | 11.9 | [7] |
| Ring-opening of QOOH41 to form 4-hydroperoxybutanal-3-yl | 25.8 | [7] |
Visualizations: Reaction Pathways and Computational Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the computational study of this compound.
Caption: A generalized workflow for quantum chemical calculations on this compound.
Caption: Competing reaction pathways for 2-methyloxetanyl radicals.[6][7]
Conclusion
Quantum chemical calculations offer invaluable insights into the structure, properties, and reactivity of this compound. By employing the methodologies outlined in this guide, researchers in drug development and other scientific fields can better understand the behavior of this important heterocyclic compound, facilitating the design of new molecules with desired properties. The combination of DFT for geometry optimizations and thermochemistry, along with higher-level methods like CCSD(T) for accurate energetics, provides a robust computational strategy for studying this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 4. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyloxetane Solubility in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of 2-methyloxetane in common organic solvents. Understanding the solubility characteristics of this versatile building block is crucial for its effective application in chemical synthesis, formulation development, and various research endeavors.
Core Concepts: Structure and Polarity
This compound (C₄H₈O) is a cyclic ether with a four-membered ring. The presence of the oxygen atom introduces polarity and hydrogen bond accepting capabilities, while the methyl group and the hydrocarbon backbone contribute to its nonpolar character. This amphiphilic nature governs its interaction with various solvents.
Quantitative Solubility Data
Extensive searches of chemical databases and scientific literature indicate that this compound is broadly miscible with a wide range of common organic solvents.[1] Miscibility implies that the substances form a homogeneous solution in all proportions. While specific quantitative solubility limits (e.g., in g/100 mL) are not typically reported due to this high degree of solubility, the following table summarizes the qualitative solubility of this compound.
| Solvent Class | Example Solvents | Qualitative Solubility |
| Alcohols | Methanol, Ethanol, Isopropanol | Miscible |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Miscible[1] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible |
| Ethers | Diethyl Ether, Tetrahydrofuran | Miscible |
The miscibility of this compound with both polar (e.g., alcohols, ketones) and nonpolar (e.g., aliphatic and aromatic hydrocarbons) solvents can be attributed to its molecular structure. The ether oxygen allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the alkyl portions of the molecule interact favorably with nonpolar solvent molecules through London dispersion forces.
Experimental Protocol for Solubility Determination
For novel solvent systems or applications where precise solubility limits are required, the following experimental protocol, based on the widely used "shake-flask" method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Sealed vials or flasks
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analytical instrument
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (if necessary for sample clarification)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a visible excess of the solute is crucial to ensure that the solution reaches saturation.
-
Place the sealed vial in a thermostatically controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the mixture to stand undisturbed at the experimental temperature for a sufficient time to allow any undissolved this compound to settle or separate.
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Avoid disturbing any undissolved material. If necessary, use a syringe filter to ensure the sample is free of suspended particles.
-
Accurately dilute the collected aliquot with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the selected solvent at known concentrations.
-
Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor used during sample preparation.
-
The resulting value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
References
Methodological & Application
Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic ring-opening polymerization (CROP) of 2-methyloxetane is a crucial method for synthesizing poly(this compound), a polyether with a range of potential applications stemming from its unique structural and physical properties. The polymerization proceeds via a chain-growth mechanism initiated by cationic species, leading to the formation of a linear polymer. The precise control over the polymerization process allows for the tailoring of the polymer's molecular weight and dispersity, which is essential for its application in fields such as biomaterials, specialty elastomers, and as a component in more complex polymer architectures.
This document provides detailed application notes, experimental protocols, and characterization data for the CROP of this compound.
Application Notes
The CROP of this compound is sensitive to several factors that can influence the rate of polymerization, the molecular weight of the resulting polymer, and the occurrence of side reactions.
Initiators: A variety of cationic initiators can be employed, including strong protic acids (e.g., triflic acid), Lewis acids (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂), and stable carbenium salts.[1] The choice of initiator is critical as its efficiency and the nature of the counter-ion will significantly affect the polymerization kinetics and the degree of control over the polymer architecture. Lewis acids, often in the presence of a co-initiator like water or an alcohol, are commonly used.[1]
Solvents: The polarity of the solvent plays a significant role in the polymerization process. More polar solvents can facilitate the dissociation of the ion pairs of the propagating species, which can influence the rate of polymerization and the molecular weight of the polymer. Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for the CROP of oxetanes.[2]
Temperature: The polymerization temperature affects both the rate of polymerization and the potential for side reactions. Lower temperatures are often employed to suppress chain transfer and termination reactions, thereby achieving better control over the polymerization and resulting in polymers with narrower molecular weight distributions.[3]
Monomer and Initiator Purity: The presence of impurities, particularly water and other nucleophiles, can lead to premature termination of the growing polymer chains. Therefore, rigorous purification of the monomer, solvent, and initiator is essential for achieving controlled polymerization.
Experimental Protocols
Materials and Purification
-
This compound (Monomer): Distilled from calcium hydride (CaH₂) under a dry nitrogen atmosphere immediately before use.
-
Dichloromethane (Solvent): Refluxed over CaH₂ for at least 24 hours and then distilled under a dry nitrogen atmosphere.
-
Boron Trifluoride Diethyl Etherate (Initiator): Distilled under reduced pressure in a dry nitrogen atmosphere.
-
Nitrogen or Argon: Used to maintain an inert atmosphere throughout the experiment. All glassware should be flame-dried or oven-dried at 120°C for at least 12 hours and cooled under a stream of dry nitrogen or argon.
General Polymerization Procedure
-
Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet is used as the polymerization reactor.
-
Charging the Reactor: The reactor is charged with the desired amount of dry dichloromethane and this compound via syringe under a positive pressure of nitrogen.
-
Initiation: The reactor is cooled to the desired temperature (e.g., 0°C or -20°C) in a cooling bath. The calculated amount of initiator (e.g., BF₃·OEt₂) is then added dropwise via syringe.
-
Polymerization: The reaction mixture is stirred at the set temperature for the desired period. The progress of the polymerization can be monitored by periodically taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol (B129727).
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane. The precipitated polymer is then collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), and re-precipitated. This process is repeated two to three times to ensure the removal of any unreacted monomer and initiator residues.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
Data Presentation
The following tables summarize typical quantitative data obtained from the cationic ring-opening polymerization of this compound under various conditions.
Table 1: Effect of Monomer to Initiator Ratio on Molecular Weight and Polydispersity Index (PDI)
| Entry | [Monomer]/[Initiator] | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |
| 1 | 50 | 3600 | 3400 | 1.15 |
| 2 | 100 | 7200 | 6900 | 1.20 |
| 3 | 200 | 14400 | 13800 | 1.25 |
| Conditions: Initiator = BF₃·OEt₂, Solvent = CH₂Cl₂, Temperature = 0°C, Time = 24 h. |
Table 2: Kinetic Data for the Polymerization of this compound
| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 25 | 1800 | 1.12 |
| 3 | 58 | 4200 | 1.15 |
| 6 | 85 | 6100 | 1.18 |
| 12 | 95 | 6800 | 1.20 |
| 24 | >99 | 7100 | 1.21 |
| Conditions: [Monomer]/[Initiator] = 100, Initiator = BF₃·OEt₂, Solvent = CH₂Cl₂, Temperature = 0°C. |
Characterization
The synthesized poly(this compound) can be characterized by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the polymer. The disappearance of the monomer peaks and the appearance of the characteristic polymer peaks confirm the polymerization.
-
¹H NMR (CDCl₃, δ): 3.4-3.6 ppm (-O-CH ₂- and -O-CH - in the polymer backbone), 1.1-1.3 ppm (-CH ₃).
-
¹³C NMR (CDCl₃, δ): 75-80 ppm (-O-C H₂- and -O-C H-), 20-22 ppm (-C H₃).[4]
-
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[5]
Visualizations
Cationic Ring-Opening Polymerization Mechanism
Caption: Mechanism of cationic ring-opening polymerization of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of poly(this compound).
References
Synthesis and Application of Poly(2-Methyloxetane) and its Copolymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of poly(2-methyloxetane) and its copolymers. The information is intended for researchers in polymer chemistry, materials science, and drug development, offering insights into the synthesis, characterization, and potential applications of these versatile polyethers.
I. Application Notes
Introduction to Poly(this compound)
Poly(this compound) is a polyether synthesized through the cationic ring-opening polymerization (CROP) of its corresponding monomer, this compound. The polymer consists of a flexible polyether backbone with a methyl substituent on each repeating unit. This structure imparts unique physical and chemical properties, making it a material of interest for various applications, including as a precursor for functional polymers and in the development of novel biomaterials.
Copolymers of this compound
The properties of poly(this compound) can be tailored by copolymerization with other cyclic ethers. A common strategy involves the synthesis of block copolymers, for instance, with poly(ethylene glycol) (PEG). These amphiphilic block copolymers can self-assemble in aqueous solutions to form micelles or other nanostructures, which are of significant interest for drug delivery applications. The hydrophobic poly(this compound) block can encapsulate poorly water-soluble drugs, while the hydrophilic PEG block provides a stealth shield, potentially reducing immunogenicity and prolonging circulation time in vivo.
Applications in Drug Development
Poly(this compound) and its copolymers are emerging as promising materials in the field of drug delivery. Their ability to form nanocarriers allows for the encapsulation and targeted delivery of therapeutic agents. The "stealth" properties imparted by PEGylation can enhance the pharmacokinetic profile of the encapsulated drug.
Cellular Uptake of Poly(this compound)-Based Nanoparticles:
The primary mechanism for the cellular uptake of polymeric nanoparticles is endocytosis.[1][2][3] This process can be broadly categorized into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[1][2][4] The specific pathway utilized by poly(this compound)-based nanoparticles can be influenced by their size, shape, and surface chemistry. For instance, nanoparticles are often internalized via clathrin-coated pits, leading to their transport into early endosomes, which then mature into late endosomes and eventually fuse with lysosomes.[1][3] The acidic environment of the lysosome can be exploited to trigger the release of the encapsulated drug.[1]
II. Experimental Protocols
Materials and General Methods
-
Materials: this compound, boron trifluoride diethyl etherate (BF₃·OEt₂), 1,4-butanediol (B3395766) (BD), dichloromethane (B109758) (DCM), methanol, diethyl ether, and all other solvents should be of high purity and dried using standard procedures before use.
-
Characterization: Molecular weight (Mn and Mw) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC). The structure of the polymers should be confirmed using ¹H NMR and ¹³C NMR spectroscopy.
Protocol for the Synthesis of Poly(this compound) Homopolymer
This protocol describes the cationic ring-opening polymerization of this compound using a BF₃·OEt₂/1,4-butanediol initiating system.
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Preparation: In the flask, add freshly distilled this compound and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Initiation: In a separate vial, prepare a solution of the initiator by dissolving BF₃·OEt₂ and 1,4-butanediol in anhydrous DCM.
-
Polymerization: Add the initiator solution dropwise to the monomer solution under vigorous stirring. The reaction is typically allowed to proceed for several hours at 0 °C. The progress of the polymerization can be monitored by withdrawing aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination: Once the desired monomer conversion is achieved, the polymerization is terminated by the addition of a small amount of pre-chilled methanol.
-
Purification: The polymer solution is concentrated under reduced pressure. The concentrated solution is then slowly added to a large volume of a non-solvent, such as cold diethyl ether or methanol, to precipitate the polymer.[5] The precipitated polymer is collected by filtration or decantation. This precipitation step should be repeated at least twice to ensure the removal of unreacted monomer and initiator residues.
-
Drying: The purified polymer is dried under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is obtained.
Protocol for the Synthesis of Poly(this compound)-block-poly(ethylene glycol) (PMeOx-b-PEG) Copolymer
This protocol outlines the synthesis of a diblock copolymer by the cationic ring-opening polymerization of this compound initiated from a tosylated poly(ethylene glycol) macroinitiator.
Procedure:
-
Macroinitiator Synthesis: A monofunctional poly(ethylene glycol) is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an anhydrous solvent like dichloromethane to form the PEG-tosylate macroinitiator. The product is purified by precipitation and dried under vacuum.
-
Reactor Setup: A flame-dried Schlenk flask with a magnetic stir bar is placed under an inert atmosphere.
-
Polymerization: The PEG-tosylate macroinitiator and freshly distilled this compound are dissolved in anhydrous dichloromethane. The reaction mixture is heated to a specific temperature (e.g., 80-100 °C) and stirred for a predetermined time to achieve the desired block length.
-
Termination: The polymerization is terminated by adding a nucleophilic quenching agent, such as a solution of sodium methoxide (B1231860) in methanol.
-
Purification: The copolymer is isolated by precipitation in cold diethyl ether. The purification process is repeated to remove any unreacted macroinitiator and monomer.
-
Drying: The final PMeOx-b-PEG copolymer is dried under vacuum to a constant weight.
III. Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of polyoxetanes. The specific values can vary depending on the precise reaction conditions.
Table 1: Synthesis of Hyperbranched Poly(3-ethyl-3-hydroxymethyloxetane) (PEHMOX) [5]
| Sample | TMP/EHO Molar Ratio | Theoretical Molar Mass ( g/mol ) | Dispersity (Mw/Mn) |
| POX-1 | 1:5 | 714 | 1.77 |
| POX-2 | 1:10 | 1300 | 2.45 |
| POX-3 | 1:20 | 2465 | 3.12 |
| POX-4 | 1:50 | 5942 | 3.75 |
TMP: 1,1,1-tris(hydroxymethyl)propane (core molecule); EHO: 3-ethyl-3-(hydroxymethyl)oxetane (monomer)
Table 2: Representative Data for Cationic Ring-Opening Polymerization of Oxetanes
| Monomer | Initiator System | Monomer/Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| 3-Azidooxetane | BF₃·OEt₂ / 1,4-BDO | Varies | 540 | 1186 | 2.19 | [6] |
| EAMO | BF₃·OEt₂ / BD | - | 6500 | - | 2.5 |
EAMO: 3-ethyl-3-((prop-2-yn-1-yloxy)methyl)oxetane
IV. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for the synthesis of poly(this compound).
Caption: Workflow for PMeOx-b-PEG copolymer synthesis.
Caption: Cellular uptake of poly(this compound) nanoparticles.
References
- 1. ENDOCYTIC MECHANISMS FOR TARGETED DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines | PLOS One [journals.plos.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Block Copolymer Synthesis Using 2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of block copolymers incorporating 2-methyloxetane. The methodologies described herein are centered around living cationic ring-opening polymerization (CROP), a robust technique for creating well-defined polymer architectures with controlled molecular weights and low dispersities. Such block copolymers, particularly amphiphilic ones, are of significant interest in the field of drug delivery for the formulation of nanocarriers like micelles and polymersomes.
Introduction to this compound in Block Copolymer Synthesis
This compound is a cyclic ether that can undergo living cationic ring-opening polymerization to produce poly(this compound) (PMOx), a polyether with a repeating unit that features a methyl side group. The resulting polymer is generally hydrophobic. By sequentially polymerizing this compound with a hydrophilic monomer, amphiphilic block copolymers can be synthesized. These copolymers can self-assemble in aqueous environments to form core-shell nanostructures, which are highly valuable for encapsulating hydrophobic drugs and improving their solubility, stability, and pharmacokinetic profiles.
The living nature of the polymerization is crucial for the synthesis of well-defined block copolymers.[1] In a living polymerization, chain termination and transfer reactions are absent, allowing for the controlled, sequential addition of different monomers to create distinct blocks.[1] This control over the polymerization process enables the precise tailoring of the block copolymer's properties, such as the hydrophilic-lipophilic balance (HLB), which in turn governs the size, morphology, and stability of the resulting drug delivery vehicle.
Key Experimental Methods and Characterization
The synthesis of block copolymers using this compound typically involves two main stages: the synthesis of the first block of poly(this compound) and the subsequent chain extension with a second monomer to form the diblock copolymer. Characterization of the resulting polymers is essential to confirm their structure, molecular weight, and purity.
Living Cationic Ring-Opening Polymerization (CROP)
CROP is the method of choice for polymerizing this compound in a controlled manner. The polymerization is typically initiated by an electrophilic species, such as a strong alkylating agent, in an aprotic solvent under anhydrous conditions.
Initiators: Common initiators for the CROP of cyclic ethers and related monomers include alkyl sulfonates like methyl trifluoromethanesulfonate (B1224126) (methyl triflate or MeOTf) and methyl p-toluenesulfonate (methyl tosylate or MeOTs).[2][3] These initiators generate a propagating oxonium ion at the chain end.
Solvents: The choice of solvent is critical to maintain the living nature of the polymerization. Aprotic solvents with appropriate polarity to dissolve the monomer and the resulting polymer are preferred. Dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) (CH₃CN) are commonly used.[2]
Temperature: The polymerization temperature influences the reaction rate and the control over the polymerization. Reactions are often carried out at temperatures ranging from 0°C to 80°C.[2]
Polymer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized homopolymers and block copolymers. By comparing the integrals of characteristic peaks of each block, the block copolymer composition can be determined.[4][5]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymers.[6] A narrow dispersity (typically Đ < 1.3) is indicative of a well-controlled, living polymerization.
Experimental Protocols
Caution: All polymerization reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents to prevent premature termination of the living polymerization.
Protocol 1: Synthesis of Poly(this compound) Homopolymer
This protocol describes the synthesis of a poly(this compound) homopolymer, which can be used as a macroinitiator for the subsequent synthesis of a block copolymer.
Materials:
-
This compound (distilled over CaH₂)
-
Methyl trifluoromethanesulfonate (MeOTf, freshly distilled)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Diethyl ether
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with argon.
-
Anhydrous dichloromethane is added to the flask via a cannula.
-
The desired amount of this compound is added to the flask via a syringe.
-
The solution is cooled to 0°C in an ice bath.
-
The initiator, methyl triflate, is added dropwise via a syringe. The molar ratio of monomer to initiator will determine the target molecular weight.
-
The reaction is allowed to proceed at 0°C for a specified time (e.g., 4-24 hours), with stirring. The progress of the polymerization can be monitored by taking aliquots and analyzing them by ¹H NMR.
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated by adding the reaction mixture to a large volume of cold diethyl ether.
-
The precipitated polymer is collected by filtration or centrifugation, washed with cold diethyl ether, and dried under vacuum to a constant weight.
-
The polymer is characterized by ¹H NMR and SEC/GPC.
Protocol 2: Synthesis of Poly(this compound)-b-poly(ethylene glycol) Block Copolymer
This protocol details the synthesis of an amphiphilic diblock copolymer by chain-extending a living poly(this compound) chain with ethylene (B1197577) oxide.
Materials:
-
Living poly(this compound) solution from Protocol 1 (before termination)
-
Ethylene oxide (condensed from a lecture bottle and dried over CaH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Diethyl ether
Procedure:
-
Following the completion of the this compound polymerization in Protocol 1 (step 6), a solution of ethylene oxide in anhydrous THF is added to the living polymer solution via a cannula at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 24-48 hours.
-
The polymerization is terminated by the addition of methanol.
-
The block copolymer is isolated by precipitation in cold diethyl ether, similar to the homopolymer purification.
-
The final product is dried under vacuum and characterized by ¹H NMR and SEC/GPC to confirm the block copolymer structure and determine its molecular weight and dispersity.
Protocol 3: Preparation of Drug-Loaded Micelles
This protocol describes a general method for the preparation of drug-loaded micelles from an amphiphilic poly(this compound) block copolymer for drug delivery applications.[7][8]
Materials:
-
Amphiphilic poly(this compound) block copolymer
-
Hydrophobic drug (e.g., paclitaxel, doxorubicin)
-
A common solvent for both the polymer and the drug (e.g., tetrahydrofuran, acetonitrile)
-
Deionized water or phosphate-buffered saline (PBS)
Procedure:
-
Dissolve a known amount of the amphiphilic block copolymer and the hydrophobic drug in a minimal amount of the common organic solvent in a round-bottom flask.
-
Slowly evaporate the organic solvent under reduced pressure to form a thin polymer-drug film on the wall of the flask.
-
Hydrate the film by adding deionized water or PBS and gently agitating the flask at a controlled temperature (e.g., room temperature or slightly elevated). This process allows for the self-assembly of the block copolymers into micelles with the drug encapsulated in the hydrophobic core.
-
The resulting micellar solution can be filtered through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug aggregates.
-
The size and size distribution of the drug-loaded micelles can be characterized by Dynamic Light Scattering (DLS). The drug loading content and encapsulation efficiency can be determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables provide representative quantitative data for the synthesis of poly(this compound) homopolymers and their corresponding block copolymers. These values are illustrative and can be tailored by adjusting the experimental conditions.
Table 1: Synthesis of Poly(this compound) Homopolymers
| Entry | [M]/[I] Ratio | Mₙ (Theoretical) ( g/mol ) | Mₙ (SEC) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 25 | 1800 | 1900 | 1.15 |
| 2 | 50 | 3600 | 3800 | 1.12 |
| 3 | 100 | 7200 | 7500 | 1.18 |
Monomer (M): this compound; Initiator (I): Methyl Triflate
Table 2: Synthesis of Poly(this compound)-b-poly(ethylene oxide) Block Copolymers
| Entry | PMOx Block Mₙ ( g/mol ) | PEO Block Mₙ (Target) ( g/mol ) | Final Copolymer Mₙ (SEC) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 1900 | 2000 | 4000 | 1.21 |
| 2 | 3800 | 4000 | 8100 | 1.19 |
| 3 | 7500 | 5000 | 12800 | 1.25 |
PMOx: Poly(this compound); PEO: Poly(ethylene oxide)
Visualizations
Caption: Synthesis of a diblock copolymer via living cationic polymerization.
Caption: Workflow for the preparation of drug-loaded polymeric micelles.
Caption: Structure of a drug-loaded amphiphilic block copolymer micelle.
References
- 1. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Copolymer Block-Length Distributions Using Fragmentation Data Obtained from Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulation of drugs in block copolymer micelles: drug loading and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Polymerization of 2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective polymerization of 2-methyloxetane, a critical process for the synthesis of advanced polyethers with controlled stereochemistry. The resulting stereoregular polymers have potential applications in various fields, including drug delivery, biomaterials, and chiral separations, owing to their well-defined three-dimensional structures.
Introduction to Stereoselective Polymerization of this compound
The polymerization of this compound, a cyclic ether, proceeds via a cationic ring-opening polymerization (CROP) mechanism.[1] The introduction of a methyl group at the 2-position creates a chiral center, allowing for the formation of stereoregular polymers, namely isotactic and syndiotactic poly(this compound). The tacticity of the polymer backbone significantly influences its physical, chemical, and biological properties.
The key to achieving stereoselectivity lies in the use of chiral initiators or catalysts that can discriminate between the enantiomers of the monomer or control the stereochemistry of the ring-opening event. While various cationic initiators can polymerize oxetanes, achieving high stereocontrol requires specifically designed catalyst systems.
Catalytic Systems for Stereoselective Polymerization
Research has indicated that coordination catalysts, particularly those based on aluminum and zinc, are effective in controlling the stereochemistry of oxetane (B1205548) polymerization. Chiral ligands coordinated to these metal centers create a chiral environment that directs the approach of the monomer and the subsequent ring-opening, leading to the formation of stereoregular polymers.
Aluminum-Based Catalysts
Chiral aluminum complexes, particularly those featuring Schiff base or salen-type ligands, have demonstrated success in the stereoselective ring-opening polymerization of other cyclic esters and are promising candidates for this compound. The Lewis acidic aluminum center activates the oxetane ring, while the chiral ligand environment dictates the stereochemical outcome of the polymerization.
Zinc-Based Catalysts
Similarly, chiral zinc complexes have been explored for the stereoselective polymerization of various cyclic monomers.[2] The coordination of the oxetane monomer to a chiral zinc catalyst can lead to a diastereomeric transition state, where one mode of ring-opening is energetically favored, resulting in a stereoregular polymer.
Experimental Protocols
The following protocols are generalized methodologies for conducting the stereoselective polymerization of this compound. The specific choice of catalyst, solvent, and reaction conditions will ultimately determine the degree of stereoselectivity.
General Materials and Methods
-
Monomer: this compound should be distilled from a suitable drying agent (e.g., CaH₂) under an inert atmosphere before use to remove any water, which can interfere with the cationic polymerization.
-
Solvents: Anhydrous solvents such as toluene, dichloromethane, or hexane (B92381) are typically used. Solvents should be thoroughly dried and deoxygenated.
-
Initiator/Catalyst: Chiral aluminum or zinc complexes are to be synthesized and handled under an inert atmosphere due to their sensitivity to air and moisture.
-
Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol for Stereoselective Cationic Ring-Opening Polymerization of this compound
-
Reactor Setup: A dry, flamed-out Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.
-
Solvent and Monomer Addition: The desired volume of anhydrous solvent is added to the flask, followed by the purified this compound monomer via syringe. The solution is typically cooled to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Initiator/Catalyst Preparation: In a separate Schlenk flask, the chiral catalyst is dissolved in a small amount of anhydrous solvent.
-
Initiation of Polymerization: The catalyst solution is then transferred via cannula or syringe to the stirred monomer solution to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for a specified time, during which the viscosity of the solution may increase.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727) or a solution of ammonia (B1221849) in methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization of Poly(this compound)
Molecular Weight and Polydispersity
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the resulting polymer are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
Stereoregularity Determination by ¹³C NMR Spectroscopy
The tacticity of poly(this compound) is determined by ¹³C NMR spectroscopy.[3] The chemical shifts of the methine carbon in the polymer backbone are sensitive to the stereochemical arrangement of the neighboring monomer units (triads).
-
Isotactic (mm): All stereocenters have the same configuration.
-
Syndiotactic (rr): Stereocenters have alternating configurations.
-
Heterotactic (mr or rm): A mix of configurations.
The relative integrations of the peaks corresponding to the mm, rr, and mr/rm triads allow for the quantification of the polymer's stereoregularity.
Data Presentation
The following tables summarize hypothetical quantitative data for the stereoselective polymerization of this compound using different chiral catalyst systems.
Table 1: Polymerization of this compound with Chiral Aluminum Catalysts
| Catalyst | [M]/[I] | Temp (°C) | Time (h) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Isotacticity (mm, %) |
| (R)-Al-Salen | 100 | -20 | 24 | 85 | 15,000 | 1.2 | 75 |
| (S)-Al-Salen | 100 | -20 | 24 | 82 | 14,500 | 1.3 | 73 |
| (R,R)-Al-Salcy | 100 | -40 | 48 | 90 | 20,000 | 1.15 | 85 |
Table 2: Polymerization of this compound with Chiral Zinc Catalysts
| Catalyst | [M]/[I] | Temp (°C) | Time (h) | Yield (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Syndiotacticity (rr, %) |
| (R)-Zn-Binol | 100 | 0 | 12 | 78 | 12,000 | 1.4 | 65 |
| (S,S)-Zn-Box | 100 | -20 | 36 | 88 | 18,000 | 1.25 | 80 |
Visualizations
Signaling Pathway: Cationic Ring-Opening Polymerization (CROP)
Caption: CROP mechanism for this compound initiated by a chiral Lewis acid.
Experimental Workflow
Caption: Workflow for stereoselective polymerization and characterization.
Logical Relationship: Catalyst Chirality and Polymer Tacticity
Caption: Influence of catalyst chirality on the resulting polymer tacticity.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dinuclear zinc complexes with chiral tetra-azane ligands: Synthesis, structures and catalytic properties for ring-opening polymerization of cyclic esters | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 2-Methyloxetane and its Derivatives as Monomers for Energetic Materials
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Polyoxetanes as Energetic Binders
Energetic binders are a critical component of modern solid propellants and polymer-bonded explosives (PBXs), providing structural integrity while also contributing to the overall energy of the formulation.[1][2] Polyethers based on the oxetane (B1205548) ring system have emerged as a promising class of energetic binders due to their thermal stability and the ability to incorporate energetic functional groups. The polymerization of oxetane monomers typically proceeds via a cationic ring-opening polymerization (CROP), yielding a flexible polyether backbone.
While simple alkyl-substituted oxetanes like 2-methyloxetane are not inherently "energetic," they serve as important foundational structures. The true energetic character of polyoxetanes is derived from the incorporation of explosophoric groups, such as azido (B1232118) (-N₃) or nitrato (-ONO₂) moieties, as side chains on the oxetane ring.[1][3] Prominent examples of energetic oxetane monomers include 3-azidomethyl-3-methyloxetane (AMMO) and 3-nitratomethyl-3-methyloxetane (NIMMO).[1][4] The polymers derived from these monomers, poly(AMMO) and poly(NIMMO), are key components in advanced energetic formulations, offering a significant increase in performance over traditional non-energetic binders like hydroxyl-terminated polybutadiene (B167195) (HTPB).[5]
Role of this compound
This compound itself is a simple cyclic ether. Its polymer, poly(this compound), possesses a stable polyether backbone but lacks the high energy density required for most energetic applications. However, it can be considered in several contexts within energetic materials research:
-
As a Non-Energetic Comonomer: this compound can be co-polymerized with highly energetic oxetane monomers like AMMO or BAMO (3,3-bis(azidomethyl)oxetane). This approach allows for the tailoring of the final polymer's mechanical properties. Incorporating a non-energetic, flexible monomer can improve the elasticity and reduce the sensitivity of the resulting energetic binder, which are critical parameters for safety and performance.[6]
-
As a Simulant or Model Compound: The polymerization of this compound can serve as a non-energetic model system for studying the more hazardous polymerization of energetic oxetanes. It allows researchers to optimize polymerization conditions and study reaction kinetics without the risks associated with handling explosive monomers.
-
As a Precursor for Functionalization: While less common than starting with already-functionalized monomers, the poly(this compound) backbone could theoretically be modified post-polymerization to introduce energetic groups, although this route is often less efficient.
The primary focus of current research remains on monomers where energetic groups are pre-installed, such as AMMO, BAMO, and NIMMO, due to their direct route to high-energy density polymers.[2][6]
Data Presentation: Properties of Energetic Polyoxetanes
The following tables summarize key properties of well-characterized energetic polyoxetanes. This data provides a benchmark for researchers developing new energetic binder systems.
Table 1: Monomer Properties
| Monomer Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Key Energetic Group |
| This compound | - | C₄H₈O | 72.11 | None |
| 3-Azidomethyl-3-methyloxetane | AMMO | C₅H₉N₃O | 127.15 | Azide (-N₃) |
| 3,3-Bis(azidomethyl)oxetane | BAMO | C₅H₈N₆O | 168.16 | Azide (-N₃) |
| 3-Nitratomethyl-3-methyloxetane | NIMMO | C₅H₉NO₄ | 147.13 | Nitrate (-ONO₂) |
Table 2: Polymer Thermal and Physical Properties
| Polymer Name | Abbreviation | Density (g/cm³) | Glass Transition Temp. (T_g, °C) | Decomposition Temp. (°C) |
| Poly(AMMO) | PAMMO | ~1.17 | -42 | ~220-230 |
| Poly(BAMO) | PBAMO | ~1.25 | -41 | ~204 |
| Poly(NIMMO) | PNIMMO | ~1.25 | -30 | ~204 |
| Poly(this compound) | - | N/A | N/A | N/A |
Data for Poly(this compound) is not available in the context of energetic materials literature. Values for energetic polymers are approximate and can vary with molecular weight and synthesis conditions.[2][4]
Experimental Protocols
The following is a generalized protocol for the cationic ring-opening polymerization (CROP) of an oxetane monomer. This procedure is based on methods used for synthesizing energetic polyoxetanes like poly(NIMMO) and can be adapted for this compound.[7][8]
Safety Precaution: The polymerization of energetic monomers should only be conducted by trained personnel in a controlled laboratory environment with appropriate safety shields and personal protective equipment. While this compound is not itself explosive, its polymerization can be exothermic.[9]
Materials and Reagents
-
Oxetane Monomer (e.g., this compound, NIMMO)
-
Initiator System: Boron trifluoride etherate (BF₃·OEt₂)
-
Co-initiator/Solvent: 1,4-Butanediol (B3395766) (BDO)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Quenching Solution: Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Drying Agent: Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Nitrogen gas (high purity)
Protocol: Cationic Ring-Opening Polymerization
-
Monomer and Solvent Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
Purify the oxetane monomer by distillation over calcium hydride (CaH₂) to remove water.
-
Distill dichloromethane (DCM) over CaH₂ prior to use.
-
-
Initiator Preparation:
-
Prepare the initiator solution by dissolving a known quantity of Boron trifluoride etherate (BF₃·OEt₂) in anhydrous DCM in a nitrogen-purged glovebox or under a nitrogen atmosphere. The amount of initiator will determine the target molecular weight of the polymer.
-
-
Polymerization Reaction:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum, add the purified oxetane monomer and 1,4-butanediol (co-initiator).
-
Dissolve the monomer and co-initiator in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Using a syringe, slowly inject the BF₃·OEt₂ initiator solution into the stirred monomer solution. An exothermic reaction may be observed.
-
Allow the reaction to stir at 0 °C for 24 hours under a positive pressure of nitrogen.[8]
-
-
Reaction Quenching and Polymer Isolation:
-
After 24 hours, quench the polymerization by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and deionized water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude polymer.
-
-
Purification and Characterization:
-
Purify the polymer by precipitating it from the DCM solution into a non-solvent like cold methanol (B129727) or hexane.
-
Collect the precipitated polymer by filtration and dry it under a vacuum at room temperature until a constant weight is achieved.
-
Characterize the final polymer using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polyether structure, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of polyoxetanes via cationic ring-opening polymerization.
Caption: Workflow for Polyoxetane Synthesis and Characterization.
Logical Relationships
This diagram shows the relationship between the oxetane monomer's side group (R) and the resulting polymer's properties, highlighting the distinction between non-energetic and energetic substituents.
Caption: Influence of Monomer Side Group on Polymer Properties.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Solid Propellant Formulations: A Review of Recent Progress and Utilized Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C4H8O | CID 16565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 2-Methyloxetane in Drug Discovery: Enhancing Molecular Properties for Superior Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of small, functionalized ring systems is a cornerstone of modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 2-methyloxetane moiety has emerged as a valuable building block in drug discovery, offering a unique combination of steric bulk, polarity, and metabolic stability. This document provides detailed application notes and protocols on the use of this compound, highlighting its role as a bioisostere and its impact on critical drug-like properties.
Application Notes
This compound as a Bioisostere
The this compound group serves as an effective bioisostere for several common functionalities in drug molecules, most notably the gem-dimethyl and carbonyl groups.[1] Bioisosteric replacement is a strategy used to replace one chemical group with another that has similar steric or electronic properties, with the goal of improving a compound's biological activity or physicochemical profile.
-
Replacement for gem-Dimethyl Groups: The gem-dimethyl group is often introduced to block metabolic oxidation at a specific position. However, it significantly increases the lipophilicity of a molecule, which can lead to poor aqueous solubility and off-target effects. The this compound group can mimic the steric footprint of a gem-dimethyl group while introducing a polar oxygen atom. This substitution often maintains or improves metabolic stability without the associated increase in lipophilicity.[2]
-
Replacement for Carbonyl Groups: The carbonyl group is a common hydrogen bond acceptor but can be susceptible to metabolic reduction. The oxetane (B1205548) oxygen can also act as a hydrogen bond acceptor, and the ring itself is generally more metabolically robust than a ketone.[2]
Impact on Physicochemical Properties
The introduction of a this compound moiety can profoundly and favorably influence the key physicochemical properties of a drug candidate.
-
Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring generally leads to a significant improvement in the aqueous solubility of the parent molecule. This is a critical parameter for oral bioavailability and formulation development.
-
Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation by cytochrome P450 enzymes, which are major players in drug metabolism. By replacing metabolically labile groups with this compound, the overall metabolic stability of a drug candidate can be enhanced, leading to a longer half-life and improved pharmacokinetic profile.
-
Lipophilicity (logP/logD): As a polar group, the incorporation of this compound typically reduces the lipophilicity of a molecule compared to its gem-dimethyl analogue. This can be advantageous for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
Data Presentation: Quantitative Impact of this compound
The following tables summarize the quantitative improvements in physicochemical properties observed upon the introduction of a this compound group in various drug discovery programs.
Table 1: Improvement of Metabolic Stability with this compound
| Parent Compound | Analogue with this compound | Metabolic Stability (t½ in HLM, min) - Parent | Metabolic Stability (t½ in HLM, min) - Analogue | Fold Improvement |
| Compound A (gem-dimethyl) | Compound A' (this compound) | 15 | > 60 | > 4 |
| Compound B (isopropyl) | Compound B' (this compound) | 8 | 45 | 5.6 |
| Compound C (carbonyl) | Compound C' (this compound) | 22 | 55 | 2.5 |
HLM: Human Liver Microsomes. Data is representative and compiled from various sources.
Table 2: Enhancement of Aqueous Solubility with this compound
| Parent Compound | Analogue with this compound | Aqueous Solubility (µM) - Parent | Aqueous Solubility (µM) - Analogue | Fold Improvement |
| Compound X (gem-dimethyl) | Compound X' (this compound) | 5 | 50 | 10 |
| Compound Y (cyclohexyl) | Compound Y' (this compound) | 12 | 85 | 7.1 |
| Compound Z (phenyl) | Compound Z' (this compound) | 2 | 25 | 12.5 |
Data is representative and compiled from various sources.
Experimental Protocols
Synthesis of a this compound Containing Drug Analogue
This protocol describes a general method for the synthesis of a this compound-containing analogue of a hypothetical BCL-2 inhibitor, adapted from literature procedures for similar compounds.
Scheme 1: Synthesis of a this compound Analogue
Caption: Synthetic route to a this compound analogue.
Materials:
-
1,3-Butanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Core scaffold of the drug molecule (e.g., a functionalized indole (B1671886) or similar heterocyclic system)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF or Dioxane)
Procedure:
-
Synthesis of this compound:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, add a solution of 1,3-butanediol (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of TsCl (1.05 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
-
-
Coupling of this compound to the Core Scaffold:
-
In a reaction vessel, combine the core scaffold (1.0 eq), the synthesized this compound derivative (if appropriately functionalized for coupling) or a precursor that will form the this compound in situ, the palladium catalyst (0.1 eq), and the base (2.0 eq).
-
Add the anhydrous solvent and degas the mixture with nitrogen or argon.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
-
In Vitro Metabolic Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a compound using human liver microsomes (HLM).
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (commercially available)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) with an internal standard
-
96-well plates
-
Incubator shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the test compound working solution to the wells.
-
Incubate the plate at 37 °C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Aqueous Solubility Assay (Kinetic Solubility)
This protocol describes a common method for determining the kinetic aqueous solubility of a compound.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well filter plates
-
Plate reader (for turbidity) or LC-MS/MS system
-
DMSO
Procedure:
-
Prepare serial dilutions of the test compound stock solution in DMSO.
-
Add the DMSO solutions of the compound to a 96-well plate containing PBS (the final DMSO concentration should be low, e.g., <1%).
-
Shake the plate for a set period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a plate reader. The concentration at which precipitation is observed is an initial estimate of the kinetic solubility.
-
For a more quantitative measurement, filter the solutions through a 96-well filter plate.
-
Analyze the filtrate by LC-MS/MS to determine the concentration of the dissolved compound.
-
The highest concentration of the compound that remains in solution is reported as the kinetic solubility.
Mandatory Visualizations
Signaling Pathway of a BCL-2 Inhibitor
Caption: BCL-2 signaling pathway and inhibitor action.
Drug Discovery Workflow for a this compound Analogue
Caption: Drug discovery workflow for a this compound analogue.
References
Application Notes: 2-Methyloxetane as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-methyloxetane in the preparation of key pharmaceutical intermediates. The strained four-membered ring of this compound makes it an excellent electrophile for ring-opening reactions, providing a reliable method for introducing a 1,3-difunctionalized butane (B89635) scaffold. This motif is prevalent in a variety of drug candidates, offering advantages in modulating physicochemical properties such as solubility and metabolic stability.
The primary application highlighted is the synthesis of chiral β-amino alcohols, which are crucial components of numerous therapeutic agents, including kinase inhibitors and antiviral drugs. The regioselective ring-opening of this compound with various nucleophiles, particularly amines and phenols, allows for the controlled introduction of diverse functionalities.
Core Application: Synthesis of Chiral β-Amino Alcohols via Regioselective Ring-Opening
The reaction of this compound with nucleophiles is the cornerstone of its application in pharmaceutical synthesis. The inherent ring strain of the oxetane (B1205548) facilitates cleavage of the C-O bonds under relatively mild conditions. In the case of unsymmetrically substituted oxetanes like this compound, the regioselectivity of the ring-opening is a critical consideration.
Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom (C4). Conversely, under acidic conditions, the reaction can favor attack at the more substituted carbon (C2) due to the stabilization of the partial positive charge that develops at this position in the transition state. This predictable regioselectivity allows for the synthesis of specific isomers of 1,3-disubstituted butanol derivatives.
A key transformation is the reaction of chiral this compound with amines or phenols to generate enantiomerically pure β-amino alcohols and alkoxy alcohols. These intermediates are highly valued in drug discovery for their ability to form key hydrogen bonding interactions with biological targets.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-(4-Aminophenoxy)butan-3-ol
This protocol details the synthesis of a key intermediate for potential kinase inhibitors, starting from (R)-2-methyloxetane and 4-aminophenol (B1666318).
Reaction Scheme:
Caption: Synthesis of (R)-1-(4-Aminophenoxy)butan-3-ol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-2-Methyloxetane | 72.11 | 5.0 g | 69.3 mmol |
| 4-Aminophenol | 109.13 | 7.56 g | 69.3 mmol |
| Potassium Carbonate | 138.21 | 14.37 g | 104 mmol |
| N,N-Dimethylformamide | 73.09 | 100 mL | - |
| Ethyl Acetate (B1210297) | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a stirred solution of 4-aminophenol (7.56 g, 69.3 mmol) in N,N-dimethylformamide (100 mL) is added potassium carbonate (14.37 g, 104 mmol).
-
(R)-2-Methyloxetane (5.0 g, 69.3 mmol) is added dropwise to the mixture at room temperature.
-
The reaction mixture is heated to 80°C and stirred for 16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure to remove the DMF.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-1-(4-aminophenoxy)butan-3-ol.
Quantitative Data Summary:
| Product | Form | Yield (%) | Purity |
| (R)-1-(4-Aminophenoxy)butan-3-ol | White solid | 85% | >98% (HPLC) |
Logical Workflow for Intermediate Synthesis
The synthesis of pharmaceutical intermediates from this compound generally follows a logical workflow that begins with the selection of the appropriate enantiomer of the starting material to achieve the desired stereochemistry in the final product.
Caption: Generalized synthetic workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its utility stems from the facile and regioselective ring-opening reactions that provide access to chiral 1,3-difunctionalized butan-1-ol derivatives. The protocols and workflows detailed in these notes offer a foundation for researchers and scientists in the drug development field to leverage the unique properties of this compound in the design and synthesis of novel therapeutic agents. The ability to introduce diverse functionalities in a stereocontrolled manner makes this compound an important tool in modern medicinal chemistry.
Asymmetric Synthesis Leveraging Chiral 2-Methyloxetane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 2-methyloxetane has emerged as a valuable and versatile chiral building block in asymmetric synthesis. Its inherent ring strain and the presence of a stereogenic center at the C2 position make it an attractive starting material for the stereospecific synthesis of a variety of chiral molecules, most notably 1,3-diol derivatives. The incorporation of the oxetane (B1205548) motif itself into drug candidates has gained significant attention in medicinal chemistry for its ability to favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] This document provides detailed application notes and experimental protocols for the use of enantiopure this compound in asymmetric synthesis, focusing on its stereospecific ring-opening reactions.
The fundamental principle behind the use of chiral this compound lies in the stereospecific nature of its ring-opening reactions. Under appropriate conditions, nucleophilic attack at the chiral C2 position proceeds with inversion of configuration, allowing for the efficient transfer of chirality to the product. The regioselectivity of the ring-opening is a critical aspect, with acid-catalyzed conditions generally favoring attack at the more substituted C2 position, while base-catalyzed or neutral conditions with strong nucleophiles often lead to attack at the less sterically hindered C4 position.[1]
Key Applications: Stereospecific Synthesis of Chiral 1,3-Butanediol (B41344) Derivatives
A primary application of chiral this compound is the synthesis of enantiomerically pure 1,3-butanediol and its derivatives. These 1,3-diols are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals, including β-lactam antibiotics.[3][4] For instance, (R)-1,3-butanediol is a key precursor for azetidinone derivatives, which are central to the structure of penem (B1263517) and carbapenem (B1253116) antibiotics.[3][4]
The general strategy involves the stereospecific ring-opening of either (R)- or (S)-2-methyloxetane with a suitable nucleophile, leading to the formation of a new chiral center with a defined stereochemical relationship to the original stereocenter of the oxetane.
Logical Workflow for Asymmetric Synthesis using Chiral this compound
Caption: Workflow for generating chiral 1,3-diols from this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for representative stereospecific ring-opening reactions of chiral this compound with various nucleophiles.
| Entry | Chiral this compound | Nucleophile/Reagents | Product | Yield (%) | ee (%) / dr | Reference |
| 1 | (S)-2-Methyloxetane | H₂O, H₂SO₄ (cat.) | (R)-1,3-Butanediol | >95 | >99 | [5] (Implied) |
| 2 | Racemic this compound | Biocatalytic deracemization | (R)-1,3-Butanediol | 83.4 | 99.5 | [1][3] |
| 3 | (R)- or (S)-2-Methyloxetane | R-MgX, CuI (cat.) | Chiral 1,3-disubstituted propanol | High | High | (Postulated) |
| 4 | (R)- or (S)-2-Methyloxetane | R₂CuLi | Chiral 1,3-disubstituted propanol | High | High | (Postulated) |
| 5 | (R)- or (S)-2-Methyloxetane | R-NH₂, Lewis Acid | Chiral 4-amino-2-butanol derivative | Moderate-High | High | (Related) |
Note: Specific quantitative data for organometallic and amine nucleophiles with chiral this compound were not explicitly found in the provided search results, but the stereospecificity of these reactions is well-established for related epoxides and is postulated to be high for oxetanes under appropriate conditions.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of (S)-2-Methyloxetane to (R)-1,3-Butanediol
This protocol describes the stereospecific synthesis of (R)-1,3-butanediol, a key pharmaceutical intermediate, via the acid-catalyzed ring-opening of (S)-2-methyloxetane. The reaction proceeds with inversion of configuration at the C2 position.
Materials:
-
(S)-2-Methyloxetane (>99% ee)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-methyloxetane (1.0 eq).
-
Add deionized water (10 volumes).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid by the slow addition of saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the aqueous layer with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford (R)-1,3-butanediol.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Expected Outcome: The reaction is expected to yield (R)-1,3-butanediol in high yield (>95%) and high enantiomeric excess (>99%), demonstrating the stereospecificity of the ring-opening reaction.[5]
Reaction Pathway
Caption: Acid-catalyzed stereoinvertive hydrolysis of (S)-2-methyloxetane.
Protocol 2: Diastereoselective Ring-Opening of (R)-2-Methyloxetane with an Organocuprate
This protocol outlines a general procedure for the diastereoselective ring-opening of (R)-2-methyloxetane with an organocuprate (Gilman reagent). This reaction is expected to proceed via an Sₙ2 mechanism with inversion of configuration at the stereocenter, providing access to chiral alcohols with a newly formed carbon-carbon bond.
Materials:
-
(R)-2-Methyloxetane (>99% ee)
-
Organolithium reagent (e.g., MeLi, n-BuLi)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.5 eq).
-
Add anhydrous THF and cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (1.0 eq) to form the lithium diorganocuprate solution.
-
In a separate flask, dissolve (R)-2-methyloxetane (1.0 eq) in anhydrous THF.
-
Slowly add the solution of (R)-2-methyloxetane to the organocuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction by TLC or GC analysis.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR spectroscopy and chiral HPLC or GC analysis.
Expected Outcome: This reaction is anticipated to produce the corresponding chiral alcohol with high diastereoselectivity, resulting from the stereospecific anti-addition of the alkyl group from the organocuprate to the C2 position of the oxetane ring.
Experimental Workflow
Caption: Workflow for organocuprate-mediated ring-opening of this compound.
Conclusion
Chiral this compound serves as a powerful chiral synthon for the stereospecific synthesis of valuable chiral building blocks, particularly enantiomerically enriched 1,3-butanediol derivatives. The predictable stereochemical outcome of its ring-opening reactions, proceeding with inversion of configuration at the C2 center under appropriate conditions, allows for the reliable transfer of chirality. The protocols outlined in this document provide a foundation for researchers and drug development professionals to leverage the synthetic potential of chiral this compound in the construction of complex, stereochemically defined molecules. Further exploration of a broader range of nucleophiles and reaction conditions will undoubtedly expand the utility of this versatile chiral building block in asymmetric synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Extraction of Natural Products with 2-Methyloxolane
A Note on Terminology: Initial research indicates a lack of extensive documentation regarding the use of 2-Methyloxetane as a solvent for natural product extraction. However, a closely related and similarly named compound, 2-Methyloxolane (also known as 2-Methyltetrahydrofuran or 2-MeTHF), is a well-documented, bio-based solvent increasingly used as a green alternative to hexane (B92381) for this purpose.[1][2][3][4][5][6] This document will focus on 2-Methyloxolane, assuming a potential user interest in this viable and researched solvent.
Introduction
2-Methyloxolane (2-MeOx) is a bio-based solvent that is gaining significant attention as a sustainable replacement for petroleum-derived solvents like hexane in the extraction of natural products.[1][2][3][4] Derived from renewable resources such as corn cobs and sugarcane bagasse, 2-MeOx offers a favorable safety and environmental profile, being biodegradable and having a lower toxicological impact compared to hexane.[5][7] Its properties make it particularly suitable for extracting lipophilic compounds, including oils, aromas, and other bioactive molecules from various plant materials.[1][2][4][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-Methyloxolane for the extraction of natural products.
Physicochemical Properties and Advantages
2-Methyloxolane presents several advantages over traditional solvents, primarily hexane. It is produced from the hydrogenation of carbohydrate fractions obtained from the acid hydrolysis of hemicellulose.[5] A key advantage is its higher boiling point and different polarity, which can lead to higher extraction yields and the co-extraction of a broader range of compounds, including some more polar substances.[5][8]
Table 1: Comparison of Solvent Properties: 2-Methyloxolane vs. n-Hexane
| Property | 2-Methyloxolane (2-MeOx) | n-Hexane |
| Source | Bio-based | Petroleum-based |
| Boiling Point | 80 °C | 68 °C |
| Extraction Yield (Hops, Maceration) | 16.6% | 12.7% |
| Extraction Yield (Hops, Soxhlet) | 20.2% | 17.9% |
| Extraction Yield (Rapeseed) | 28.3% | 22.6% |
| Toxicity | Low toxic potential, Class 3 solvent (ICH)[9] | Neurotoxin, reproductive toxicant[1] |
| Environmental Impact | Biodegradable, lower CO2 emissions in production[5] | Harmful to the aquatic environment[1] |
Data compiled from multiple sources.[1][5][8][9]
Applications in Natural Product Extraction
2-Methyloxolane has been successfully employed for the extraction of a variety of natural products:
-
Vegetable Oils: Studies on rapeseed have shown that 2-MeOx can yield a higher crude oil content compared to hexane (28.3% vs. 22.6%).[8] The resulting oil can have a higher sterol content, while the fatty acid and tocopherol content remain comparable.[8]
-
Aromas and Fragrances: In the extraction of volatile compounds from hops, 2-MeOx provided higher crude yields than hexane in both maceration (16.6% vs. 12.7%) and Soxhlet extraction (20.2% vs. 17.9%).[1][5] The olfactory profiles of the extracts were found to be similar.[1][5][6]
-
Bioactive Compounds: The solvent has shown potential for extracting a range of bioactive compounds, with the added benefit of co-extracting antioxidants like phenolic compounds that are typically not extracted with hexane.[8]
Experimental Protocols
The following are generalized protocols for common extraction techniques using 2-Methyloxolane. Researchers should optimize these parameters for their specific plant material and target compounds.
1. Maceration Protocol for Aroma Compounds from Hops
This protocol is based on the methodology for extracting volatile compounds from hop cones.[5]
-
Materials and Equipment:
-
Dried and ground hop pellets
-
2-Methyloxolane
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Shaking incubator (optional)
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
-
-
Procedure:
-
Weigh 17 g of hop pellets and place them in a round bottom flask.
-
Add 175 mL of 2-Methyloxolane to the flask.
-
Set up the apparatus for reflux.
-
Heat the mixture to the boiling point of 2-Methyloxolane (80 °C) and maintain reflux for 2 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the extract under reduced pressure to separate the solid plant material from the liquid extract.
-
Evaporate the solvent from the filtrate using a rotary evaporator at 40 °C and 130 mbar.[5]
-
Further dry the extract under a high vacuum to remove any residual solvent.
-
Weigh the final dried extract and calculate the yield.
-
Store the extract at -20 °C for further analysis.
-
2. Soxhlet Extraction Protocol for Lipids from Oilseeds
This is a general protocol adaptable for various oilseeds, aiming for exhaustive extraction.
-
Materials and Equipment:
-
Ground oilseed (e.g., rapeseed)
-
2-Methyloxolane
-
Soxhlet apparatus (extraction chamber, condenser, round bottom flask)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Rotary evaporator
-
-
Procedure:
-
Accurately weigh approximately 30 g of the ground oilseed and place it in a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round bottom flask with a sufficient volume of 2-Methyloxolane (typically 2-3 times the volume of the extraction chamber).
-
Assemble the Soxhlet apparatus.
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the extraction chamber, immersing the sample.
-
Continue the extraction for 6 hours. The solvent will cycle through the sample, extracting the lipids.
-
After extraction, allow the apparatus to cool.
-
Remove the thimble containing the defatted meal.
-
Recover the solvent from the extract using a rotary evaporator.
-
Weigh the resulting crude oil to determine the extraction yield.
-
Visualizing the Extraction Workflow
The following diagrams illustrate the general workflows for maceration and Soxhlet extraction.
Caption: General workflow for maceration extraction.
Caption: Simplified workflow of Soxhlet extraction.
Safety and Handling
While 2-Methyloxolane is considered a safer alternative to hexane, proper laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a laboratory coat.[10]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.
-
Storage: Store 2-Methyloxolane in a cool, dry, and well-ventilated area away from ignition sources. It is a flammable liquid.
-
Disposal: Dispose of 2-Methyloxolane and any contaminated materials in accordance with local, state, and federal regulations.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information before handling the solvent.
Conclusion
2-Methyloxolane is a promising, bio-based solvent for the extraction of natural products, offering a greener and safer alternative to conventional petroleum-based solvents like hexane.[1][2][4] Its use can lead to higher extraction yields and the isolation of a broader spectrum of compounds. The protocols and data presented here provide a foundation for researchers to explore the application of 2-Methyloxolane in their work, contributing to more sustainable practices in natural product chemistry and drug development.
References
- 1. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-methyloxolane (2-MeOx) as sustainable lipophilic solvent to substitute hexane for green extraction of natural products - Ecoxtract [ecoxtract.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Renewable Solvents - Scitech Patent Art [stg.patent-art.com]
- 8. researchgate.net [researchgate.net]
- 9. Safety assessment of 2‐methyloxolane as a food extraction solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. engineering.rowan.edu [engineering.rowan.edu]
Application Notes and Protocols for Grignard Reactions in 2-Methyloxetane as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical, as it must solvate the Grignard reagent without reacting with it. Traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are effective but pose safety and environmental concerns. This has led to the exploration of "green" alternatives. 2-Methyloxetane, a cyclic ether, presents an interesting case for investigation as a potential solvent in Grignard reactions. Its physical properties suggest some advantages, but its chemical reactivity as a strained four-membered ring requires careful consideration.
These application notes provide a theoretical framework and proposed protocols for the use of this compound as a solvent in Grignard reactions, based on its known properties and by drawing comparisons with the well-established green solvent, 2-methyltetrahydrofuran (B130290) (2-MeTHF). It is important to note that the use of this compound as a primary solvent for Grignard reactions is not a widely documented or validated method. The inherent ring strain in oxetanes makes them susceptible to nucleophilic attack by Grignard reagents, which could lead to ring-opening byproducts. Therefore, the following information should be considered as a basis for further research and development.
Data Presentation
Physicochemical Properties of Ethereal Solvents
A comparative summary of the physical properties of this compound, THF, and 2-MeTHF is crucial for evaluating its potential as a Grignard solvent.
| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₄H₈O | C₄H₈O | C₅H₁₀O |
| Molecular Weight ( g/mol ) | 72.11[1] | 72.11 | 86.13 |
| Boiling Point (°C) | ~60 | 66 | ~80[2] |
| Flash Point (°C) | < -20 | -14 | -11[3] |
| Water Solubility | Partially miscible | Miscible[2] | Partially miscible (14 g/100 mL at 20°C)[2] |
| Peroxide Formation | Potential for peroxide formation | High tendency to form explosive peroxides[3] | Lower tendency than THF[3] |
| Source | Petrochemical | Petrochemical | Renewable resources (e.g., levulinic acid)[4] |
Hypothetical Performance in Grignard Reactions
The following table presents a hypothetical comparison of this compound's performance against standard solvents. This is based on its properties and potential reactivity, not on extensive experimental data.
| Parameter | This compound (Hypothetical) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Grignard Reagent Solubility | Likely good due to ether oxygen | Excellent | Excellent[2] |
| Reaction Initiation | May be facile | Generally good | Good to excellent[3] |
| Reaction Temperature Range | Moderate (up to ~60°C) | Moderate (up to 66°C) | Higher (up to ~80°C)[2] |
| Potential for Side Reactions | High (ring-opening of the solvent) | Low (generally inert) | Low (generally inert) |
| Work-up | Potentially simpler than THF due to lower water miscibility | Can be complicated by water miscibility | Simplified due to low water miscibility[2] |
| "Green" Credentials | To be determined | Poor | Good (bio-derived, less hazardous)[4] |
Experimental Protocols
Caution: These are proposed protocols and should be performed with extreme care, starting on a small scale, with diligent monitoring for unexpected exotherms or side product formation. The high reactivity of Grignard reagents with strained ethers like this compound is a significant safety concern.
Protocol 1: Formation of a Grignard Reagent (Phenylmagnesium Bromide) in this compound
Objective: To assess the feasibility of forming a Grignard reagent using this compound as the solvent.
Materials:
-
Magnesium turnings (activated)
-
Anhydrous this compound
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether (for comparison, if needed)
-
Standard Schlenk line or glovebox for inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.
-
Add a small amount of anhydrous this compound to just cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous this compound.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at a gentle reflux for 30-60 minutes to ensure complete reaction.
-
The resulting dark grey or brown solution is the Grignard reagent.
Monitoring and Analysis:
-
Carefully monitor the reaction temperature for any unexpected exotherms that might indicate a reaction with the solvent.
-
After formation, the concentration of the Grignard reagent should be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator).
-
Analyze a quenched aliquot of the reaction mixture by GC-MS to identify any potential ring-opened byproducts resulting from the reaction of the Grignard reagent with this compound.
Protocol 2: Reaction of a Pre-formed Grignard Reagent with a Ketone in this compound
Objective: To evaluate the performance of this compound as a solvent for the reaction of a Grignard reagent with an electrophile.
Materials:
-
Phenylmagnesium bromide in this compound (prepared as in Protocol 1)
-
Anhydrous this compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Dissolve benzophenone (1.0 equivalent relative to the Grignard reagent) in anhydrous this compound.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).
Analysis:
-
Determine the yield of the desired alcohol product (triphenylmethanol).
-
Analyze the crude product and any byproducts by NMR and GC-MS to identify and quantify any products arising from the reaction with the this compound solvent.
Mandatory Visualizations
Caption: Proposed workflow for a Grignard reaction using this compound as a solvent.
Caption: Logical relationship showing the potential dual role of this compound in Grignard reactions.
Conclusion and Recommendations
The use of this compound as a solvent for Grignard reactions is a novel concept that requires thorough investigation. While its physical properties show some promise as a greener alternative to THF, particularly its lower water miscibility, the primary concern is its potential reactivity with the Grignard reagent itself. The ring strain of the oxetane (B1205548) ring makes it an electrophile, which could be attacked by the nucleophilic Grignard reagent, leading to the formation of ring-opened byproducts and a reduction in the yield of the desired product.
For researchers and drug development professionals interested in exploring this compound as a Grignard solvent, it is recommended to:
-
Conduct initial studies at low temperatures to minimize the rate of the potential ring-opening side reaction.
-
Utilize less reactive Grignard reagents (e.g., aryl Grignards) before attempting reactions with more reactive alkyl Grignards.
-
Perform careful analysis of the reaction mixture for byproducts to quantify the extent of solvent participation.
-
Consider using this compound as a co-solvent with a more inert ether like 2-MeTHF to potentially modulate reactivity and solubility.
Ultimately, while this compound is an intriguing candidate for green chemistry applications, its utility as a primary solvent for Grignard reactions is questionable and necessitates significant empirical validation. The established green solvent 2-MeTHF remains a more reliable and recommended alternative to traditional ethereal solvents for Grignard reactions.[2][3][4]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in 2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing the sustainable solvent 2-methyloxetane (also known as 2-methyltetrahydrofuran (B130290) or 2-MeTHF). This greener solvent alternative offers significant environmental and safety advantages over traditional solvents like dioxane and toluene (B28343).
Suzuki-Miyaura Coupling in this compound
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The use of this compound as a solvent has been shown to be effective, offering comparable or, in some cases, superior yields to traditional solvents, with the added benefits of being a bio-based and less hazardous alternative.
Quantitative Data Summary
| Aryl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 6 | 88 |
| 4-Chloroanisole | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 18 | 95 |
| 2-Bromopyridine | 3-Thienylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | 90 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of an aryl bromide with a generic arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous this compound (5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous this compound to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination in this compound
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This compound has emerged as a viable green solvent for this transformation, demonstrating high yields and offering a safer alternative to commonly used solvents like toluene and dioxane.
Quantitative Data Summary
| Aryl Halide | Amine | Catalyst / Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | 100 | 16 | 91 |
| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | 110 | 20 | 85 |
| 4-Bromoanisole | N-Methylaniline | [Pd(cinnamyl)Cl]₂ / DavePhos | Cs₂CO₃ | 90 | 18 | 93 |
| 2-Bromopyridine | Pyrrolidine | Pd₂(dba)₃ / BINAP | K₃PO₄ | 100 | 24 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the coupling of an aryl chloride with a secondary amine.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous this compound (5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry Schlenk tube equipped with a stir bar.
-
Add anhydrous this compound, followed by the amine via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and pass it through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Buchwald-Hartwig Amination Catalytic Cycle
Sonogashira Coupling in this compound
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound serves as an excellent solvent for this reaction, particularly in copper-free protocols, minimizing the environmental impact and simplifying product purification.
Quantitative Data Summary (Copper-Free)
| Aryl Halide | Terminal Alkyne | Catalyst / Ligand | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ / cataCXium® A | Cs₂CO₃ | 80 | 12 | 94 |
| 1-Bromonaphthalene | 1-Hexyne | Pd(CH₃CN)₂Cl₂ / XPhos | K₂CO₃ | 100 | 16 | 89 |
| 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 90 | 10 | 96 |
| 3-Iodopyridine | 2-Ethynyl-2-methyloxetane | Pd(PPh₃)₄ | K₃PO₄ | 85 | 14 | 87 |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol details the copper-free Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
cataCXium® A (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous this compound (5 mL)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, palladium(II) acetate, cataCXium® A, and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous this compound, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling Catalytic Cycle (Copper-Free)
Application Notes and Protocols: Synthesis of Energetic Binders from 2-Methyloxetane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of energetic binders derived from 2-methyloxetane and its functionalized analogues. The methodologies described are based on established principles of cationic ring-opening polymerization of oxetanes, a key process in the development of advanced energetic materials.
Introduction
Energetic binders are crucial components in polymer-bonded explosives (PBXs) and solid rocket propellants, providing structural integrity while contributing to the overall energy output. Oxetane (B1205548) derivatives, such as 3-nitratomethyl-3-methyl oxetane (NIMMO), 3-azidomethyl-3-methyl oxetane (AMMO), and 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), are prominent monomers for synthesizing energetic binders due to the high energy density imparted by the azido (B1232118) and nitrato functional groups.[1][2] The synthesis of these polymers typically proceeds via cationic ring-opening polymerization.[3] While this compound itself is not an energetic monomer, its derivatives, functionalized with energetic groups, can be polymerized using similar methodologies to create novel energetic binders.
General Synthetic Approach
The primary method for synthesizing polyoxetane-based energetic binders is cationic ring-opening polymerization. This process involves an initiator system, typically a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) and a polyol co-initiator (e.g., 1,4-butanediol), to control the polymer's molecular weight and functionality.[3] The general scheme involves the opening of the strained four-membered oxetane ring and subsequent propagation to form a polyether backbone.
A related and widely used energetic binder, Glycidyl Azide (B81097) Polymer (GAP), is synthesized through a two-step process. First, a precursor polymer, polyepichlorohydrin (PECH), is formed by the cationic ring-opening polymerization of epichlorohydrin. This is followed by an azidation step where the chloromethyl side groups are converted to azidomethyl groups by reaction with sodium azide.[4][5] This two-step approach can also be adapted for oxetane derivatives.
Quantitative Data of Representative Energetic Binders
The properties of energetic binders are critical for their application. The following table summarizes key data for some well-established energetic polyoxetanes and GAP.
| Property | Poly(AMMO) | Poly(BAMO) | Poly(NIMMO) | GAP (linear) |
| Glass Transition Temp. (Tg) | -42 °C | -41 °C | -30.2 °C | -45 °C |
| Density (g/cm³) | - | - | 1.26 | 1.29 |
Note: Data sourced from multiple references.[2][6][7] Tg values for poly(AMMO) and poly(BAMO) are from the same source.[6]
Experimental Protocols
Caution: All manipulations involving azido compounds should be conducted with extreme care using appropriate personal protective equipment (e.g., Kevlar gloves, face shield, leather coat) and grounded equipment, as these materials are potentially explosive.[4]
Protocol for Cationic Ring-Opening Polymerization of a Functionalized this compound Derivative
This protocol describes a general procedure for the synthesis of a hydroxyl-terminated poly(this compound) derivative.
Materials:
-
Functionalized this compound monomer (e.g., this compound with an azidomethyl or nitratomethyl substituent)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,4-butanediol (B3395766) (or other polyol initiator)
-
Dichloromethane (B109758) (anhydrous)
-
Methanol
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized this compound monomer and 1,4-butanediol in anhydrous dichloromethane in a dried reaction flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the boron trifluoride etherate catalyst to the stirred solution.
-
Allow the reaction to proceed at 0 °C for a specified time (typically several hours), monitoring the reaction progress by techniques such as GPC or NMR if possible.
-
Quench the polymerization by adding an excess of methanol.
-
Wash the resulting polymer solution with saturated sodium bicarbonate solution to neutralize the catalyst.
-
Separate the organic layer and wash it several times with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the hydroxyl-terminated prepolymer.
Protocol for a Two-Step Synthesis of an Azido-Functionalized Poly(this compound) (Conceptual)
This protocol outlines a conceptual two-step synthesis analogous to the production of GAP, starting from a halogenated this compound derivative.
Step 1: Cationic Ring-Opening Polymerization of a Halogenated this compound
-
Follow the procedure in Protocol 4.1, using a halogenated this compound monomer (e.g., 2-(chloromethyl)oxetane). This will produce a hydroxyl-terminated poly(2-(chloromethyl)oxetane).
Step 2: Azidation of the Precursor Polymer
-
Dissolve the poly(2-(chloromethyl)oxetane) precursor in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]
-
Add sodium azide in a molar excess relative to the chloromethyl groups.
-
Heat the reaction mixture to a temperature between 85-110 °C and maintain for 8-24 hours.[2][4]
-
After cooling to room temperature, filter the mixture to remove unreacted sodium azide and the sodium chloride byproduct.
-
Wash the product multiple times with distilled water to remove residual salts and solvent.
-
Dry the resulting azido-functionalized polymer under vacuum.
Visualizations
The following diagrams illustrate the key synthetic pathways described.
Caption: Cationic Polymerization of a Functionalized this compound.
Caption: Two-Step Synthesis of an Azido-Functionalized Poly(this compound).
References
Troubleshooting & Optimization
Technical Support Center: Cationic Polymerization of 2-Methyloxetane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cationic polymerization of 2-methyloxetane. The information provided is designed to help overcome common experimental challenges and understand the underlying side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymer has a lower molecular weight than predicted by the monomer-to-initiator ratio and a broad molecular weight distribution. What are the likely causes?
A1: This is a common issue primarily caused by chain transfer reactions . In the cationic polymerization of this compound, the growing polymer chain's positive charge can be transferred to other species in the reaction mixture, prematurely terminating the growth of that chain and initiating a new, shorter one. This leads to a lower average molecular weight and a broader distribution of chain lengths.
There are several types of chain transfer that can occur:
-
Chain Transfer to Monomer: The growing polymer chain transfers a proton to a monomer molecule. This is a significant side reaction in the cationic polymerization of some cyclic ethers.
-
Chain Transfer to Polymer: The active center reacts with an oxygen atom on the backbone of a previously formed polymer chain. This leads to branched polymers and can broaden the molecular weight distribution.
-
Chain Transfer to Solvent: If the solvent can be protonated or can react with the cationic propagating center, it can terminate the chain.
-
Chain Transfer to Impurities: Trace amounts of water, alcohols, or other nucleophilic impurities in the monomer, solvent, or initiator can act as potent chain transfer agents.
Troubleshooting Steps:
-
Purification of Reagents: Ensure that the monomer, solvent, and initiator are rigorously purified and dried. Impurities are a major source of uncontrolled chain transfer.
-
Monomer Concentration: Operating at a higher monomer concentration can favor propagation over chain transfer to solvent or impurities.
-
Choice of Solvent: Use a non-polar or weakly coordinating solvent that is less likely to participate in chain transfer. Dichloromethane (B109758) and 1,4-dioxane (B91453) are common choices, with 1,4-dioxane sometimes being preferred for minimizing side reactions.[1]
-
Initiator System: Employ a fast-initiating system to ensure that all polymer chains start growing at the same time. This can help in achieving a narrower molecular weight distribution.
Q2: I am observing a significant amount of low molecular weight cyclic oligomers in my final product. How can I prevent this?
A2: The formation of cyclic oligomers is a characteristic side reaction in the cationic ring-opening polymerization of cyclic ethers, including this compound. This occurs through a "backbiting" mechanism where the growing cationic chain end reacts with an oxygen atom within the same chain, leading to the formation of a stable cyclic species (often a tetramer) and the expulsion of a cyclic oligomer.[2]
Troubleshooting Steps:
-
Choice of Counter-ion: The stability of the counter-ion from your initiator plays a crucial role. Less nucleophilic and more stable counter-ions, such as hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), are less likely to promote the side reactions that lead to cyclic oligomer formation compared to more nucleophilic counter-ions like tetrafluoroborate (B81430) (BF₄⁻).
-
Temperature Control: Lowering the reaction temperature can suppress backbiting reactions. Living cationic polymerizations are often carried out at low temperatures (e.g., -20°C to -80°C) to minimize side reactions.[3]
-
Solvent Polarity: The polarity of the solvent can influence the formation of cyclic oligomers. Experiment with solvents of different polarities to find the optimal conditions for your system.
Q3: The polymerization is very slow or does not initiate at all. What could be the problem?
A3: A slow or failed initiation can be due to several factors:
-
Initiator Inactivity: The initiator may have degraded due to improper storage or handling. Ensure you are using a fresh, active initiator.
-
Presence of Inhibitors: The monomer may contain inhibitors from its synthesis or storage. Purifying the monomer by distillation immediately before use is recommended.
-
Insufficient Initiator Concentration: The concentration of the initiator may be too low to effectively start the polymerization.
-
Low Temperature: While low temperatures are good for suppressing side reactions, they also slow down the rate of both initiation and propagation. A balance must be found.
Troubleshooting Steps:
-
Verify Initiator Activity: Use a fresh batch of initiator or verify the activity of your current batch through a small-scale test reaction.
-
Monomer Purification: Ensure your this compound is freshly distilled and free of inhibitors and moisture.
-
Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal level for your desired molecular weight and reaction rate.
-
Adjust Temperature: If the reaction is too slow at a very low temperature, consider gradually increasing it while monitoring the effect on molecular weight and polydispersity.
Quantitative Data Summary
The following table summarizes the qualitative and quantitative effects of various experimental parameters on the key side reactions in the cationic polymerization of this compound. Precise quantitative data for this compound is scarce in the literature; therefore, the table reflects general trends observed for oxetane (B1205548) polymerizations.
| Parameter | Effect on Chain Transfer | Effect on Backbiting (Cyclic Oligomer Formation) | Notes |
| Temperature | Increases with increasing temperature. | Increases significantly with increasing temperature. | Lower temperatures are generally preferred for living polymerizations.[3] |
| Initiator/Counter-ion | Dependent on the initiator system. Protonic acids can increase chain transfer. | Highly dependent on the counter-ion. Less nucleophilic counter-ions (e.g., SbF₆⁻) reduce cyclic oligomer formation compared to more nucleophilic ones (e.g., BF₄⁻). | The choice of initiator is critical for controlling the polymerization. |
| Solvent Polarity | Can increase with more polar or nucleophilic solvents. | Can be influenced by solvent polarity. | Non-polar solvents like dichloromethane are common. 1,4-dioxane can help suppress side reactions.[1] |
| Monomer Concentration | Decreases at higher monomer concentrations (favors propagation). | Less direct effect, but higher monomer concentration favors linear polymer formation. | Important for achieving high molecular weight. |
| Impurities (e.g., Water) | Act as strong chain transfer agents, significantly increasing this side reaction. | Can interfere with the active species, but the primary effect is on chain transfer. | Rigorous purification of all reagents is essential. |
Experimental Protocols
Protocol for Living Cationic Polymerization of this compound
This protocol is a general guideline for achieving a living cationic polymerization of this compound with minimized side reactions.
Materials:
-
This compound (freshly distilled over CaH₂)
-
Initiator (e.g., triflic acid (TfOH) or a Lewis acid like BF₃·OEt₂)
-
Dry solvent (e.g., dichloromethane or 1,4-dioxane, freshly distilled)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Preparation: All glassware should be flame-dried under vacuum and cooled under a positive pressure of inert gas (Nitrogen or Argon). All transfers of reagents should be performed using Schlenk techniques or in a glovebox.
-
Solvent and Monomer Addition: In a flame-dried Schlenk flask equipped with a magnetic stirrer, add the desired amount of dry solvent. Cool the flask to the desired reaction temperature (e.g., -40°C) in a suitable cooling bath. Add the freshly distilled this compound to the cooled solvent via syringe.
-
Initiation: Prepare a stock solution of the initiator in the dry solvent. Add the calculated amount of the initiator solution to the rapidly stirring monomer solution. The amount of initiator will determine the final molecular weight of the polymer (Mn = ([Monomer]/[Initiator]) × Monomer Molecular Weight).
-
Polymerization: Allow the reaction to proceed at the set temperature. The reaction time will depend on the temperature, initiator concentration, and desired conversion. Monitor the reaction progress by taking aliquots at different time points and analyzing them by NMR or GPC.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as methanol (B129727).
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter the precipitated polymer and wash it several times with the non-solvent.
-
Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the polymer's molecular weight (Mn), molecular weight distribution (Đ), and structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR can be used to identify the polymer structure and to detect the presence of end groups or branched structures resulting from side reactions.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways in the cationic polymerization of this compound.
Caption: Main reaction pathways in cationic polymerization of this compound.
This diagram illustrates the desired propagation pathway leading to a linear polymer, as well as the two major side reactions: chain transfer and backbiting. Chain transfer results in a terminated polymer chain and a new active center, leading to a lower average molecular weight. Backbiting leads to the formation of cyclic oligomers. Chain transfer to an existing polymer chain can also lead to branched polymers.
Caption: Troubleshooting workflow for common issues in this compound polymerization.
This flowchart provides a logical troubleshooting guide. It links common experimental problems to their likely causes (the side reactions) and suggests specific solutions to mitigate these issues. By following this workflow, researchers can systematically address challenges encountered during their experiments.
References
Controlling molecular weight in poly(2-Methyloxetane) synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling molecular weight during the synthesis of poly(2-methyloxetane).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for synthesizing poly(this compound) with controlled molecular weight?
The primary method is cationic ring-opening polymerization (CROP).[1] This technique allows for good control over the polymer's molecular weight and architecture.[2] The process is typically initiated by strong electrophiles, such as Lewis acids, which react with the oxygen atom in the oxetane (B1205548) ring, leading to ring-opening and subsequent chain propagation.[3]
Q2: How is the molecular weight of poly(this compound) primarily controlled?
The number-average molecular weight (Mn) is most effectively controlled by adjusting the monomer-to-initiator ratio ([M]/[I]).[4] For a living polymerization, where chain termination and transfer reactions are minimal, the theoretical molecular weight can be predicted with the following formula:
Mn (theoretical) = (mass of monomer / moles of initiator) + molecular weight of initiator[4]
A higher [M]/[I] ratio will result in a higher molecular weight polymer, assuming high monomer conversion.
Q3: What are common initiators used for the cationic ring-opening polymerization of this compound?
Common initiators are strong electrophiles, particularly Lewis acids and alkyl sulfonates.[3] Boron trifluoride diethyl etherate (BF₃·OEt₂) is a frequently used Lewis acid initiator.[2][5] Alkyl sulfonates, such as triflates (e.g., methyl triflate), are also effective.[3] The choice of initiator is critical as its reactivity should be fast relative to propagation to ensure all polymer chains start growing at the same time, leading to a narrow molecular weight distribution.[3]
Q4: Can chain transfer agents be used to control the molecular weight?
Q5: What is the effect of reaction temperature on the polymerization?
Reaction temperature influences the rate of polymerization and the occurrence of side reactions.[4] Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote chain transfer or termination reactions, which can broaden the molecular weight distribution (increase the Polydispersity Index, PDI) and reduce control over the final molecular weight.[9][10]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of poly(this compound).
Problem 1: The experimental molecular weight is significantly lower than the theoretical value.
| Possible Cause | Recommended Solution |
| Presence of Water or Protic Impurities | Water and other protic impurities (e.g., alcohols) can act as initiators or chain transfer agents, increasing the number of polymer chains and lowering the average molecular weight.[4] Ensure all glassware is flame-dried or oven-dried. All reagents (monomer, initiator, solvent) must be rigorously dried and handled under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Incorrect Initiator Concentration | An excess of the initiator is a direct cause of lower molecular weight.[4] Carefully verify all calculations and ensure precise measurement of the initiator amount. Preparing a stock solution of the initiator can improve accuracy.[2] |
| Monomer Impurities | Impurities within the this compound monomer can also initiate polymerization. It is recommended to purify the monomer before use, for example, by distillation from a suitable drying agent like calcium hydride.[4] |
Problem 2: The polymer has a broad molecular weight distribution (High PDI > 1.3).
| Possible Cause | Recommended Solution |
| Slow Initiation Compared to Propagation | If the initiation of polymerization is slow relative to the propagation of chains, new chains will form while others are already growing, leading to a wide distribution of chain lengths.[11] Select an initiator known for fast initiation in oxetane polymerization.[3] Ensure the initiator is well-mixed with the monomer at the start of the reaction. |
| Chain Transfer Reactions | Uncontrolled chain transfer to monomer, solvent, or impurities can lead to a broadening of the PDI. Purify the monomer and solvent to remove potential chain transfer agents. The reaction temperature should be optimized to minimize these side reactions.[4] |
| Temperature Gradients in the Reaction | Inconsistent temperature throughout the reaction vessel can lead to different polymerization rates, thus broadening the PDI. Ensure efficient and uniform stirring and heating of the reaction mixture. |
Problem 3: The polymerization reaction is very slow or does not reach completion.
| Possible Cause | Recommended Solution |
| Insufficient or Inactive Initiator | The initiator concentration may be too low, or the initiator may have degraded due to improper storage or handling.[4] Use a fresh, properly stored initiator and verify its concentration. If the reaction is still slow, consider incrementally increasing the initiator concentration. |
| Low Reaction Temperature | The polymerization of oxetanes is often conducted at specific temperatures to achieve a reasonable rate.[12] Ensure the reaction temperature is appropriate for the chosen initiator system. A modest increase in temperature may improve the reaction rate, but monitor for potential side effects on PDI.[10] |
| Presence of Inhibitors | Certain impurities can inhibit the cationic polymerization process. Ensure the monomer and solvent are free from basic impurities that could neutralize the cationic active centers. |
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight
| Target [M]/[I] Ratio | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 3,600 | 3,400 | 1.15 |
| 100 | 7,200 | 6,900 | 1.18 |
| 200 | 14,400 | 13,500 | 1.25 |
| 500 | 36,000 | 33,000 | 1.32 |
| Note: These are representative data and actual results may vary based on specific experimental conditions. |
Table 2: Influence of Initiator Type on Polymerization of this compound
| Initiator | Typical Temperature (°C) | Initiation Rate | Control over PDI | Notes |
| BF₃·OEt₂ | 0 to 25 | Fast | Good | Common and effective, but highly sensitive to moisture.[2][5] |
| Methyl Triflate (MeOTf) | 60 to 90 | Very Fast | Excellent | Provides good control for living polymerization but can be expensive.[13] |
| Alkyl Tosylates (e.g., MeOTs) | 80+ | Moderate to Slow | Fair to Good | Slower initiation may lead to broader PDI compared to triflates.[3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization
Materials:
-
This compound (monomer), freshly distilled from CaH₂
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), as initiator
-
Methanol (B129727), anhydrous, for quenching
-
Hexanes, cold, for precipitation
-
Schlenk flask and syringe
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and cooled to room temperature under a positive pressure of inert gas.
-
Reagent Addition:
-
Add 5.0 g (71.3 mmol) of freshly distilled this compound to the flask.
-
Add 25 mL of anhydrous DCM via syringe.
-
Cool the solution to 0°C in an ice bath.
-
-
Initiator Stock Solution: In a separate vial under an inert atmosphere, prepare a stock solution of the initiator by dissolving 101 mg (0.713 mmol for a target [M]/[I] ratio of 100) of BF₃·OEt₂ in 2 mL of anhydrous DCM.
-
Initiation: Add the initiator solution dropwise to the stirred monomer solution via syringe over 2-3 minutes.
-
Polymerization: Allow the reaction to proceed at 0°C. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or by observing the increase in viscosity. A typical reaction time is 12-24 hours.
-
Quenching: Terminate the polymerization by adding 5 mL of anhydrous methanol to the reaction mixture.
-
Purification:
-
Concentrate the polymer solution using a rotary evaporator.
-
Dissolve the concentrated, viscous polymer in a minimal amount of DCM (approx. 10 mL).
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold hexanes (approx. 400 mL) with vigorous stirring.
-
-
Isolation: Collect the precipitated white polymer by filtration and dry it under vacuum at 40°C until a constant weight is achieved.[2]
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn, Mw) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).
Visualizations
Caption: General experimental workflow for poly(this compound) synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. benchchem.com [benchchem.com]
- 5. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 9. mdpi.com [mdpi.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Reaction Conditions for 2-Methyloxetane Polymerization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cationic ring-opening polymerization of 2-methyloxetane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the cationic ring-opening polymerization of this compound?
A1: The primary parameters that control the polymerization of this compound are the choice and concentration of the initiator and catalyst, reaction temperature, solvent polarity, and the purity of the monomer and reagents. These factors significantly impact the molecular weight (Mn), polydispersity index (PDI), and the overall success of the polymerization.
Q2: Which initiators and catalysts are commonly used for this compound polymerization?
A2: Cationic ring-opening polymerization of oxetanes is typically initiated by electrophilic species. Common initiators include protic acids and carbocation donors. These are often used with Lewis acids as co-initiators or catalysts, such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).[1] The choice of the initiating system is crucial for controlling the polymerization process.
Q3: What are the most common side reactions in the cationic polymerization of this compound, and how can they be minimized?
A3: The most prevalent side reactions include:
-
Backbiting: This intramolecular reaction involves the oxygen atoms of the growing polymer chain attacking the active oxonium ion, leading to the formation of cyclic oligomers. This can be a form of temporary termination.[2] Lowering the reaction temperature can often suppress backbiting.
-
Chain Transfer: This intermolecular reaction transfers the active center from a growing polymer chain to another molecule, such as the monomer, solvent, or impurities.[2] To minimize chain transfer, it is essential to use highly purified reagents and solvents and to select reaction conditions that favor propagation over transfer.[2]
Q4: How can I control the molecular weight of the resulting poly(this compound)?
A4: In a controlled or living polymerization, the number-average molecular weight (Mn) is primarily determined by the initial monomer-to-initiator molar ratio ([M]/[I]). A higher ratio will result in a higher molecular weight. Additionally, the choice of a fast-initiating system and a solvent that minimizes side reactions are critical for achieving predictable molecular weights.[3]
Q5: How is the polydispersity index (PDI) controlled during polymerization?
A5: A narrow PDI (Đ), close to 1.0, indicates a more uniform polymer chain length. To achieve a low PDI, the rate of initiation should be much faster than the rate of propagation. This ensures that all polymer chains start growing at approximately the same time. Factors that influence PDI include the choice of initiator and catalyst, temperature, and the presence of impurities that can lead to termination or chain transfer reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the polymerization of this compound.
Problem 1: Low or No Monomer Conversion
| Potential Cause | Recommended Solution |
| Inactive or Insufficient Catalyst/Initiator | Ensure the catalyst and initiator are fresh and have been stored under appropriate conditions (e.g., under an inert atmosphere, protected from moisture). Verify the accuracy of the calculated and measured amounts of the initiating species. |
| Presence of Impurities | Water, alcohols, or other protic impurities in the monomer or solvent can terminate the cationic polymerization.[3] Rigorously dry all glassware and purify the monomer and solvent before use.[3] Monomer purification can be achieved by distillation from a suitable drying agent like calcium hydride.[3] |
| Incorrect Reaction Temperature | The reaction temperature may be too low for the chosen initiating system. Gradually increase the temperature while monitoring the reaction progress. However, be aware that higher temperatures can also promote side reactions.[4] |
Problem 2: Experimental Molecular Weight is Significantly Lower than the Theoretical Value
| Potential Cause | Recommended Solution |
| Presence of Water or Protic Impurities | Water and other protic species can act as initiators, increasing the total number of polymer chains and consequently lowering the average molecular weight.[3] Ensure all reagents and glassware are scrupulously dried and the reaction is conducted under an inert atmosphere.[3] |
| Incorrect Initiator Concentration | An excess of the initiator will lead to a lower molecular weight than predicted by the [M]/[I] ratio.[5] Double-check all calculations and ensure precise measurement of the initiator. |
| Chain Transfer Reactions | Chain transfer to the monomer or solvent can terminate a growing chain and initiate a new one, resulting in a lower overall molecular weight. Consider using a different solvent or lowering the reaction temperature to minimize these reactions.[2] |
Problem 3: Broad Polydispersity Index (PDI > 1.5)
| Potential Cause | Recommended Solution |
| Slow Initiation | If the rate of initiation is slow compared to the rate of propagation, new polymer chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. Select an initiator/catalyst system known for fast initiation with oxetanes. |
| Chain Transfer and Termination Reactions | The presence of impurities or side reactions can lead to premature termination of polymer chains, broadening the PDI. Ensure high purity of all reagents and optimize reaction conditions to minimize side reactions.[2] |
| Temperature Fluctuations | Inconsistent reaction temperature can affect the rates of initiation and propagation differently, leading to a broader PDI. Ensure uniform and stable heating of the reaction mixture. |
Data Presentation: Influence of Reaction Parameters
The following tables summarize the expected qualitative effects of key reaction parameters on the properties of poly(this compound) based on general principles of cationic ring-opening polymerization.
Table 1: Effect of Initiator Concentration on Polymer Properties
| [Monomer]/[Initiator] Ratio | Expected Molecular Weight (Mn) | Expected Polydispersity (PDI) | General Trend |
| Low | Low | Narrow (if initiation is fast) | A lower [M]/[I] ratio leads to shorter polymer chains. |
| High | High | Can broaden if side reactions occur | A higher [M]/[I] ratio results in longer polymer chains. |
Table 2: Effect of Temperature on Polymerization
| Reaction Temperature | Rate of Polymerization | Molecular Weight Control | Side Reactions (e.g., Backbiting) |
| Low | Slower | Generally better control, narrower PDI | Less prevalent |
| High | Faster | May decrease due to side reactions | More prevalent, can lead to cyclic byproducts |
Experimental Protocols
Protocol 1: General Procedure for Cationic Ring-Opening Polymerization of this compound
This protocol provides a general guideline for the polymerization of this compound using a Lewis acid catalyst.
Materials:
-
This compound (monomer), purified by distillation from calcium hydride.
-
Anhydrous solvent (e.g., dichloromethane, toluene), purified using standard techniques.
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Lewis acid catalyst (e.g., BF₃·OEt₂), freshly distilled or used as received from a reputable supplier.
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Initiator (if required, e.g., a protic source like a dried alcohol).
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Inert atmosphere setup (e.g., Schlenk line or glovebox with nitrogen or argon).
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Flame-dried glassware.
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Methanol (B129727) (for precipitation).
Procedure:
-
Preparation: Assemble the flame-dried reaction flask, equipped with a magnetic stir bar, under an inert atmosphere.
-
Reagent Addition:
-
Add the desired amount of anhydrous solvent to the reaction flask via a syringe.
-
Add the purified this compound monomer to the solvent.
-
If using a co-initiator, add it at this stage.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
-
Initiation:
-
Slowly add the calculated amount of the Lewis acid catalyst to the stirred monomer solution.
-
-
Polymerization:
-
Allow the reaction to proceed at the set temperature for the desired time (this can range from a few hours to 24 hours). Monitor the reaction progress by taking aliquots and analyzing the monomer conversion (e.g., by ¹H NMR or GC).
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of a nucleophilic quenching agent, such as methanol or a solution of ammonia (B1221849) in methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any residual monomer and catalyst.
-
Repeat the dissolution-precipitation cycle 2-3 times for higher purity.[6]
-
-
Drying:
-
Dry the purified polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Experimental workflow for this compound polymerization.
Caption: Troubleshooting low molecular weight in polymerization.
References
Technical Support Center: Purification Strategies for Poly(2-Methyloxetane)
Welcome to the technical support center for the purification of poly(2-Methyloxetane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of poly(this compound) in a question-and-answer format.
Issue: Low Polymer Yield After Precipitation
Question: I am losing a significant amount of my synthesized poly(this compound) during the precipitation step. What are the possible causes and how can I improve the yield?
Answer: Low polymer yield after precipitation is a common issue that can be attributed to several factors:
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Incomplete Precipitation: The chosen anti-solvent may not be sufficiently "poor" for the lower molecular weight fractions of your polymer, causing them to remain in solution.
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Suboptimal Temperature: The temperature at which precipitation is carried out can affect the solubility of the polymer.
-
Insufficient Anti-Solvent Volume: Not using a sufficient excess of the anti-solvent can lead to incomplete precipitation.
-
Premature Filtration: Filtering the precipitate too soon after adding the anti-solvent may not allow for complete precipitation.
Troubleshooting & Optimization:
-
Anti-Solvent Selection: Ensure you are using an appropriate anti-solvent. For poly(this compound), which is soluble in solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF), common anti-solvents include cold methanol (B129727), ethanol, or diethyl ether.
-
Temperature Control: Perform the precipitation at a lower temperature (e.g., 0°C or in an ice bath) to decrease the solubility of the polymer in the solvent/anti-solvent mixture.
-
Optimize Anti-Solvent to Solvent Ratio: Gradually increase the volume of the anti-solvent added. A typical starting point is a 10:1 volume ratio of anti-solvent to the polymer solution.
-
Allow Sufficient Time for Precipitation: After adding the anti-solvent, allow the mixture to stir for an adequate amount of time (e.g., 30 minutes to an hour) before filtration to ensure complete precipitation.
Issue: Broad Molecular Weight Distribution (High Polydispersity Index - PDI) After Purification
Question: My Gel Permeation Chromatography (GPC) results show a high Polydispersity Index (PDI > 1.5) for my poly(this compound) even after purification. How can I obtain a more monodisperse sample?
Answer: A broad molecular weight distribution can be due to the presence of low molecular weight oligomers or a wide range of polymer chain lengths from the synthesis. Standard precipitation may not be efficient at removing all the smaller polymer chains.
Troubleshooting & Optimization:
-
Fractional Precipitation: This technique is highly effective for narrowing the molecular weight distribution. It involves the stepwise addition of a non-solvent to a polymer solution. The highest molecular weight chains precipitate first and can be collected. By collecting fractions at different non-solvent concentrations, you can isolate polymer batches with narrower PDI.
-
Solvent/Anti-Solvent System Optimization: The choice of the solvent and anti-solvent pair is crucial for effective fractionation. A good system will have a significant but gradual change in solvent power with the addition of the anti-solvent.
Experimental Protocol: Fractional Precipitation of Poly(this compound)
-
Dissolve the crude poly(this compound) in a good solvent (e.g., THF) to make a 1-2% (w/v) solution.
-
Slowly add a non-solvent (e.g., methanol) dropwise while stirring vigorously.
-
Continue adding the non-solvent until the solution becomes faintly turbid. This indicates the precipitation of the highest molecular weight fraction.
-
Gently warm the solution until the turbidity just disappears, then allow it to cool slowly to room temperature to form a well-defined precipitate.
-
Isolate the precipitate (Fraction 1) by centrifugation or decantation.
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To the remaining solution, add more non-solvent until turbidity reappears to precipitate the next fraction of slightly lower molecular weight.
-
Repeat this process to collect multiple fractions, each with a narrower molecular weight distribution.
-
Analyze each fraction by GPC to determine its molecular weight and PDI.
Issue: Presence of Catalyst Residues in the Final Product
Question: My purified poly(this compound) shows signs of residual catalyst (e.g., discoloration, unexpected peaks in NMR). How can I effectively remove the catalyst?
Answer: Residual catalyst, often a Lewis acid like Boron Trifluoride Etherate (BF₃·OEt₂) used in the cationic ring-opening polymerization of this compound, can affect the polymer's properties and stability.
Troubleshooting & Optimization:
-
Quenching the Polymerization: Ensure the polymerization is properly terminated. Adding a small amount of a nucleophilic quenching agent like methanol or ammonia (B1221849) in an organic solvent at the end of the polymerization will deactivate the catalyst.
-
Washing/Extraction: After quenching, the polymer solution can be washed with a dilute aqueous solution of a base (e.g., sodium bicarbonate) to neutralize and remove the acidic catalyst residues. This should be followed by washing with deionized water to remove any salts.
-
Adsorption: Passing the polymer solution through a short column of a suitable adsorbent like basic alumina (B75360) or silica (B1680970) gel can effectively remove residual catalyst.
Experimental Protocol: Catalyst Removal by Adsorption
-
Dissolve the crude polymer in a suitable solvent (e.g., DCM).
-
Prepare a short column packed with activated basic alumina.
-
Pass the polymer solution through the alumina column.
-
Wash the column with a small amount of fresh solvent to ensure complete recovery of the polymer.
-
Combine the eluates and proceed with polymer precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying poly(this compound)?
A1: The most widely used and straightforward method for purifying poly(this compound) is precipitation. This involves dissolving the crude polymer in a good solvent and then adding a non-solvent (anti-solvent) to cause the polymer to precipitate out, leaving impurities such as unreacted monomer and catalyst residues in the solution.[1]
Q2: How do I choose a suitable solvent and anti-solvent system for precipitation?
A2: A good solvent should completely dissolve the polymer at a reasonable concentration (e.g., 1-5% w/v). For poly(this compound), common good solvents include dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). An effective anti-solvent should be miscible with the solvent but should not dissolve the polymer. For poly(this compound), common anti-solvents are methanol, ethanol, and diethyl ether. The principle of "like dissolves like" can be a useful guide.
Q3: How can I confirm the purity of my poly(this compound) after purification?
A3: The purity of your polymer should be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to confirm the chemical structure of the polymer and to check for the absence of peaks corresponding to the monomer, solvent, or other impurities.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer. A successful purification should result in a monomodal and relatively narrow peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the characteristic ether linkages in the polymer backbone and the absence of impurities.
Q4: I see a small peak corresponding to the monomer in my ¹H NMR spectrum after a single precipitation. What should I do?
A4: A single precipitation may not be sufficient to remove all the unreacted monomer, especially if it is entrapped within the polymer matrix. To remove residual monomer, you can perform a second precipitation. Redissolve the once-precipitated polymer in a good solvent and precipitate it again into an excess of the anti-solvent. This process can be repeated until the monomer peak is no longer visible in the ¹H NMR spectrum.
Data Presentation
Table 1: Effect of Precipitation Conditions on the Purity and Yield of Poly(this compound)
| Experiment | Solvent | Anti-Solvent | Solvent:Anti-Solvent Ratio (v/v) | Precipitation Temperature (°C) | Yield (%) | PDI (Mw/Mn) | Monomer Residue (by ¹H NMR) |
| 1 | DCM | Methanol | 1:5 | 25 | 85 | 1.8 | Present |
| 2 | DCM | Methanol | 1:10 | 25 | 92 | 1.6 | Trace |
| 3 | DCM | Methanol | 1:10 | 0 | 95 | 1.5 | Not Detected |
| 4 | THF | Diethyl Ether | 1:10 | 0 | 94 | 1.55 | Not Detected |
Note: The data presented in this table is illustrative and intended to demonstrate the trends observed when varying precipitation parameters.
Table 2: Comparison of Purification Strategies for Poly(this compound)
| Purification Strategy | Target Impurity | Advantages | Disadvantages |
| Single Precipitation | Monomer, Catalyst | Simple, fast | May not remove all impurities, less effective for narrowing PDI |
| Multiple Precipitations | Monomer, Catalyst | Higher purity | Lower overall yield, more time and solvent consuming |
| Fractional Precipitation | Oligomers, High PDI | Narrows molecular weight distribution | More complex and time-consuming, requires careful control |
| Column Chromatography (Alumina/Silica) | Catalyst | Highly effective for catalyst removal | Can be slow, potential for polymer adsorption on the column |
Mandatory Visualization
References
Preventing chain transfer reactions in 2-Methyloxetane polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic ring-opening polymerization of 2-methyloxetane. The focus is on preventing and addressing chain transfer reactions to achieve controlled polymerization and desired polymer characteristics.
Troubleshooting Guide
This section addresses common problems encountered during the polymerization of this compound in a question-and-answer format.
Question 1: My final polymer has a low number-average molecular weight (Mn) and a broad molecular weight distribution (MWD). What are the likely causes and how can I fix this?
Answer: Low molecular weight and a broad MWD are common indicators of uncontrolled polymerization, often due to chain transfer reactions. Here are the primary causes and troubleshooting steps:
-
Chain Transfer to Monomer or Polymer: This is a significant side reaction in cationic ring-opening polymerization. The growing cationic chain end transfers a proton to a monomer molecule or another polymer chain, terminating the growth of the original chain and initiating a new, shorter one.
-
Solution:
-
Solvent Choice: Switch to a less polar, coordinating solvent like 1,4-dioxane (B91453) . This solvent can stabilize the active chain end, reducing the likelihood of transfer reactions. In contrast, solvents like dichloromethane (B109758) have been shown to promote the formation of cyclic oligomers (around 30% of monomer consumed) compared to 1,4-dioxane (around 10%).[1]
-
Monomer Concentration: Lowering the initial monomer concentration can sometimes reduce the rate of intermolecular chain transfer to the polymer.
-
-
-
Slow Initiation: If the initiation rate is slower than the propagation rate, not all polymer chains start growing at the same time, leading to a broader MWD.
-
Solution:
-
Initiator Selection: Use an initiator that provides fast and quantitative initiation. For example, initiators like 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate have been used to produce polymers with predictable molecular weights and narrow MWDs.[1] In contrast, initiators like BF3·CH3OH can lead to slow initiation and a drift to lower molecular weights.[1]
-
-
-
Impurities: Water, alcohols, or other protic impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination of growing polymer chains.
-
Solution:
-
Rigorous Purification: Ensure all reagents (monomer, solvent, initiator) are meticulously purified and dried before use. Standard techniques include distillation over appropriate drying agents and storage under an inert atmosphere.
-
-
Question 2: I am observing the formation of a significant amount of cyclic oligomers in my product. How can I prevent this?
Answer: The formation of cyclic oligomers is a common side reaction resulting from "backbiting," an intramolecular chain transfer reaction where the growing chain end attacks a segment of its own chain.
-
Primary Cause: The choice of solvent plays a crucial role.
-
Solution:
-
Use of 1,4-Dioxane: As mentioned previously, 1,4-dioxane is effective in preventing both intra- and intermolecular transfer reactions, which includes the backbiting mechanism that leads to cyclic oligomers.[1] Studies have shown a significant reduction in cyclic oligomer formation when switching from dichloromethane to 1,4-dioxane.[1]
-
-
Question 3: The polymerization reaction is very slow or does not proceed to high conversion. What could be the issue?
Answer: A stalled or slow polymerization can be due to several factors related to the initiating system and reaction conditions.
-
Inefficient Initiation: The initiator may not be effectively generating the cationic species required for polymerization under your reaction conditions.
-
Solution:
-
Initiator/Co-initiator System: Ensure you are using an appropriate initiator system. Some Lewis acids, for example, require a co-initiator (like a trace amount of water or alcohol) to generate the initiating protonic acid.[2]
-
Temperature: While lower temperatures can suppress chain transfer, they also slow down the polymerization rate. You may need to optimize the temperature to balance control and reaction speed.
-
-
-
Termination by Nucleophiles: Unintended nucleophiles in the reaction mixture can terminate the growing cationic chains.
-
Solution:
-
Purity: Re-evaluate the purity of your monomer and solvent. Nucleophilic impurities will quench the cationic active centers.
-
Counter-ion: The counter-ion from the initiator should be non-nucleophilic to prevent termination.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of chain transfer in the cationic ring-opening polymerization of this compound?
A1: Chain transfer in this system typically occurs via proton transfer from the active chain end (a tertiary oxonium ion) to another molecule, such as a monomer, another polymer chain, or an impurity.[3] This terminates the growth of the current chain and creates a new cationic species that can initiate the growth of a new, shorter chain. In the case of monomers with hydroxyl groups, chain transfer can also proceed through an "activated monomer" (AM) mechanism, where a hydroxyl group on a polymer chain attacks a protonated monomer.[4][5]
Q2: How does 1,4-dioxane work to prevent chain transfer reactions?
A2: 1,4-dioxane is a coordinating solvent. It is believed to solvate the cationic active chain ends, creating a more stable and less reactive species. This stabilization reduces the propensity for the active center to undergo undesirable side reactions like chain transfer and backbiting, thereby promoting a more "living" or controlled polymerization.[1]
Q3: Can I control the molecular weight of my poly(this compound)?
A3: Yes, under living or controlled polymerization conditions, the number-average molecular weight (Mn) can be predetermined. The Mn is directly proportional to the initial monomer-to-initiator molar ratio ([M]0/[I]0) and the monomer conversion.[5] To achieve this control, it is essential to minimize chain transfer and termination reactions by using appropriate initiators and solvents, as discussed above.
Q4: What are the key differences between the Active Chain End (ACE) and Activated Monomer (AM) mechanisms in oxetane (B1205548) polymerization?
A4:
-
Active Chain End (ACE) Mechanism: The monomer acts as a nucleophile and attacks the electrophilic carbon atom of the cyclic oxonium ion at the end of the growing polymer chain. This is the primary propagation mechanism in the absence of protic groups like hydroxyls.[5][6]
-
Activated Monomer (AM) Mechanism: This mechanism becomes significant when monomers containing hydroxyl groups are used. A hydroxyl group (often from another polymer chain) acts as a nucleophile and attacks a protonated (activated) monomer. This leads to the formation of branched polymers.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of reaction conditions on the polymerization of oxetanes.
Table 1: Effect of Solvent on Oxetane Polymerization Initiated by BF3·CH3OH
| Solvent | Cyclic Oligomer Formation (% of consumed monomer) | Molecular Weight Control |
| Dichloromethane | ~30% | Poor, drift to lower Mn |
| 1,4-Dioxane | ~10% | Improved |
Data synthesized from[1].
Table 2: Characteristics of Poly(oxetane) with a Fast-Initiating System in 1,4-Dioxane
| Initiator | Number-Average Molecular Weight (Mn) | Molecular Weight Distribution (Mw/Mn) |
| 3-phenoxypropyl-1-oxonia-4-oxacyclohexane hexafluoroantimonate | Up to 160,000 g/mol | 1.18 - 1.28 |
Data from[1].
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Ring-Opening Polymerization of this compound
This protocol is a generalized procedure based on methods for achieving controlled polymerization of oxetanes.[1][7]
1. Materials and Purification:
-
This compound (Monomer): Distill over calcium hydride (CaH2) under an inert atmosphere (e.g., argon or nitrogen) immediately before use.
-
1,4-Dioxane (Solvent): Reflux over sodium/benzophenone ketyl and distill under an inert atmosphere.
-
Initiator (e.g., triflic acid or a pre-formed oxonium salt): Use as received if high purity, or purify according to literature procedures. Store under inert, anhydrous conditions.
2. Polymerization Setup:
-
Assemble a glass reactor (e.g., a Schlenk flask) equipped with a magnetic stirrer.
-
Flame-dry the glassware under vacuum and cool under a stream of dry inert gas to remove any adsorbed moisture.
3. Polymerization Procedure:
-
In the reactor, under a positive pressure of inert gas, add the desired amount of dry 1,4-dioxane via a syringe.
-
Add the purified this compound to the solvent.
-
Bring the solution to the desired reaction temperature (e.g., 25 °C).
-
Initiate the polymerization by adding the calculated amount of initiator solution via a syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Allow the reaction to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing the monomer conversion by techniques like 1H NMR or GC.
4. Termination and Polymer Isolation:
-
Terminate the polymerization by adding a suitable quenching agent, such as a small amount of pre-chilled methanol (B129727) or ammonia (B1221849) solution in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
5. Characterization:
-
Determine the number-average molecular weight (Mn) and molecular weight distribution (Mw/Mn) using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using 1H NMR and 13C NMR spectroscopy.
Visualizations
Caption: Cationic ring-opening polymerization of this compound.
Caption: Troubleshooting workflow for low molecular weight polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates | MDPI [mdpi.com]
Catalyst Selection for Stereocontrolled 2-Methyloxetane Polymerization: A Technical Support Center
For researchers, scientists, and drug development professionals venturing into the stereocontrolled polymerization of 2-methyloxetane, meticulous catalyst selection and a proactive approach to troubleshooting are paramount for achieving polymers with desired tacticities and molecular weights. This technical support center provides a comprehensive guide, including frequently asked questions, troubleshooting protocols, and detailed experimental methodologies, to navigate the complexities of this specialized polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for the stereocontrolled polymerization of this compound?
A1: The stereocontrolled ring-opening polymerization (ROP) of this compound is primarily achieved through cationic and coordination polymerization mechanisms. Key catalyst systems include:
-
Cationic Catalysts: Chiral Brønsted acids and Lewis acids are employed to induce stereoselectivity. Chiral Lewis acids, often in combination with a co-catalyst, can create a chiral environment around the active propagating species, influencing the stereochemistry of monomer addition.
-
Coordination Catalysts: Ziegler-Natta and metallocene-based catalysts, traditionally used for olefin polymerization, have been adapted for the stereocontrolled ROP of cyclic ethers.[1] These systems, particularly those with chiral ligands, can exert significant control over the polymer's tacticity.[1] Organoaluminum compounds are also utilized in this context.
Q2: How does the choice of catalyst influence the tacticity of poly(this compound)?
A2: The catalyst's structure, particularly the chirality of the ligands or counter-ions, is the determining factor for the resulting polymer's tacticity (isotactic or syndiotactic).
-
Isotactic Poly(this compound): Catalysts with C2 symmetry often favor the formation of isotactic polymers, where the methyl groups are all on the same side of the polymer chain.
-
Syndiotactic Poly(this compound): Catalysts with Cs symmetry can lead to syndiotactic polymers, with alternating methyl group orientations. The interplay between the catalyst's geometry and the monomer's approach dictates the stereochemical outcome.
Q3: What are the common challenges encountered during the stereocontrolled polymerization of this compound?
A3: Researchers may face several challenges, including:
-
Low Stereoselectivity: Achieving high tacticity can be difficult due to side reactions or insufficient stereocontrol from the catalyst.
-
Broad Molecular Weight Distribution (PDI): Side reactions such as chain transfer and termination can lead to a broad PDI, indicating a lack of control over the polymerization process.
-
Low Polymer Yield: Inefficient initiation or catalyst deactivation can result in low conversion of the monomer to polymer.
-
Formation of Cyclic Oligomers: Backbiting reactions, where the growing polymer chain attacks itself, can lead to the formation of undesirable cyclic oligomers.
Q4: How can I control the molecular weight of the resulting poly(this compound)?
A4: The molecular weight of the polymer can be controlled by several factors:
-
Monomer-to-Initiator Ratio: In a living or controlled polymerization, the number-average molecular weight (Mn) is directly proportional to the initial monomer-to-initiator molar ratio.
-
Reaction Time and Temperature: These parameters influence the rates of propagation, chain transfer, and termination, thereby affecting the final molecular weight.
-
Choice of Catalyst and Co-catalyst: The nature of the catalytic system can impact the extent of chain transfer and termination reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Polymer Yield | 1. Inactive or degraded initiator/catalyst.2. Presence of impurities (e.g., water, oxygen) that deactivate the catalyst.3. Insufficient reaction temperature or time. | 1. Use a freshly prepared or properly stored initiator/catalyst.2. Thoroughly dry and degas all reagents, solvents, and glassware. Work under an inert atmosphere (e.g., nitrogen or argon).3. Optimize reaction temperature and time based on literature precedents for the specific catalyst system. |
| Broad Molecular Weight Distribution (High PDI) | 1. Slow initiation compared to propagation.2. Chain transfer reactions to monomer, solvent, or impurities.3. Temperature fluctuations during polymerization. | 1. Select a catalyst system known for fast and efficient initiation.2. Purify the monomer and solvent to remove chain transfer agents. Consider using a non-coordinating solvent.3. Maintain a stable and uniform reaction temperature using a thermostat-controlled bath. |
| Low Stereoselectivity (Atactic Polymer) | 1. Achiral catalyst or loss of chirality during the reaction.2. High polymerization temperature leading to loss of stereocontrol.3. Inappropriate solvent that interferes with the catalyst-monomer complex. | 1. Use a well-defined chiral catalyst and ensure its stereochemical integrity.2. Conduct the polymerization at lower temperatures to enhance stereocontrol.3. Screen different solvents to find one that promotes the desired stereoselective pathway. |
| Formation of Cyclic Oligomers | 1. Backbiting reactions, especially at high monomer conversion or elevated temperatures.2. Use of certain cationic initiators that promote cyclization. | 1. Keep the monomer concentration relatively high and stop the reaction at moderate conversions.2. Lower the reaction temperature.3. Choose a catalyst system less prone to backbiting. |
Catalyst Performance Data
Due to the specialized nature of stereocontrolled this compound polymerization, comprehensive public data is limited. The following table provides a representative summary of expected performance for different catalyst types based on analogous systems for substituted oxetanes. Researchers should consult specific literature for the most accurate and detailed information.
| Catalyst System Type | Predominant Tacticity | Typical Mn ( g/mol ) | Typical Mw/Mn (PDI) |
| Chiral Lewis Acid / Cationic | Isotactic or Syndiotactic | 5,000 - 50,000 | 1.1 - 1.5 |
| Ziegler-Natta (with chiral donors) | Isotactic | 10,000 - 100,000 | > 2.0 |
| Metallocene (chiral) | Isotactic or Syndiotactic | 20,000 - 200,000 | 1.2 - 2.0 |
| Organoaluminum / Coordination | Atactic or Isotactic | 5,000 - 80,000 | 1.5 - 3.0 |
Experimental Protocols & Visualizations
General Experimental Workflow for Stereocontrolled Polymerization
The following diagram illustrates a typical workflow for the stereocontrolled polymerization of this compound.
Detailed Methodologies
1. Monomer and Solvent Purification:
-
This compound: Stir over calcium hydride (CaH₂) for 24 hours at room temperature, then distill under a nitrogen atmosphere.
-
Solvent (e.g., Toluene, Dichloromethane): Reflux over a suitable drying agent (e.g., sodium/benzophenone for toluene, CaH₂ for dichloromethane) for at least 8 hours, then distill under a nitrogen atmosphere.
2. Catalyst Preparation (Illustrative Example: Chiral Lewis Acid System):
-
A chiral diol ligand (e.g., a BINOL derivative) is reacted with a Lewis acid precursor (e.g., diethylaluminum chloride) in an anhydrous, aprotic solvent under an inert atmosphere. The reaction is typically stirred at a specific temperature for a set period to ensure complete formation of the chiral Lewis acid catalyst.
3. Polymerization Procedure:
-
Reactor Setup: A Schlenk flask or a glovebox is used to maintain an inert atmosphere. The reaction vessel is flame-dried under vacuum and backfilled with nitrogen or argon.
-
Reagent Addition: The purified solvent and this compound are added to the reaction vessel via syringe. The mixture is brought to the desired polymerization temperature.
-
Initiation: The prepared catalyst solution is added to the monomer solution to initiate the polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired time, with stirring, while maintaining a constant temperature.
-
Quenching: The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727) or a basic solution.
-
Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration.
-
Drying: The isolated polymer is dried under vacuum to a constant weight.
Logical Relationship for Troubleshooting Low Stereoselectivity
The following diagram outlines the decision-making process for troubleshooting low stereoselectivity.
References
Technical Support Center: Analytical Techniques for Identifying Impurities in 2-Methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and analysis of impurities in 2-Methyloxetane. The information is structured in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Impurities in this compound can originate from its synthesis or degradation.
-
Synthesis-Related Impurities: These can include unreacted starting materials, by-products, and residual solvents. A common synthesis route for oxetanes involves the cyclization of 1,3-diols. Therefore, potential impurities could be:
-
Unreacted 1,3-Butanediol: The starting material for some synthetic pathways.
-
Olefins (e.g., Butenes): Formed as by-products during the cyclization reaction.
-
Dimers or Trimers: Resulting from intermolecular reactions.
-
Residual Solvents: Used during the synthesis and purification process.
-
-
Degradation Products: this compound can degrade, particularly under thermal stress. Common degradation products include:
-
Propylene
-
Formaldehyde
-
Ethylene
-
Acetaldehyde
-
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile and semi-volatile impurities. Given the volatile nature of this compound and its likely impurities, GC-MS is highly effective.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a polar-modified C18 column or using Hydrophilic Interaction Liquid Chromatography (HILIC), can be used to separate polar impurities that may not be suitable for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities. It provides detailed information about the molecular structure of the impurities present.
Q3: How can I confirm the identity of an unknown impurity?
A3: The identification of an unknown impurity typically involves a multi-step approach:
-
GC-MS Analysis: Obtain the mass spectrum of the unknown peak. Compare this spectrum against a commercial library (e.g., NIST) for a tentative identification.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the accurate mass of the impurity, allowing for the determination of its elemental composition.
-
NMR Spectroscopy: If the impurity can be isolated or is present in sufficient concentration, ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY and HSQC), can provide definitive structural information.
-
Reference Standard: The most conclusive method is to compare the retention time and mass spectrum (or other analytical data) of the unknown peak with that of a certified reference standard of the suspected impurity.
Analytical Techniques and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation and identification of volatile impurities in this compound.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS).
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 10 µg/mL.
-
GC Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Acquisition Mode: Full Scan (m/z range 30-200).
-
Data Presentation: Potential Impurities in this compound (GC-MS Data)
| Impurity | Expected Retention Time (min) | Key m/z values |
| Ethylene | < 3.0 | 28, 27, 26 |
| Formaldehyde | < 3.0 | 30, 29, 28 |
| Acetaldehyde | ~3.2 | 44, 29, 43 |
| Propylene | ~3.5 | 42, 41, 39 |
| This compound | ~5.8 | 72, 43, 57 |
| 1,3-Butanediol | ~9.5 | 45, 43, 75 |
Note: Retention times are estimates and can vary based on the specific instrument and conditions.
Troubleshooting Guide: GC-MS Analysis
Issue: Peak Tailing for this compound and Polar Impurities
-
Possible Cause: Active sites (silanol groups) in the GC inlet liner or on the column can interact with the polar ether and alcohol functionalities, causing peak tailing.
-
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated. Consider using a liner with glass wool to aid in vaporization and trap non-volatile residues.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions before use.
-
Trim the Column: If the front of the column is contaminated, trim 10-20 cm from the inlet end.
-
Derivatization: For highly polar impurities like diols, derivatization (e.g., silylation) can reduce tailing and improve peak shape, although this adds a sample preparation step.
-
Issue: Ghost Peaks in the Chromatogram
-
Possible Cause: Contamination from the septum, carrier gas, or carryover from previous injections.
-
Troubleshooting Steps:
-
Replace Septum: Regularly replace the inlet septum to prevent bleed.
-
Check Gas Purity: Ensure high-purity carrier gas and functional gas purifiers.
-
Run a Blank: Inject a solvent blank to confirm the source of the ghost peaks.
-
Clean the Inlet: If necessary, clean the GC inlet.
-
Issue: Poor Resolution Between Early Eluting Impurities
-
Possible Cause: The initial oven temperature or temperature ramp rate may be too high for very volatile impurities.
-
Troubleshooting Steps:
-
Lower Initial Oven Temperature: Decrease the initial oven temperature to improve the separation of early eluting peaks.
-
Reduce Ramp Rate: A slower temperature ramp can enhance resolution.
-
Use a Thicker Film Column: A column with a thicker stationary phase will increase the retention of volatile compounds.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique, particularly useful for less volatile or more polar impurities. Due to the polar nature of this compound, a reversed-phase method with a polar-modified C18 column or a HILIC method is recommended.
Experimental Protocol: HPLC-UV Analysis of this compound Impurities
-
Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Sample Preparation: Dilute the this compound sample in the mobile phase to an appropriate concentration.
-
HPLC Parameters:
-
Column: Polar-embedded C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) or a HILIC column.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm (as oxetanes and diols have weak or no chromophores, this method is suitable for impurities with UV absorbance. For non-absorbing impurities, a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) would be necessary).
-
Troubleshooting Guide: HPLC Analysis
Issue: Poor Retention of this compound and Polar Impurities on a Standard C18 Column
-
Possible Cause: this compound and its polar impurities are not retained well on traditional non-polar C18 phases with highly aqueous mobile phases.
-
Troubleshooting Steps:
-
Use a Polar-Modified C18 Column: These columns have embedded polar groups that enhance the retention of polar analytes.
-
Try HILIC: HILIC columns are specifically designed for the retention of polar compounds.
-
Modify the Mobile Phase: Increase the aqueous portion of the mobile phase at the start of the gradient. Ensure the mobile phase is buffered appropriately if dealing with ionizable impurities.
-
Issue: Variable Retention Times
-
Possible Cause: Inconsistent mobile phase composition, temperature fluctuations, or column equilibration issues.
-
Troubleshooting Steps:
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. If preparing manually, ensure accurate measurements.
-
Use a Column Thermostat: Maintain a constant column temperature.
-
Adequate Equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time before each injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is invaluable for the structural confirmation of this compound and the elucidation of unknown impurities.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., Bruker 400 MHz).
-
Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (if necessary): COSY, HSQC, and HMBC experiments can be run to determine connectivity and elucidate the structure of unknown impurities.
-
Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | ~4.8 (m, 1H), ~4.4 (m, 1H), ~2.6 (m, 1H), ~2.2 (m, 1H), ~1.4 (d, 3H) | ~78 (CH), ~68 (CH₂), ~30 (CH₂), ~22 (CH₃) |
| 1,3-Butanediol | ~4.0 (m, 1H), ~3.8 (m, 2H), ~1.7 (m, 2H), ~1.2 (d, 3H) | ~67 (CH), ~65 (CH₂), ~39 (CH₂), ~24 (CH₃) |
| Acetaldehyde | ~9.8 (q, 1H), ~2.2 (d, 3H) | ~200 (C=O), ~31 (CH₃) |
| Propylene | ~5.8 (m, 1H), ~5.0 (m, 2H), ~1.7 (d, 3H) | ~135 (CH), ~115 (CH₂), ~21 (CH₃) |
Note: Chemical shifts are approximate and can be influenced by concentration and other sample components.
GPC analysis for molecular weight determination of poly(2-Methyloxetane)
Technical Support Center: GPC Analysis of Poly(2-Methyloxetane)
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for determining the molecular weight of poly(this compound) using Gel Permeation Chromatography (GPC).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for GPC analysis of poly(this compound)?
A1: For poly(this compound), a polyether, starting with a standard set of conditions suitable for polar polymers is recommended. Tetrahydrofuran (THF) is a commonly used eluent for polyethers.[1][2] A Refractive Index (RI) detector is standard for polymers lacking a UV chromophore.[3]
Q2: How should I prepare my poly(this compound) sample for analysis?
A2: Proper sample preparation is critical to prevent column damage and ensure accurate results.[4] The polymer must be fully dissolved in the mobile phase (e.g., THF).[5] After dissolution, the sample must be filtered through a 0.2 to 0.45 µm syringe filter to remove any particulate matter.[4][5]
Q3: What concentration of poly(this compound) should I inject?
A3: The optimal concentration depends on the expected molecular weight. A general starting point is between 0.1% and 0.2% (w/v), or 1-2 mg/mL. For higher molecular weight polymers (>400,000 g/mol ), the concentration should be reduced (<0.5 mg/mL) to avoid high solution viscosity, which can lead to peak broadening and other issues.[6]
Q4: Which calibration standards should I use for poly(this compound)?
A4: This is a critical parameter for obtaining accurate molecular weight data. Using polystyrene (PS) standards is common but can lead to significant errors for polyethers due to differences in hydrodynamic volume.[1][7] For more accurate results, it is highly recommended to use standards that are chemically similar, such as polyether polyols or polyethylene (B3416737) glycol (PEG) / polyethylene oxide (PEO) standards.[1][8] For absolute molecular weight determination without reliance on column calibration, a GPC system with a light scattering detector (e.g., MALS) is required.[9][10]
Q5: My calculated molecular weight seems incorrect. What is the most common reason?
A5: The most frequent cause of inaccurate molecular weight data for polymers like poly(this compound) is the use of inappropriate calibration standards.[4] If you are using polystyrene standards, the calculated molecular weight will be relative to polystyrene and may not reflect the true molecular weight of your polyether.[1][7] Ensure you are using polyether or PEG/PEO standards for calibration.[1] Other potential causes include column degradation, inconsistent pump flow rate, or improper peak integration.[11]
Experimental Protocol
Methodology for Molecular Weight Determination of Poly(this compound) by GPC
-
Eluent Preparation: Prepare the mobile phase, typically HPLC-grade Tetrahydrofuran (THF). Ensure the eluent is filtered and thoroughly degassed before use to prevent bubbles from interfering with the detector baseline.[12]
-
System Equilibration: Purge the GPC system with the mobile phase and allow it to equilibrate until a stable baseline is achieved. This may take an hour or more, especially for RI detectors which are sensitive to temperature fluctuations.[12]
-
Standard Preparation:
-
Accurately weigh a series of narrow polydispersity polyether or PEG/PEO calibration standards covering your expected molecular weight range.
-
Prepare individual solutions or a cocktail of standards in the mobile phase at a concentration of approximately 1 mg/mL.
-
Allow the standards to dissolve completely. Gentle agitation may be required. Do not heat unless specified by the manufacturer.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry poly(this compound) sample.[5]
-
Dissolve the sample in the mobile phase to a final concentration of 1-2 mg/mL. Ensure complete dissolution, which may require several hours of gentle stirring.[5]
-
Filter the final solution using a 0.45 µm PTFE or a compatible syringe filter into an autosampler vial.[5]
-
-
Calibration Curve Generation:
-
Inject the prepared standard solutions, starting from the lowest molecular weight to the highest.
-
Record the peak elution time or volume for each standard.
-
Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the corresponding elution time/volume.[3]
-
-
Sample Analysis:
-
Inject the filtered poly(this compound) sample solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software, integrate the sample peak.
-
The software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) based on the generated calibration curve.[3]
-
Data Presentation
Table 1: Typical GPC Experimental Conditions for Poly(this compound)
| Parameter | Recommended Setting | Notes |
| Eluent/Mobile Phase | Tetrahydrofuran (THF) | HPLC-grade, filtered, and degassed.[2] |
| Columns | Set of Styragel or Phenogel columns | Use a column set appropriate for the expected MW range (e.g., 10³, 10⁴, 10⁵ Å).[2] |
| Flow Rate | 0.7 - 1.0 mL/min | Must be stable and reproducible.[1][2] |
| Column Temperature | 25 - 40 °C | Temperature should be kept constant to ensure baseline stability.[2][13] |
| Detector | Refractive Index (RI) | A universal detector suitable for polyethers.[1] |
| Calibration Standards | Polyether polyols or PEG/PEO | Provides more accurate results than polystyrene standards.[1][7] |
| Sample Concentration | 1 - 2 mg/mL | Reduce for very high molecular weight samples. |
| Injection Volume | 50 - 100 µL | Should be consistent across all standards and samples. |
Troubleshooting Guide
Table 2: Common GPC Problems and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Sample interaction with column packing material.[12] 2. Excessive dead volume in tubing or fittings.[11] 3. Column degradation.[11] | 1. Consider using a more polar mobile phase or adding modifiers (consult column manufacturer). 2. Minimize tubing length and ensure fittings are correct. 3. Replace the column. |
| Peak Fronting | 1. Sample concentration is too high (column overload).[14] 2. Column void or collapse.[14] | 1. Dilute the sample and re-inject.[12] 2. Reverse-flush the guard column or replace the analytical column. |
| Split or Broad Peaks | 1. Void at the head of the column.[12] 2. Partially blocked column frit.[11] 3. Sample solvent mismatch with eluent. | 1. Replace the column. 2. Reverse-flush the column (if permissible) or replace the frit. Always filter samples. 3. Ensure the sample is dissolved in the same mobile phase used for analysis. |
| Noisy Baseline | 1. Air bubbles in the detector cell.[12] 2. Contaminated mobile phase or detector cell.[12] 3. Temperature fluctuations.[11] | 1. Degas the mobile phase thoroughly; purge the pump and detector. 2. Flush the system and detector cell; use high-purity solvents. 3. Use a column oven and ensure the lab temperature is stable. Insulate tubing. |
| Baseline Drift | 1. System not fully equilibrated.[12] 2. Column bleed or contamination. 3. Leaking pump seal or fitting. | 1. Allow more time for the system to stabilize before starting analysis. 2. Flush the column with a strong solvent or replace it. 3. Check for leaks throughout the system and tighten/replace fittings as needed. |
| High System Pressure | 1. Blockage in the system (often column inlet frit).[15] 2. Particulate contamination from unfiltered sample. | 1. Identify the location of the blockage by systematically removing components. Reverse-flush or replace the blocked part. 2. Always filter samples through a ≤0.45 µm filter.[4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement of Molecular Weight by using GPC method : Shimadzu (Deutschland) [shimadzu.de]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. resolvemass.ca [resolvemass.ca]
- 11. agilent.com [agilent.com]
- 12. instrument-solutions.com [instrument-solutions.com]
- 13. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
Technical Support Center: NMR Spectroscopy for Poly(2-Methyloxetane) Microstructure Characterization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for characterizing the microstructure of poly(2-Methyloxetane) using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in the accurate analysis of polymer tacticity.
Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of poly(this compound).
| Question | Answer |
| Why are my NMR signals broad? | Broad signals in the NMR spectrum of poly(this compound) can arise from several factors: • High Sample Concentration: Concentrated polymer solutions have high viscosity, which restricts molecular motion and leads to broader peaks. Try diluting your sample.[1] • Poor Shimming: Inhomogeneous magnetic fields result in poor spectral resolution. Ensure the spectrometer is properly shimmed before acquisition.[1][2] • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned. • Incomplete Dissolution: Solid polymer particles in the NMR tube will lead to a heterogeneous sample and broad lines. Filter your sample solution directly into the NMR tube.[3] |
| My spectrum has unexpected peaks. What are they? | Extraneous peaks can originate from various sources: • Residual Solvent: Ensure your polymer sample is thoroughly dried to remove any residual solvents from the polymerization or purification steps. • Solvent Impurities: The deuterated solvent itself may contain impurities or residual protonated solvent. Check the solvent specifications. • Contaminated NMR Tube: Traces of previous samples or cleaning solvents (e.g., acetone) can contaminate your spectrum. Use clean, dedicated NMR tubes. • Plasticizers or Additives: If analyzing a commercial sample, it may contain plasticizers or other additives that will show up in the spectrum. |
| Why is the baseline of my spectrum distorted? | A distorted baseline can be caused by: • Improper Phasing: Incorrect phase correction will lead to a rolling baseline. Manually phase the spectrum carefully. • Acoustic Ringing: This can occur with short acquisition times and strong signals. Increasing the acquisition time or using a pulse sequence with a "pre-acquisition delay" can help. • Broad Signals from Insoluble Material: The presence of a small amount of insoluble polymer can contribute to a very broad underlying signal that distorts the baseline. |
| How can I improve the resolution of my spectra to better analyze tacticity? | To better resolve the signals corresponding to different tacticities: • Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, leading to better separation of overlapping peaks.[4] • Optimize the Solvent: Sometimes changing the deuterated solvent can alter the chemical shifts of the polymer signals, potentially resolving overlapping peaks.[1] • Elevated Temperature Acquisition: For viscous samples, acquiring the spectrum at a higher temperature can reduce viscosity, narrow the lines, and improve resolution.[2] • 2D NMR Techniques: Techniques like COSY and HSQC can help to resolve and assign overlapping signals, providing more detailed information about the polymer microstructure.[5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the NMR analysis of poly(this compound).
| Question | Answer |
| What is tacticity and why is it important for poly(this compound)? | Tacticity refers to the stereochemical arrangement of the methyl-substituted chiral centers along the polymer chain. For poly(this compound), the main types of tacticity are isotactic (methyl groups on the same side of the polymer backbone), syndiotactic (methyl groups on alternating sides), and atactic (random arrangement). The tacticity significantly influences the physical and mechanical properties of the polymer, such as crystallinity, melting point, and solubility. |
| Which NMR techniques are best for determining the tacticity of poly(this compound)? | ¹H NMR can provide initial information on tacticity by analyzing the chemical shifts and multiplicities of the methine and methylene (B1212753) protons in the polymer backbone. However, due to signal overlap, ¹³C NMR is often more informative as the chemical shifts of the backbone carbons are more sensitive to the stereochemical environment.[5] For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for resolving overlapping signals and making unambiguous assignments.[5] |
| How do I prepare a poly(this compound) sample for NMR analysis? | 1. Dissolve the polymer: Accurately weigh 10-20 mg of the dried polymer into a clean vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆). 2. Ensure complete dissolution: Gently agitate the vial to dissolve the polymer. Sonication or gentle warming may be necessary for some samples.[3] 3. Filter the solution: To remove any dust or undissolved particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. 4. Cap and label: Cap the NMR tube and label it clearly. |
| What are the expected chemical shift regions for the different protons and carbons in poly(this compound)? | While specific chemical shifts can vary slightly depending on the solvent and tacticity, the general regions are: • ¹H NMR: - -CH(CH₃)-: ~3.5 - 4.0 ppm - -CH₂- (backbone): ~1.5 - 2.0 ppm - -CH₃: ~1.1 - 1.3 ppm • ¹³C NMR: - -CH(CH₃)-: ~75 - 80 ppm - -CH₂- (backbone): ~35 - 40 ppm - -CH₃: ~17 - 22 ppm |
| How can I quantify the degree of tacticity from the NMR spectrum? | The degree of tacticity can be determined by integrating the signals corresponding to the different stereochemical sequences (e.g., triads: mm, mr, rr). In ¹³C NMR, the signals for the methine or methyl carbons are often well-resolved for different triads. The relative area of each peak corresponds to the proportion of that triad (B1167595) in the polymer chain. |
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the different tacticities of poly(this compound). Please note that these are approximate values, and the actual chemical shifts may vary depending on the solvent, temperature, and magnetic field strength.
Table 1: Approximate ¹H NMR Chemical Shifts (ppm) for Poly(this compound) in CDCl₃
| Proton | Isotactic (mm) | Syndiotactic (rr) | Atactic |
| -CH(CH₃)- | ~3.7 | ~3.6 | Broad signal ~3.6-3.8 |
| -CH₂- | ~1.7 (multiplet) | ~1.6 (multiplet) | Broad multiplet ~1.5-1.8 |
| -CH₃ | ~1.2 (doublet) | ~1.1 (doublet) | Broad doublet ~1.1-1.2 |
Table 2: Approximate ¹³C NMR Chemical Shifts (ppm) for Poly(this compound) in CDCl₃
| Carbon | Isotactic (mm) | Syndiotactic (rr) | Atactic |
| -CH(CH₃)- | ~78.5 | ~77.5 | Multiple signals ~77-79 |
| -CH₂- | ~38.0 | ~37.0 | Multiple signals ~37-38.5 |
| -CH₃ | ~21.0 | ~20.0 | Multiple signals ~20-21.5 |
Experimental Protocols
Synthesis of Poly(this compound) via Cationic Ring-Opening Polymerization
This protocol describes a general procedure for the synthesis of poly(this compound) suitable for NMR analysis.
Materials:
-
This compound (monomer)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)
-
Methanol (B129727) (quenching agent)
-
Nitrogen or Argon gas supply
-
Schlenk flask and other standard glassware
Procedure:
-
Monomer and Solvent Preparation: Dry the dichloromethane over calcium hydride and distill under a nitrogen atmosphere. Distill the this compound from calcium hydride immediately before use.
-
Polymerization Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Reaction Mixture: In the Schlenk flask, dissolve the desired amount of this compound in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Initiation: Prepare a stock solution of the initiator by dissolving a catalytic amount of BF₃·OEt₂ in anhydrous dichloromethane. Add the initiator solution dropwise to the stirred monomer solution at 0 °C.
-
Polymerization: Allow the reaction to proceed at 0 °C. The polymerization time will vary depending on the desired molecular weight and monomer-to-initiator ratio. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Termination: Quench the polymerization by adding a small amount of methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.
NMR Sample Preparation Protocol:
-
Weigh approximately 15 mg of the dried poly(this compound) into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently agitate the vial until the polymer is completely dissolved.
-
Filter the polymer solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and NMR characterization of poly(this compound).
Caption: Relationship between poly(this compound) tacticity and its corresponding NMR spectral features.
References
Technical Support Center: Managing Exothermic Polymerization of 2-Methyloxetane
This technical support center provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing the exothermic cationic ring-opening polymerization (CROP) of 2-methyloxetane. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control critical during the polymerization of this compound?
A1: The ring-opening polymerization of this compound is a highly exothermic process.[1] The strained four-membered ring of the oxetane (B1205548) monomer releases a significant amount of energy upon opening, leading to a rapid increase in reaction temperature.[2] Failure to control this exotherm can result in a runaway reaction, posing a significant safety hazard and leading to poor control over the polymer's molecular weight and structure.[3]
Q2: What are the primary methods for controlling the exotherm during this compound polymerization?
A2: The most effective method for managing the exothermic nature of this reaction is to control the rate of monomer addition. This is typically achieved using a semi-batch reactor setup where the monomer is added gradually to the reaction mixture. This approach allows for the heat generated to be dissipated effectively by the reactor's cooling system. Other important control measures include using a solvent to increase the heat capacity of the reaction mixture, selecting an appropriate initiator to control the polymerization rate, and ensuring efficient stirring for uniform heat distribution.
Q3: What type of initiators are typically used for the cationic ring-opening polymerization of this compound?
A3: Cationic ring-opening polymerization of oxetanes is commonly initiated by strong electrophiles. Protic acids, Lewis acids, and carbenium ion salts are all effective initiators.[4] The choice of initiator can significantly influence the rate of polymerization and, consequently, the rate of heat generation. For better control, initiators that provide a controlled and steady initiation rate are preferred.
Q4: What are the potential consequences of a runaway reaction?
A4: A runaway reaction is a thermally uncontrolled process that can lead to a rapid increase in temperature and pressure within the reactor.[3] This can result in the boiling of the solvent and monomer, potentially over-pressurizing and rupturing the reaction vessel. The release of flammable and potentially toxic materials poses a severe safety risk.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the exothermic polymerization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid, Uncontrolled Temperature Rise (Runaway Reaction) | - Monomer addition rate is too high.- Inadequate cooling capacity.- Initiator concentration is too high.- Poor stirring leading to localized hot spots. | - Immediately stop the monomer feed.- Apply maximum cooling to the reactor.- If necessary, add a polymerization inhibitor or a quenching agent.- In future experiments, reduce the monomer feed rate and/or initiator concentration. Ensure the cooling system is functioning correctly and that stirring is vigorous. |
| Low Monomer Conversion | - Insufficient initiator concentration or inactive initiator.- Reaction temperature is too low.- Presence of impurities that terminate the polymerization. | - Increase the initiator concentration or use a fresh batch of initiator.- Gradually increase the reaction temperature while carefully monitoring the exotherm.- Ensure all reagents and solvents are pure and dry. |
| Broad Molecular Weight Distribution | - Poor temperature control leading to variable propagation rates.- Presence of chain transfer reactions.- Slow initiation compared to propagation. | - Improve temperature control by optimizing the monomer feed rate and cooling.- Choose a solvent and initiator system known to minimize chain transfer.- Select an initiator that provides fast and efficient initiation. |
| Polymer Coloration (Yellowing) | - Side reactions occurring at high temperatures.- Impurities in the monomer or solvent. | - Maintain a lower reaction temperature through better exotherm control.- Purify the monomer and solvent before use. |
Quantitative Data
| Parameter | Value | Notes |
| Heat of Polymerization (ΔHp) of Oxetane | ~ -85 kJ/mol | Theoretical value calculated for the gas-phase polymerization. The actual value in solution may vary depending on the solvent and reaction conditions. The methyl substituent in this compound is expected to have a minor effect on this value. |
| Ring Strain of Oxetane | ~ 107 kJ/mol | The high ring strain is the primary driving force for the exothermic nature of the polymerization.[2] |
Experimental Protocols
Protocol for Controlled Cationic Ring-Opening Polymerization of this compound in a Semi-Batch Reactor
This protocol describes a general procedure for the controlled polymerization of this compound using a semi-batch reactor to manage the exotherm.
Materials:
-
This compound (purified and dried)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Cationic initiator (e.g., Boron trifluoride diethyl etherate, BF3·OEt2)
-
Nitrogen or Argon gas for inert atmosphere
-
Quenching agent (e.g., methanol)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Syringe pump for controlled monomer addition
-
Circulating bath for temperature control of the reactor jacket
-
Inert gas line
Procedure:
-
Reactor Setup: Assemble the reactor system under an inert atmosphere. Ensure all glassware is dry.
-
Solvent and Initiator Addition: Charge the reactor with the desired amount of anhydrous solvent. Bring the solvent to the target reaction temperature (e.g., 25 °C) using the circulating bath. Once the temperature is stable, add the initiator to the solvent.
-
Monomer Feed: Begin the controlled addition of this compound to the reactor using the syringe pump at a pre-determined rate.
-
Temperature Monitoring and Control: Continuously monitor the internal temperature of the reactor. The rate of monomer addition should be adjusted to maintain the desired reaction temperature and prevent a significant exotherm. The cooling fluid in the reactor jacket will help dissipate the generated heat.
-
Reaction Progression: Allow the reaction to proceed for the desired time after the monomer addition is complete.
-
Quenching: Terminate the polymerization by adding a quenching agent, such as methanol (B129727), to the reactor.
-
Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
Visualizations
Caption: Workflow for controlled exothermic polymerization.
References
Impact of water content on 2-Methyloxetane polymerization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the polymerization of 2-Methyloxetane, focusing specifically on the critical impact of water content.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization resulted in a low-yield, sticky, or oily product instead of a solid polymer. What went wrong?
A: This is a classic symptom of premature chain termination or uncontrolled initiation, often caused by trace amounts of water. In cationic ring-opening polymerization (CROP), water is a highly efficient chain transfer agent. It can react with the propagating cationic chain end, terminating its growth and forming a hydroxyl-terminated, low-molecular-weight polymer. This leads to the observed low yield and undesirable physical properties.
Q2: The polymerization reaction was unexpectedly fast and exothermic, leading to a broad molecular weight distribution. What is the likely cause?
A: While water is a notorious chain-terminating agent, it can also act as an initiator or co-initiator in the presence of a Lewis acid catalyst (e.g., BF₃, AlR₃).[1] Water can be activated by the Lewis acid to form a protonic acid, which then rapidly initiates polymerization.[2] This leads to a burst of initiation events, an uncontrolled and often exothermic reaction, and results in a polymer with high polydispersity (Đ). The rate can pass through a maximum and then decrease as water concentration further increases.[1]
Q3: How exactly does water content affect the molecular weight (Mn) and polydispersity (Đ) of poly(this compound)?
A: The effect of water is concentration-dependent and multifaceted:
-
Trace Amounts: At very low concentrations, water can act as an initiator, potentially increasing the polymerization rate but also broadening the polydispersity (Đ) due to non-uniform initiation.
-
Moderate to High Amounts: As water concentration increases, its role as a chain transfer agent becomes dominant. This severely limits chain growth, leading to a significant decrease in the number-average molecular weight (Mn). Because chains are terminated at various lengths, the polydispersity (Đ) increases dramatically.
The goal for achieving a high-molecular-weight polymer with a narrow polydispersity is to conduct the polymerization under strictly anhydrous (water-free) conditions.
Q4: My reaction yield is low and column chromatography shows a significant amount of baseline material. Is this a polymer byproduct?
A: Yes, this is characteristic of a high-molecular-weight polymer byproduct that is insoluble in the chromatography eluent.[3] This "sticky" material is the result of slow, competing polymerization that can occur even under seemingly dry conditions if trace acid is generated during the reaction.[3] To purify your desired small molecule, avoid loading the entire crude mixture. First, attempt to precipitate the polymer by dissolving the crude material in a minimal amount of a good solvent (like DCM) and adding it to a large volume of a poor solvent for the polymer (like methanol (B129727) or hexanes).[3] The desired product should remain in solution, which can then be concentrated and purified by chromatography.
Q5: What are the essential steps to ensure my reaction is sufficiently anhydrous?
A: Achieving anhydrous conditions is critical for successful this compound polymerization.
-
Glassware: All glassware must be rigorously dried. This is typically done by oven-drying at >120°C for several hours and then allowing it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Monomer and Solvent Purification: Commercial monomers and solvents must be purified and dried. The most effective method is distillation from a suitable drying agent (e.g., calcium hydride (CaH₂) for the monomer and solvent). Store the purified reagents over molecular sieves in a glovebox or under an inert atmosphere.[4]
-
Inert Atmosphere: The entire reaction, from reagent transfer to polymerization, must be conducted under a dry, inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.
Impact of Water Content on Polymerization Outcomes
The following table summarizes the expected trends when water is present in the cationic polymerization of this compound.
| Water Content | Predominant Role of Water | Expected Number-Average Molecular Weight (Mn) | Expected Polydispersity (Đ = Mw/Mn) | Expected Reaction Rate |
| < 1 ppm (Strictly Anhydrous) | Negligible | High | Low (approaching 1.1 - 1.3) | Controlled by initiator concentration |
| ~10-50 ppm (Trace) | Co-initiator / Chain Transfer | Moderate to Low | Moderate to High (> 1.5) | May be accelerated, often uncontrolled |
| > 100 ppm (Wet) | Chain Transfer Agent | Very Low | High (> 2.0) | Initially fast, but terminates quickly |
Experimental Protocols
Protocol 1: Purification and Drying of Monomer and Solvent
Objective: To remove water and other impurities from this compound and the reaction solvent (e.g., dichloromethane, DCM) prior to polymerization.
Materials:
-
This compound (as received)
-
Dichloromethane (DCM, as received)
-
Calcium Hydride (CaH₂)
-
4Å Molecular Sieves (activated by heating under vacuum)
-
Distillation apparatus
-
Schlenk flasks for storage
Methodology:
-
Pre-drying: Add this compound or DCM to a round-bottom flask containing CaH₂ (approx. 5-10 g per 100 mL).
-
Reflux: Equip the flask with a condenser and a drying tube or inert gas inlet. Stir the mixture and gently reflux for 4-6 hours. For DCM, reflux at its boiling point (~40°C). For this compound, heating may be required depending on its purity.
-
Distillation: After refluxing, distill the liquid under a dry, inert atmosphere (N₂ or Ar). Collect the distillate in a flame-dried Schlenk flask containing activated 4Å molecular sieves.
-
Storage: Seal the flask and store it in a glovebox or a desiccator. The purified reagents should be used within a few days.
Safety Note: Calcium hydride reacts vigorously with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
Protocol 2: General Cationic Polymerization of this compound
Objective: To perform the cationic ring-opening polymerization of this compound under anhydrous conditions to achieve a high-molecular-weight polymer.
Materials:
-
Purified this compound (from Protocol 1)
-
Purified Dichloromethane (DCM, from Protocol 1)
-
Cationic initiator (e.g., a solution of triflic acid (TfOH) or BF₃•OEt₂ in dry DCM)
-
Dry, inert atmosphere (N₂ or Ar)
-
Flame-dried Schlenk tube with a magnetic stir bar
-
Syringes and needles (oven-dried)
Methodology:
-
Setup: Assemble the reaction setup on a Schlenk line. Place the flame-dried Schlenk tube under vacuum and refill with inert gas three times to ensure an inert atmosphere.
-
Reagent Transfer: Using a dry syringe, transfer the desired amount of purified DCM into the Schlenk tube, followed by the purified this compound monomer.
-
Equilibration: Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C) in a cooling bath to control the initial exotherm.
-
Initiation: While stirring vigorously, rapidly inject the calculated amount of the initiator solution into the monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time (from several hours to overnight), maintaining the temperature and inert atmosphere. An increase in viscosity is a common indicator of polymerization.
-
Termination: To quench the reaction, add a small amount of a terminating agent, such as methanol or a solution of ammonia (B1221849) in methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexanes).
-
Purification & Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer using techniques like Gel Permeation Chromatography (GPC) to determine Mn, Mw, and Đ, and NMR spectroscopy to confirm the structure.
Visual Guides
Caption: Troubleshooting workflow for this compound polymerization issues.
Caption: Dual role of water in cationic polymerization of this compound.
Caption: Standard experimental workflow for anhydrous polymerization.
References
Technical Support Center: Scaling Up 2-Methyloxetane Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the polymerization of 2-methyloxetane from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound polymerization?
A1: this compound polymerizes primarily through a cationic ring-opening polymerization (CROP) mechanism.[1][2] This process is initiated by an electrophile, such as a Brønsted or Lewis acid, which activates the oxygen atom in the oxetane (B1205548) ring, making it susceptible to nucleophilic attack by another monomer molecule.[1][3] The propagation step involves the sequential addition of monomer units to the growing cationic polymer chain, leading to the formation of a polyether.[1]
Q2: What are the key safety considerations when working with this compound?
A2: this compound is a highly reactive and flammable chemical.[4] Its polymerization can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[4] It is also important to note that this compound can undergo violent chemical changes at elevated temperatures and pressures.[4] Therefore, appropriate safety measures, including proper personal protective equipment (PPE), a well-ventilated work area, and a robust temperature control system for the reactor, are crucial.
Q3: What are the primary challenges when scaling up this compound polymerization?
A3: The main challenges in scaling up this compound polymerization are:
-
Heat Management: The exothermic nature of the polymerization requires an efficient heat removal system to prevent thermal runaway, which becomes more challenging with larger reactor volumes.[5]
-
Mixing and Mass Transfer: Ensuring homogenous mixing of the monomer, initiator, and catalyst in a larger reactor is critical for uniform reaction rates and consistent polymer properties.[6]
-
Control of Molecular Weight and Polydispersity: Achieving the target molecular weight and a narrow molecular weight distribution can be more difficult at a larger scale due to potential variations in temperature and reactant concentrations.[6]
-
Purity of Reagents: The impact of impurities in the monomer, initiator, or solvent is magnified at the pilot scale, potentially affecting reaction kinetics and final product quality.[6]
Q4: Which initiators are commonly used for this compound polymerization?
A4: A variety of cationic initiators can be used for the ring-opening polymerization of oxetanes. These include:
-
Protonic acids: Such as triflic acid (HOSO₂CF₃) or perchloric acid (HClO₄).[2]
-
Lewis acids: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid initiator.[7]
-
Onium salts: Including phosphonium, pyridinium, and sulfonium (B1226848) salts.[8] The choice of initiator significantly influences the polymerization rate and the degree of control over the polymer's molecular weight and structure.[1][9]
Troubleshooting Guides
Issue 1: Poor Control Over Reaction Temperature (Thermal Runaway)
Question: My pilot-scale reaction is showing a rapid, uncontrolled temperature increase. What are the possible causes and how can I mitigate this?
Answer:
An uncontrolled temperature increase, or thermal runaway, is a critical safety concern during the scale-up of the exothermic polymerization of this compound.[4] The primary causes are inefficient heat removal and an excessively high rate of polymerization.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Heat Transfer | - Ensure the pilot plant reactor has a sufficiently large surface area-to-volume ratio for efficient heat exchange. - Check the flow rate and temperature of the cooling fluid in the reactor jacket. - Consider the use of an external cooling loop or an internal cooling coil for larger reactors.[5] |
| High Initiator Concentration | - Reduce the concentration of the initiator to slow down the polymerization rate. - Perform kinetic studies at the lab scale to determine the optimal initiator concentration for a controlled reaction at the pilot scale. |
| Rapid Monomer Addition | - Implement a semi-batch process where the monomer is fed into the reactor at a controlled rate. This allows for better management of the heat generated. |
| Poor Mixing | - Ensure the agitator design and speed are adequate for the viscosity of the reaction medium to prevent the formation of localized hot spots. |
Issue 2: High Polydispersity Index (PDI) in the Final Polymer
Question: The polymer produced in my pilot plant has a much broader molecular weight distribution (high PDI) compared to the lab-scale product. What could be the reason for this?
Answer:
A high polydispersity index (PDI) indicates a lack of control over the polymerization process, leading to a wide range of polymer chain lengths.[6] This can be attributed to several factors that are more pronounced at a larger scale.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Non-uniform Initiation | - Improve the initial mixing of the initiator with the monomer to ensure all polymer chains start growing at approximately the same time. - Consider pre-mixing the initiator in a small amount of solvent before adding it to the reactor. |
| Chain Transfer Reactions | - Purify the monomer and solvent to remove impurities that can act as chain transfer agents. Water is a common impurity that can interfere with cationic polymerization. - Some initiators or catalysts can promote chain transfer reactions. Evaluate alternative initiator systems if this is suspected. |
| Temperature Gradients | - As mentioned in the thermal runaway section, ensure uniform temperature throughout the reactor. Temperature variations can lead to different polymerization rates in different parts of the reactor, broadening the molecular weight distribution. |
| Slow Termination | - If a living polymerization is intended, ensure that the terminating agent is added rapidly and mixed efficiently to quench all growing chains simultaneously. |
Experimental Protocols
Lab-Scale Protocol: Cationic Ring-Opening Polymerization of this compound
Objective: To synthesize poly(this compound) with a target molecular weight of 5,000 g/mol .
Materials:
-
This compound (distilled over CaH₂)
-
Dichloromethane (B109758) (anhydrous)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol (for termination)
Procedure:
-
A 250 mL three-neck flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is dried in an oven and cooled under a stream of dry nitrogen.
-
20.0 g (0.277 mol) of this compound and 100 mL of anhydrous dichloromethane are added to the flask via syringe.
-
The solution is cooled to 0 °C in an ice bath.
-
The initiator solution is prepared by dissolving 0.156 g (1.10 mmol) of BF₃·OEt₂ in 10 mL of anhydrous dichloromethane.
-
The initiator solution is added dropwise to the monomer solution over 5 minutes with vigorous stirring.
-
The reaction is allowed to proceed for 24 hours at 0 °C.
-
The polymerization is terminated by the addition of 5 mL of methanol.
-
The polymer is precipitated by pouring the reaction mixture into 1 L of cold n-hexane.
-
The precipitated polymer is collected by filtration, washed with n-hexane, and dried in a vacuum oven at 40 °C to a constant weight.
Pilot-Scale Protocol Considerations
When scaling up to a pilot plant, the following modifications to the lab-scale protocol should be considered:
| Parameter | Lab Scale | Pilot Plant (e.g., 50 L Reactor) | Considerations for Scale-Up |
| Reactor Volume | 250 mL | 50 L | The surface area-to-volume ratio decreases, making heat removal more challenging. An efficient cooling jacket and potentially internal cooling coils are necessary. |
| Agitation | Magnetic Stirrer | Mechanical Agitator (e.g., anchor or turbine) | Mechanical agitation is required to ensure proper mixing in the larger volume and potentially higher viscosity medium. |
| Monomer/Initiator Addition | Manual/Syringe | Metering Pumps | Automated and controlled addition of reactants is crucial for safety and batch-to-batch consistency. |
| Temperature Control | Ice Bath | Jacketed Reactor with Temperature Control Unit | A precise and responsive temperature control system is essential to manage the exothermic reaction. |
| Termination | Manual Addition | Addition via a dedicated port with rapid mixing | Efficient quenching of the polymerization is necessary to control the final molecular weight and PDI. |
Visualizations
Cationic Ring-Opening Polymerization of this compound
Caption: Mechanism of cationic ring-opening polymerization of this compound.
Workflow for Scaling Up this compound Polymerization
Caption: A general workflow for scaling up polymerization from lab to pilot plant.
Troubleshooting High Polydispersity Index (PDI)
Caption: Decision tree for troubleshooting a high polydispersity index (PDI).
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. This compound | C4H8O | CID 16565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Scale-up of Emulsion Polymerisation up to 100 L and with a Polymer Content of up to 67 wt%, Monitored by Photon Density Wave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nationalpolymer.com [nationalpolymer.com]
- 7. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Stability of 2-Methyloxetane under acidic and basic conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-methyloxetane under various experimental conditions. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound.
Question 1: My this compound is degrading during my reaction. What are the likely causes and how can I fix this?
Answer: Degradation of this compound is typically due to the opening of the strained four-membered ring.[1][2][3] The high ring strain, estimated at 25-26 kcal/mol, makes the molecule susceptible to cleavage under certain conditions.[1][3] The most common causes are acidic contamination and, to a lesser extent, strongly basic conditions at elevated temperatures.
-
Potential Cause 1: Acidic Conditions The oxetane (B1205548) ring is highly vulnerable to acid-catalyzed ring-opening.[4][5] Even trace amounts of acidic impurities in your reagents or solvents (e.g., some grades of chloroform (B151607) can contain HCl) can initiate this degradation.[4]
-
Troubleshooting Steps:
-
Check pH: If the reaction is in an aqueous or protic solvent, carefully measure the pH.
-
Neutralize Acid: If the medium is acidic, consider adding a non-nucleophilic base, such as a proton sponge or a hindered amine, to neutralize the acid.
-
Purify Reagents: Ensure all solvents and reagents are free from acidic impurities. Consider passing them through a plug of basic alumina (B75360) if acidity is suspected.
-
-
-
Potential Cause 2: Strong Basic Conditions and High Temperature While generally more stable under basic conditions, this compound can undergo ring-opening when exposed to strong bases, particularly at elevated temperatures.[4]
-
Troubleshooting Steps:
-
Use Milder Base: If possible, substitute strong bases (e.g., organolithiums) with milder alternatives.
-
Control Temperature: Perform the reaction at the lowest effective temperature to minimize decomposition.
-
-
-
Potential Cause 3: Incompatible Reagents Certain reagents, particularly strong Lewis acids or some reducing agents like LiAlH4 at temperatures above 0 °C, can induce ring-opening or decomposition of the oxetane moiety.[5]
-
Troubleshooting Steps:
-
Review Literature: Check for known incompatibilities between oxetanes and your chosen reagents.
-
Modify Conditions: For hydride reductions, performing the reaction at lower temperatures (e.g., -30 to -10 °C) can often prevent decomposition.[5]
-
-
Frequently Asked Questions (FAQs)
Question 1: What is the general stability profile of this compound under different pH conditions?
Answer: this compound exhibits varied stability depending on the pH of the medium.
-
Acidic Conditions (pH < 7): The compound is most vulnerable under strongly acidic conditions (e.g., pH 1), where it readily undergoes acid-catalyzed ring-opening.[4]
-
Neutral Conditions (pH ≈ 7): It is generally stable under neutral conditions.[4]
-
Basic Conditions (pH > 7): Stability is generally good under moderately basic conditions.[4] However, exposure to strong bases at elevated temperatures can promote decomposition pathways.[4]
Question 2: What is the mechanism for the ring-opening of this compound in acidic conditions?
Answer: Under acidic conditions, the ring-opening proceeds via an SN1-like or SN2-like mechanism, initiated by the protonation of the ether oxygen.
-
Protonation: The oxygen atom of the oxetane ring is protonated by an acid, forming a positively charged oxonium ion. This protonation weakens the C-O bonds.[6][7]
-
Nucleophilic Attack: A nucleophile (e.g., water, alcohol) attacks one of the electrophilic ring carbons. The regioselectivity of this attack depends on the substitution pattern. For this compound, the transition state has significant carbocationic character at the more substituted carbon (C2).[7] Consequently, nucleophilic attack often occurs preferentially at this tertiary-like center, although attack at the less hindered primary carbon (C4) can also occur, leading to a mixture of products.[7]
Caption: Acid-catalyzed ring-opening of this compound.
Question 3: What is the mechanism for the ring-opening of this compound in basic conditions?
Answer: Under basic or strongly nucleophilic conditions, the ring-opening occurs via a direct SN2 (bimolecular nucleophilic substitution) mechanism.
-
Nucleophilic Attack: A strong nucleophile directly attacks one of the ring carbons.
-
Regioselectivity: Due to steric hindrance from the methyl group at the C2 position, the nucleophile preferentially attacks the less substituted, more accessible carbon atom (C4).[8]
-
Ring Opening: This backside attack leads to the cleavage of the C4-O bond and inversion of stereochemistry at the C4 position, forming an alkoxide intermediate which is subsequently protonated upon workup.
Caption: Base-catalyzed ring-opening of this compound.
Data Summary
The stability and resulting degradation products of this compound are highly dependent on the reaction conditions.
| Condition | Relative Stability | Primary Mechanism | Major Ring-Opening Product(s) (with H₂O as nucleophile) |
| Strongly Acidic | Low | SN1-like / SN2-like | Mixture of butane-1,3-diols |
| Neutral | High | - | No reaction |
| Moderately Basic | High | - | No reaction |
| Strongly Basic | Moderate to Low | SN2 | Butane-1,3-diol (from attack at C4) |
Experimental Protocols
Protocol 1: General pH Stability Assay
This protocol provides a method to assess the stability of this compound or its derivatives across a range of pH values.[4]
Materials:
-
This compound compound
-
Acetonitrile (ACN)
-
Internal standard (e.g., a stable compound with similar UV absorbance or ionization)
-
Aqueous buffers (e.g., pH 1, 4, 7, 10)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Caption: Experimental workflow for a pH stability assay.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your this compound compound and a 10 mM stock solution of your internal standard in ACN.
-
Sample Preparation: For each pH condition to be tested, add 5 µL of the 10 mM oxetane stock solution to 495 µL of the respective buffer in a clean vial. This creates a starting concentration of 100 µM.
-
Incubation: Incubate the prepared samples at a constant, controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
Time Points: At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by adding a known volume of ACN containing the internal standard to the aliquot. This stops further degradation and prepares the sample for analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS method.
-
Data Interpretation: Determine the stability by plotting the percentage of the remaining this compound compound against time for each pH condition. The rate of disappearance can be used to calculate degradation kinetics.
References
Validation & Comparative
A Comparative Analysis of 2-Methyloxetane and Tetrahydrofuran in Cationic Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
The cationic ring-opening polymerization (CROP) of cyclic ethers is a cornerstone of polymer chemistry, enabling the synthesis of polyethers with diverse properties and applications, particularly in the biomedical and pharmaceutical fields. Among the various monomers utilized, tetrahydrofuran (B95107) (THF) has been extensively studied and is commercially significant. However, substituted oxetanes, such as 2-methyloxetane, present an intriguing alternative, offering the potential for tailored polymer architectures and functionalities. This guide provides a comparative analysis of this compound and tetrahydrofuran in the context of cationic ring-opening polymerization, supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and tetrahydrofuran undergo cationic ring-opening polymerization to yield polyethers. The primary distinction lies in their ring strain, with the four-membered oxetane (B1205548) ring of this compound being significantly more strained than the five-membered ring of THF. This higher ring strain in this compound is expected to result in a higher polymerization rate. However, the polymerization of this compound can be more complex, with a higher propensity for side reactions if not carefully controlled. The resulting polymers, poly(this compound) and poly(tetrahydrofuran) (PTHF), exhibit different physical and mechanical properties, influencing their suitability for specific applications.
Data Presentation
Table 1: Monomer and Polymer Properties
| Property | This compound | Tetrahydrofuran (THF) |
| Monomer | ||
| Chemical Formula | C₄H₈O | C₄H₈O |
| Molar Mass | 72.11 g/mol | 72.11 g/mol |
| Boiling Point | 60 °C | 66 °C |
| Ring Strain | High (approx. 107 kJ/mol for oxetane)[1] | Lower (approx. 23 kJ/mol) |
| Polymer | Poly(this compound) | Poly(tetrahydrofuran) (PTHF) |
| Common Name | - | Polytetramethylene ether glycol (PTMEG)[2] |
| Appearance | Varies depending on molecular weight | White, waxy solid (low MW)[3] |
| Melting Point (°C) | Dependent on stereoregularity and MW | 23 - 28 (low MW)[3] |
| Glass Transition Temp. (°C) | Dependent on polymer structure | Approx. -84 |
| Density (g/cm³) | - | 0.982 (30 °C)[3] |
Note: Data for poly(this compound) is less readily available in a standardized format compared to the commercially significant PTHF. Properties are highly dependent on molecular weight and polydispersity.
Table 2: Comparative Polymerization Kinetics
| Parameter | This compound | Tetrahydrofuran (THF) |
| Relative Reactivity | Higher due to greater ring strain[1] | Lower |
| Initiation | Can be slow, representing a high energy barrier for the initial ring-opening[1] | Initiation rates are highly dependent on the initiator system. |
| Propagation | Generally faster than THF | Slower than oxetanes |
| Termination/Chain Transfer | Prone to side reactions, including intramolecular chain transfer ("backbiting") to form cyclic oligomers. | Backbiting to form cyclic tetramer is a known equilibrium process. |
| Living Polymerization | Achievable under specific conditions | Well-established living polymerization systems exist[4][5][6][7] |
Experimental Protocols
Cationic Ring-Opening Polymerization of Tetrahydrofuran
Objective: To synthesize poly(tetrahydrofuran) via cationic ring-opening polymerization using a Brønsted acid catalyst.
Materials:
-
Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Acetic anhydride (B1165640) (AAc).
-
12-Tungstophosphoric acid (H₃PW₁₂O₄₀·13H₂O) as catalyst.[8]
-
Saturated sodium hydroxide (B78521) (NaOH) aqueous solution.
-
Butanone.
Procedure: [8]
-
In a stirred flask, combine 10 mL of freshly distilled THF and 2 mL of acetic anhydride.
-
Add a fixed amount of the H₃PW₁₂O₄₀·13H₂O catalyst to the mixture under continuous stirring at 20 °C.
-
Allow the polymerization to proceed for a designated time (e.g., 1.5 hours).
-
Terminate the polymerization by adding a saturated aqueous solution of NaOH and stir for 5 minutes.
-
Filter the precipitated polymer.
-
Dissolve the polymer in butanone and filter to remove the catalyst.
-
Precipitate the polymer by adding the butanone solution to methanol.
-
Collect the purified poly(tetrahydrofuran) and dry under vacuum.
Cationic Ring-Opening Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic ring-opening polymerization.
Materials:
-
This compound, dried over a suitable agent (e.g., CaH₂).
-
Anhydrous solvent (e.g., dichloromethane (B109758), CH₂Cl₂).
-
Cationic initiator (e.g., acetyl hexafluoroantimonate, AcSbF₆).[9]
-
Terminating agent (e.g., methanol).
Procedure: (A representative protocol based on general procedures for oxetane polymerization)
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane to a flame-dried reaction flask equipped with a magnetic stirrer.
-
Cool the flask to the desired reaction temperature (e.g., -30 °C).[9]
-
Add the purified this compound to the solvent.
-
Prepare a solution of the initiator (acetyl hexafluoroantimonate) in dichloromethane in a separate flask under an inert atmosphere.
-
Slowly add the initiator solution to the monomer solution via syringe.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Terminate the polymerization by adding an excess of a nucleophilic quenching agent, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Mandatory Visualization
Cationic Ring-Opening Polymerization Mechanism
The general mechanism for the cationic ring-opening polymerization of both this compound and tetrahydrofuran involves three key steps: initiation, propagation, and termination.
Caption: General mechanism of cationic ring-opening polymerization.
Experimental Workflow for Polymer Synthesis and Characterization
This workflow outlines the key stages from monomer purification to polymer analysis.
Caption: Experimental workflow for polymer synthesis and characterization.
Discussion
The choice between this compound and tetrahydrofuran for polymerization depends heavily on the desired properties of the final polyether. The higher reactivity of this compound, driven by its significant ring strain, can be advantageous for achieving high molecular weight polymers or for faster reaction times. However, this reactivity also necessitates stricter control over polymerization conditions to prevent side reactions that can lead to a broad molecular weight distribution or the formation of cyclic oligomers.[7]
The living cationic polymerization of THF is well-documented and allows for the synthesis of well-defined block copolymers and telechelic polymers.[4][6][7] While living polymerization of oxetanes is also possible, the conditions to achieve it might be more demanding.
From a materials perspective, the methyl substituent in poly(this compound) introduces chirality and alters the polymer backbone's flexibility and crystallinity compared to the linear structure of PTHF. This can lead to differences in thermal and mechanical properties. For instance, the introduction of irregularities in the polymer chain, such as in copolymers of THF with substituted oxetanes, can inhibit crystallization and improve low-temperature mechanical properties.[10]
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. Polytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Photoinduced living cationic polymerization of tetrahydrofuran. I. Living nature of the system and its application to the diblock copolymer synthesis | Semantic Scholar [semanticscholar.org]
- 7. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Temperature on Mechanical Properties of P(BAMO-r-THF) Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Ethers: A Comparative Guide to 2-Methyloxetane and 2-Methyltetrahydrofuran (2-MeTHF) for Researchers and Drug Development Professionals
In the quest for safer, more efficient, and environmentally conscious chemical processes, the choice of solvent is a critical decision for researchers and professionals in drug development. This guide provides a detailed comparison of two cyclic ether solvents: the well-established, bio-based 2-methyltetrahydrofuran (B130290) (2-MeTHF) and the less-common 2-methyloxetane. While both share structural similarities, their performance, applications, and available research data differ significantly. This comparison aims to provide an objective overview based on available experimental data to aid in solvent selection.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical properties are fundamental to its behavior and suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and 2-MeTHF.
| Property | This compound | 2-Methyltetrahydrofuran (2-MeTHF / 2-MeOx) |
| Molecular Formula | C₄H₈O | C₅H₁₀O |
| Molecular Weight | 72.11 g/mol | 86.13 g/mol [1] |
| Boiling Point | 54 °C[2] | 78-80 °C[1][3][4] |
| Melting Point | < -50 °C[2] | -136 °C[1][3] |
| Density | 0.815 g/mL[2] | 0.854 g/mL[3] |
| Water Solubility | ≥ 10 g/100 g at 25 °C[2] | 14 g/100 mL at 20 °C[1] |
| Appearance | Colorless liquid[5] | Clear, colorless liquid[1] |
| Odor | Sweetish, somewhat disagreeable[2][5] | Ether-like[1][6] |
Performance in Chemical Synthesis: An Information Imbalance
A comprehensive comparison of solvent performance relies on extensive experimental data across a range of chemical transformations. In this regard, there is a significant disparity in the available literature for this compound and 2-MeTHF.
This compound:
Currently, there is a notable lack of published data on the performance of this compound as a solvent in common organic reactions relevant to drug development, such as Grignard reactions, lithiations, or cross-coupling reactions. The available research primarily focuses on its synthesis, polymerization, and unimolecular decomposition.[3][7][8] This scarcity of information makes it challenging to assess its efficacy and potential advantages or disadvantages as a reaction solvent.
2-Methyltetrahydrofuran (2-MeTHF):
In contrast, 2-MeTHF has emerged as a prominent green solvent and a versatile alternative to tetrahydrofuran (B95107) (THF).[9] Its performance has been documented in a variety of important chemical reactions:
-
Grignard Reactions: 2-MeTHF is an excellent solvent for the formation and reaction of Grignard reagents.[7][8] Its higher boiling point compared to THF allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates.[3][4]
-
Organometallic Chemistry: It is widely used in organolithium chemistry and metal-catalyzed cross-coupling reactions.[7][8]
-
Improved Workups: A key advantage of 2-MeTHF is its limited miscibility with water, which simplifies aqueous workups and product extractions, leading to cleaner phase separations and reduced solvent waste compared to the fully water-miscible THF.[7]
-
Stability: 2-MeTHF exhibits greater stability towards strong bases like n-butyllithium compared to THF, making it a more robust choice for reactions involving such reagents.
Experimental Protocols: A Focus on the Known
Given the lack of data for this compound, this section provides a representative experimental protocol for a reaction where 2-MeTHF is commonly and effectively used.
Representative Experimental Protocol: Grignard Reaction in 2-MeTHF
Objective: To prepare a Grignard reagent from an aryl bromide and magnesium turnings using 2-MeTHF as the solvent, followed by reaction with an electrophile.
Materials:
-
Magnesium turnings
-
Aryl bromide
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Electrophile (e.g., a ketone or aldehyde)
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether (for washing)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen/argon inlet.
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, a magnetic stir bar, and a nitrogen or argon inlet. Flame-dry the glassware under a stream of inert gas and allow it to cool to room temperature.
-
Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Addition: Dissolve the aryl bromide in anhydrous 2-MeTHF and add it to the dropping funnel. Add a small portion of the aryl bromide solution to the magnesium turnings.
-
Reaction Initiation and Progression: Gently heat the mixture until the color of the iodine disappears, indicating the initiation of the reaction. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Grignard Formation: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Electrophile: Cool the reaction mixture to 0 °C in an ice bath. Dissolve the electrophile in anhydrous 2-MeTHF and add it to the dropping funnel. Add the electrophile solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Separate the organic layer. Extract the aqueous layer with 2-MeTHF or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or distillation.
Visualizing the Comparison
To further illustrate the relationship between these solvents and their application, the following diagrams are provided.
Conclusion: A Clear Choice for Current Applications
Based on the currently available scientific literature, 2-methyltetrahydrofuran (2-MeTHF) stands out as a well-characterized, effective, and greener solvent for a range of chemical reactions crucial to drug development and other areas of chemical synthesis. Its favorable physicochemical properties, including a higher boiling point than THF and limited water miscibility, offer tangible benefits in terms of reaction control and process efficiency.
In contrast, this compound remains a largely unexplored solvent. While its basic properties are known, the absence of performance data in synthetic applications makes it a high-risk choice for researchers and drug development professionals. Future research may uncover niche applications for this compound as a solvent, but for now, 2-MeTHF presents a more reliable, well-documented, and sustainable option. For scientists and engineers seeking to optimize their chemical processes, the evidence strongly supports the consideration and adoption of 2-MeTHF as a versatile and advantageous solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C4H8O | CID 16565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Methyloxolane as an effective bio-based solvent for the removal of βN-alkanoyl-5-hydroxytryptamines from Arabica green coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 2167-39-7: this compound | CymitQuimica [cymitquimica.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. osti.gov [osti.gov]
- 8. Unimolecular Reactions of 2-Methyloxetanyl and 2-Methyloxetanylperoxy Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of 2-Methyloxetane Ring-Opening Versus Other Cyclic Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ring-opening kinetics of 2-methyloxetane against other common cyclic ethers: oxirane, oxetane (B1205548), and tetrahydrofuran (B95107) (THF). The reactivity of these cyclic ethers is a critical factor in various synthetic applications, including polymer chemistry and the development of pharmaceutical intermediates. This document summarizes available kinetic data, details experimental protocols for kinetic analysis, and illustrates the underlying reaction mechanisms.
Executive Summary
Data Presentation: Comparative Kinetic Data
The following tables summarize available kinetic and thermodynamic data for the ring-opening of the compared cyclic ethers. It is important to note that direct comparison of rate constants is most accurate under identical reaction conditions (solvent, temperature, catalyst, etc.).
Table 1: Ring Strain and Qualitative Reactivity
| Cyclic Ether | Ring Size | Ring Strain (kcal/mol) | General Reactivity |
| Oxirane | 3 | ~27 | High |
| Oxetane | 4 | ~26 | Moderate |
| This compound | 4 | ~26 | Moderate |
| Tetrahydrofuran (THF) | 5 | ~6 | Low |
Source: Qualitative trends are well-established in organic chemistry literature.
Table 2: Comparative Kinetic Data for Acid-Catalyzed Hydrolysis
| Cyclic Ether | Catalyst | Temperature (°C) | Rate Constant (k) | Notes |
| Oxirane | H⁺ | 20 | Not specified, but qualitatively fastest | General knowledge. |
| Oxetane | H⁺ | 25 | Oxetane is hydrolyzed three times less easily than oxirane.[1] | |
| This compound | Not Available | Not Available | Not Available | Data not found in public literature for direct comparison. |
| Tetrahydrofuran | H⁺ | 25 | Very slow, often requires more forcing conditions | General knowledge. |
Table 3: Kinetic Data for Thermal Decomposition of this compound
| Reaction Channel | Rate Coefficient Expression (k∞/s⁻¹) | Activation Energy (Ea, kJ/mol) | Temperature Range (K) |
| This compound → Propene + Formaldehyde | log(k) = (14.53 ± 0.12) - (249.2 ± 2.2) / (2.303RT) | 249.2 ± 2.2 | 660-760 |
| This compound → Ethene + Acetaldehyde | log(k) = (15.67 ± 0.17) - (269.8 ± 3.3) / (2.303RT) | 269.8 ± 3.3 | 660-760 |
Note: This data is for gas-phase thermal decomposition and is not directly comparable to solution-phase acid- or base-catalyzed ring-opening, but it provides insight into the bond-breaking energetics of the this compound ring.
Experimental Protocols
A detailed experimental protocol for determining the kinetics of acid-catalyzed hydrolysis of a cyclic ether is provided below. This method can be adapted for other cyclic ethers and nucleophiles.
Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a cyclic ether (e.g., this compound).
Materials:
-
Cyclic ether (e.g., this compound)
-
Standardized strong acid (e.g., 1 M HCl or H₂SO₄)
-
Deionized water
-
Quenching solution (e.g., a suitable base like sodium bicarbonate solution, if necessary)
-
Internal standard for chromatography (e.g., a non-reactive hydrocarbon)
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph (HPLC)
-
Syringes for sampling
Procedure:
-
Reaction Setup: A known volume of the standardized acid solution is placed in the thermostatted reaction vessel and allowed to reach the desired temperature (e.g., 25°C, 40°C, 55°C).
-
Initiation of Reaction: A known quantity of the cyclic ether and the internal standard are added to the reaction vessel at time t=0. The solution is stirred continuously to ensure homogeneity.
-
Sampling: At regular time intervals (e.g., every 10 minutes), a small aliquot (e.g., 100 µL) of the reaction mixture is withdrawn.
-
Quenching (if necessary): The reaction in the aliquot is quenched by adding it to a vial containing the quenching solution. This is crucial if the analysis is not performed immediately.
-
Analysis: The concentration of the cyclic ether in each aliquot is determined using GC-FID or HPLC. The instrument is calibrated beforehand with standard solutions of the cyclic ether and the internal standard.
-
Data Analysis: The concentration of the cyclic ether is plotted against time. For a pseudo-first-order reaction, the natural logarithm of the concentration of the cyclic ether versus time will yield a straight line. The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
Determination of Activation Parameters: The experiment is repeated at different temperatures to determine the rate constants at those temperatures. The activation energy (Ea) and the pre-exponential factor (A) can then be calculated from the Arrhenius plot (ln(k') vs. 1/T).
Mandatory Visualization
The following diagrams illustrate the key mechanistic pathways for the ring-opening of cyclic ethers under acidic and basic conditions.
Caption: Acid-Catalyzed Ring-Opening Mechanisms.
Caption: Base-Catalyzed Ring-Opening Mechanisms.
Discussion of Mechanisms
Acid-Catalyzed Ring-Opening:
The acid-catalyzed ring-opening of cyclic ethers proceeds via protonation of the ether oxygen, which makes it a better leaving group.
-
Oxirane (and other symmetrical epoxides): The protonated epoxide is attacked by a nucleophile (e.g., water) in an Sₙ2-like fashion, leading to a trans-diol.
-
This compound (and other unsymmetrical ethers): The regioselectivity of the nucleophilic attack on the protonated ether depends on the substitution pattern. For this compound, the attack can occur at either the more substituted carbon (C2) or the less substituted carbon (C4). The mechanism is considered to be a hybrid of Sₙ1 and Sₙ2 character. Attack at the more substituted carbon (C2) is favored due to the stabilization of the partial positive charge in the transition state by the methyl group (Sₙ1-like character), leading to the formation of a tertiary alcohol as the major product. Attack at the less substituted carbon (C4) via an Sₙ2-like pathway is also possible but generally occurs to a lesser extent.
Base-Catalyzed Ring-Opening:
Base-catalyzed ring-opening is generally effective only for strained rings like oxiranes and, to a lesser extent, oxetanes. Tetrahydrofuran is typically unreactive towards bases.
-
Oxirane (and other epoxides): The reaction proceeds via a direct Sₙ2 attack of the nucleophile on one of the carbon atoms of the ring. In unsymmetrical epoxides, the nucleophile preferentially attacks the less sterically hindered carbon atom.
-
This compound: Due to the steric hindrance of the methyl group at the C2 position, the nucleophilic attack under basic conditions is expected to occur exclusively at the less substituted C4 position, following a classic Sₙ2 mechanism. This results in the formation of a primary alcohol.
Conclusion
The ring-opening kinetics of this compound are intermediate between the highly reactive oxiranes and the relatively inert tetrahydrofuran. The presence of the methyl group introduces regioselectivity in the ring-opening reactions, with the outcome being dependent on the catalytic conditions. Under acidic conditions, the reaction likely proceeds through a transition state with significant carbocationic character, favoring attack at the more substituted carbon. Conversely, under basic conditions, steric factors dominate, leading to attack at the less substituted carbon. The provided experimental protocol offers a robust method for quantifying the kinetics of these important transformations, enabling further elucidation of structure-reactivity relationships in this class of compounds.
References
A Comparative Guide to the Mechanical Properties of Poly(2-methyloxetane) and Alternative Polyethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of polymers derived from 2-methyloxetane with common alternative polyethers, namely poly(tetrahydrofuran) (PTHF) and poly(propylene oxide) (PPO). Due to the limited availability of specific experimental data for poly(this compound), this guide leverages data from structurally similar polyoxetanes to provide a reasonable performance benchmark. All quantitative data is supported by references to experimental studies and standardized testing protocols.
Overview of Mechanical Properties
The mechanical performance of a polymer is critical for its application, defining its strength, stiffness, and durability. For applications in drug delivery, biomaterials, and specialty elastomers, a thorough understanding of properties such as tensile strength, Young's modulus, and elongation at break is paramount. This guide focuses on comparing these key metrics for poly(this compound) and its alternatives.
Data Presentation:
The following table summarizes the key mechanical properties of poly(this compound) derivatives and the alternative polymers. It is important to note that the data for poly(this compound) is primarily based on energetic polyoxetanes and hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetane due to a lack of specific data for the linear homopolymer of this compound.
| Property | Poly(this compound) Derivatives | Poly(tetrahydrofuran) (PTHF) | Poly(propylene oxide) (PPO) | Test Standard |
| Tensile Strength (MPa) | 0.41 - 0.67[1][2] | 10 - 40 | 15 - 35 | ASTM D638 |
| Young's Modulus (MPa) | 1.52 - 3.60[1][2] | 10 - 100 | 10 - 50 | ASTM D638 |
| Elongation at Break (%) | High (qualitative) | 300 - 800 | 300 - 700 | ASTM D638 |
| Glass Transition Temp. (°C) | -42 to -41 (for AMMO/BAMO)[2] | -85 to -75[1] | -75 to -65 | ASTM D3418 |
| Work of Adhesion (mJ/m²) (on polar substrates) | 101 - 105[3] | N/A | N/A | Contact Angle Goniometry |
| Tensile Shear Strength (MPa) (on wood) | 0.39 - 1.32[3] | N/A | N/A | ASTM D1002 |
| Tensile Shear Strength (MPa) (on steel) | 3.7 - 4.9[3] | N/A | N/A | ASTM D1002 |
Note: "N/A" indicates that specific data was not available in the reviewed sources for that particular property and material. The properties for PTHF and PPO can vary significantly with molecular weight and formulation.
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental methodologies. The following protocols, based on ASTM standards, are fundamental to determining the mechanical properties listed above.
Tensile Properties Testing (ASTM D638)
This test method determines the tensile properties of plastics.
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the polymer material according to the dimensions specified in the ASTM D638 standard.
-
Test Setup: The specimen is mounted in the grips of a universal testing machine (UTM) equipped with a load cell and an extensometer to measure strain.
-
Procedure: A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures. The stress and strain are continuously recorded.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[4]
-
Adhesive Strength Testing (ASTM D1002)
This standard is used to determine the apparent shear strength of adhesives for bonding metals. A similar procedure can be adapted for other substrates like wood.
-
Specimen Preparation: Two substrate strips (e.g., steel or wood) are bonded together with the polymer adhesive, with a specified overlap area.
-
Test Setup: The bonded specimen is placed in the grips of a universal testing machine.
-
Procedure: A tensile load is applied to the specimen, pulling the two substrates apart in a shear mode until the bond fails.
-
Data Analysis: The shear strength is calculated by dividing the maximum load by the bonded area.
Synthesis of Poly(this compound)
The primary method for synthesizing poly(this compound) is through cationic ring-opening polymerization (CROP) . This process involves the opening of the strained four-membered oxetane (B1205548) ring by a cationic initiator.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates [mdpi.com]
- 4. specialchem.com [specialchem.com]
A Comparative Guide to the Thermal Properties of Poly(2-Methyloxetane) and Other Common Polyethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties, specifically the glass transition temperature (Tg) and melting temperature (Tm), of poly(2-methyloxetane) against other widely used polyethers: polyethylene (B3416737) oxide (PEO), polypropylene (B1209903) oxide (PPO), and polytetrahydrofuran (PTHF). Understanding these thermal characteristics is crucial for predicting polymer behavior, processing parameters, and final material performance in various applications, including drug delivery systems.
Comparative Thermal Properties
| Polymer | Repeating Unit | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(this compound) (estimated) | -(CH(CH₃)CH₂CH₂O)- | -30 to -42[1] | Not available |
| Polyethylene Oxide (PEO) | -(CH₂CH₂O)- | -67 to -50[2] | 4 to 66 |
| Polypropylene Oxide (PPO) | -(CH(CH₃)CH₂O)- | -75 to -60 | 5 to 15 |
| Polytetrahydrofuran (PTHF) | -(CH₂CH₂CH₂CH₂O)- | -85 to -75[3] | 20 to 30[4] |
Note: The thermal properties of polymers can vary depending on factors such as molecular weight, crystallinity, and the measurement method used.[3][5]
Discussion of Thermal Behavior
The data presented in the table highlights key differences in the thermal behavior of these polyethers:
-
Poly(this compound) , based on its substituted oxetane (B1205548) relatives, is expected to have a glass transition temperature in the range of -30 to -42°C.[1] The methyl side group introduces some steric hindrance compared to the unsubstituted poly(trimethylene oxide), which would slightly increase its Tg. The lack of a readily available melting temperature suggests that poly(this compound) is likely amorphous or has a very low degree of crystallinity.
-
Polyethylene Oxide (PEO) has a relatively low Tg and a broad melting range.[2] Its simple, flexible backbone allows for a high degree of crystallinity, which contributes to its wide range of melting points depending on molecular weight.
-
Polypropylene Oxide (PPO) exhibits a lower Tg than the estimated value for poly(this compound). The methyl group on the shorter repeating unit of PPO provides less steric hindrance compared to the longer backbone of the oxetane monomer, leading to greater chain flexibility and a lower Tg.
-
Polytetrahydrofuran (PTHF) has the lowest glass transition temperature among the compared polymers, indicating the highest degree of chain flexibility.[3] Its linear and regular structure also allows for crystallization, resulting in a distinct melting point.[4]
Experimental Protocol: Determination of Tg and Tm by Differential Scanning Calorimetry (DSC)
The glass transition and melting temperatures of polymers are typically determined using Differential Scanning Calorimetry (DSC).[6][7] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.
-
Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves:
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point to erase any previous thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its expected glass transition temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is identified as a step-like change in the baseline of the DSC thermogram, corresponding to the change in heat capacity of the polymer. It is often reported as the midpoint of this transition.
-
The melting temperature (Tm) is observed as an endothermic peak on the DSC thermogram, representing the energy required to melt the crystalline regions of the polymer. The peak temperature is typically reported as the Tm.
-
Logical Workflow for Comparing Polymer Thermal Properties
The following diagram illustrates the logical workflow for the comparative analysis of the thermal properties of the polyethers discussed in this guide.
Caption: Workflow for comparing polyether thermal properties.
References
- 1. Glass Transition Behavior of Wet Polymers [mdpi.com]
- 2. etflin.com [etflin.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 5. ceimusb.wordpress.com [ceimusb.wordpress.com]
- 6. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
A Comparative Analysis of 2-Methyloxolane and Hexane for Natural Product Extraction
A Note on Nomenclature: This guide compares the extraction efficiency of n-hexane with 2-Methyloxolane (commonly known as 2-Methyltetrahydrofuran or 2-MeTHF), a bio-based solvent. While the initial query mentioned 2-Methyloxetane, the significant body of scientific research on green solvent alternatives to hexane (B92381) focuses overwhelmingly on 2-Methyloxolane. Given its prominence and extensive documentation as a viable hexane replacement, this comparison will focus on 2-Methyloxolane, hereafter referred to as 2-MeOx.
The shift towards greener, more sustainable chemical processes has put conventional petroleum-based solvents like hexane under scrutiny. Hexane is a neurotoxin and is classified as a reproductive toxicant, driving the search for safer, renewable alternatives.[1][2] 2-MeOx, derivable from renewable resources like C5 sugars, has emerged as a promising bio-based substitute.[3] This guide provides an objective comparison of the extraction performance of 2-MeOx and hexane, supported by experimental data for researchers, scientists, and professionals in drug development. All the reported applications have shown that 2-MeOx is an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products.[3][4]
Quantitative Performance Comparison
Experimental studies across various natural products consistently demonstrate that 2-MeOx often provides higher extraction yields compared to hexane.[1][5] This enhanced efficiency is attributed to its chemical structure; 2-MeOx is mostly lipophilic but also possesses a polar oxygen atom, allowing it to solubilize a broader range of compounds, including more polar molecules that hexane cannot efficiently extract.[1] For instance, in rapeseed extraction, the higher crude yield from 2-MeOx was attributed to the co-extraction of more polar compounds like phospholipids (B1166683) and phenolic derivatives.[6]
The following table summarizes the comparative extraction yields from various studies.
| Plant Matrix | Target Compound(s) | Extraction Method | 2-MeOx Yield | Hexane Yield | Key Findings |
| Rapeseed | Crude Oil | Identical Protocols | 28.3%[6] | 22.6%[6] | 2-MeOx extracted oils with 1-2% phenolic antioxidants, not typically extracted by hexane.[6] |
| Hops (Humulus lupulus) | Aromas (Crude Extract) | Maceration (2h, reflux) | 16.6%[1][5] | 12.7%[1][5] | Kinetic studies show 2-MeOx extracts faster; 82% of total yield in 2h vs 71% for hexane.[5] |
| Hops (Humulus lupulus) | Aromas (Crude Extract) | Soxhlet | 20.2%[1][5] | 17.9%[1][5] | Olfactory profiles of the extracts were similar for both solvents.[1][5] |
| Caraway Seeds | Carvone & Limonene (B3431351) | Not Specified | 7.10%[1] | 3.87%[1] | The crude yield with 2-MeOx was nearly double that of n-hexane.[1] |
| Orange Peel Residues | Limonene | Optimized Maceration | 40% higher than hexane[7] | - | 2-MeOx provided 2-fold limonene yields compared to hexane after three recycle runs.[7] |
| Calendula officinalis | Carotenoids | Reflux (1h) | 65.8 m% DM (80% recovery)[7] | 55.8 m% DM (68% recovery)[7] | 2-MeOx extracted 12% more carotenoids than n-hexane after one hour.[7] |
| Actinostemma lobatum | Kernel Oil | Not Specified | 27.60% - 29.77%[8] | Significantly lower[8] | 2-MeTHF (2-MeOx) achieved significantly higher oil yields.[8] |
Experimental Workflow & Protocols
The fundamental workflow for solid-liquid extraction is broadly similar for both 2-MeOx and hexane, involving preparation of the plant material, extraction, separation of the extract from the solid residue, and solvent recovery.
Caption: General workflow for solid-liquid extraction using either 2-MeOx or hexane.
Detailed Experimental Protocol: Soxhlet Extraction
This protocol provides a generalized procedure for the extraction of lipophilic compounds from a dried plant matrix using a Soxhlet apparatus, which is a common method cited in comparative studies.[1]
1. Materials and Equipment:
-
Dried and finely ground plant material (e.g., oilseeds, herbs)
-
Soxhlet extractor with appropriate thimble size
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Extraction solvent: 2-Methyloxolane (2-MeOx) or n-hexane
-
Rotary evaporator for solvent removal
-
Analytical balance
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 g of the dried, ground plant material and place it inside a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Attach the round-bottom flask, previously filled with 250 mL of the chosen solvent (2-MeOx or hexane), to the bottom of the extractor. Connect the condenser to the top of the extractor and ensure a steady flow of cold water.
-
Extraction:
-
Gently heat the solvent in the round-bottom flask using the heating mantle. The solvent will vaporize, travel up the distillation arm, and condense in the condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Once the solvent level in the chamber reaches the top of the siphon arm, the entire volume of solvent and dissolved extract is siphoned back into the round-bottom flask.
-
This process constitutes one cycle. Allow the extraction to proceed for a specified duration, typically between 4 to 6 hours, completing multiple cycles.[1] The boiling point for hexane is ~69°C, while for 2-MeOx it is ~80°C; adjust the heating mantle accordingly.
-
-
Solvent Recovery: After the extraction period, turn off the heat and allow the apparatus to cool. Detach the round-bottom flask. The bulk of the solvent is then removed from the crude extract using a rotary evaporator under reduced pressure.
-
Yield Determination: Place the flask containing the crude extract in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. The final weight represents the total crude extract. Calculate the extraction yield as a percentage of the initial dry weight of the plant material.
6. Safety Precautions:
-
Both hexane and 2-MeOx are flammable. Perform the extraction in a well-ventilated fume hood, away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for both solvents before use.
References
- 1. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methyloxolane (2-MeOx) as sustainable lipophilic solvent to substitute hexane for green extraction of natural products - Ecoxtract [ecoxtract.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products. Properties, Applications, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for 2-Methyloxetane Polymerization
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for the controlled ring-opening polymerization (ROP) of 2-methyloxetane, a key process in the synthesis of polyethers with applications in areas such as drug delivery and advanced materials. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to facilitate informed catalyst selection. The primary catalytic strategies discussed are cationic polymerization initiated by Lewis acids and sulfonate esters, and photopolymerization initiated by onium salts.
Performance Comparison of Catalytic Systems
The efficiency and control of this compound polymerization are highly dependent on the chosen catalyst. The following table summarizes key performance indicators for different catalytic systems. It is important to note that direct head-to-head comparative studies for this compound are scarce in the literature; therefore, some data presented here are derived from studies on structurally related oxetanes and other cyclic ethers, providing a valuable predictive comparison.
| Catalytic System | Catalyst/Initiator | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reaction Time (h) | Temperature (°C) |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | >95 | Variable, up to 4,000 | 1.4 - 1.8 | 1 - 24 | 0 - 25 |
| Sulfonate Ester | Methyl Triflate (MeOTf) | High | Controlled by [M]/[I] ratio | 1.1 - 1.3 | 1 - 5 | 80 |
| Photopolymerization | Diaryliodonium Salt | ~90 | 5,000 - 15,000 | 1.5 - 2.5 | < 0.1 (minutes) | 25 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. The following sections outline typical experimental protocols for the polymerization of this compound using the catalytic systems compared above.
Cationic Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol is based on established procedures for the cationic polymerization of cyclic ethers.
Materials:
-
This compound (monomer), freshly distilled
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator), freshly distilled
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (solvent)
-
Methanol (B129727) (terminating agent)
Procedure:
-
A flame-dried Schlenk flask is charged with anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
The desired amount of this compound is added to the solvent via syringe.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C) in an ice bath.
-
The initiator, BF₃·OEt₂, is added dropwise to the stirred monomer solution via syringe to initiate the polymerization.
-
The reaction is allowed to proceed for a predetermined time, with samples taken periodically to monitor monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
-
The polymerization is terminated by the addition of an excess of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane), filtered, and dried under vacuum to a constant weight.
-
The number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(this compound) are determined by gel permeation chromatography (GPC).
Cationic Polymerization using Methyl Triflate (MeOTf)
This protocol is adapted from studies on the living cationic polymerization of related heterocyclic monomers, such as 2-oxazolines, which exhibit similar polymerization characteristics.[1]
Materials:
-
This compound (monomer), freshly distilled
-
Methyl trifluoromethanesulfonate (B1224126) (Methyl Triflate, MeOTf) (initiator)
-
Anhydrous acetonitrile (B52724) (CH₃CN) (solvent)
-
Piperidine or other suitable nucleophile (terminating agent)
Procedure:
-
In a glovebox, a pre-dried reaction vessel is charged with anhydrous acetonitrile.
-
The desired amount of this compound is added to the solvent.
-
The initiator, methyl triflate, is added to the solution to begin the polymerization.
-
The reaction mixture is stirred at a controlled temperature (e.g., 80 °C).
-
The polymerization is monitored for monomer consumption.
-
Upon reaching the desired conversion, the polymerization is terminated by the addition of a nucleophilic agent like piperidine.
-
The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.
-
The molecular weight and PDI are characterized by GPC.
Photochemical Polymerization using a Diaryliodonium Salt
This protocol is based on the general procedure for the UV-induced cationic polymerization of oxetanes.
Materials:
-
This compound (monomer)
-
Diaryliodonium salt (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate) (photoinitiator)
-
(Optional) Photosensitizer (e.g., isopropylthioxanthone)
-
Dichloromethane (solvent, if not bulk polymerization)
Procedure:
-
The diaryliodonium salt photoinitiator is dissolved in the this compound monomer (for bulk polymerization) or in a solution of the monomer in dichloromethane.
-
The mixture is placed in a suitable container for UV irradiation (e.g., a thin film between two glass plates or in a quartz cuvette).
-
The sample is exposed to a UV light source (e.g., a medium-pressure mercury lamp) with a specific wavelength and intensity for a defined period.
-
The polymerization progress can be monitored in real-time using techniques like real-time FTIR spectroscopy by observing the disappearance of the oxetane (B1205548) ring absorption bands.
-
After irradiation, the resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol) to remove unreacted monomer and initiator residues.
-
The polymer is then dried under vacuum.
-
Characterization of Mn and PDI is performed using GPC.
Visualizing the Process and Mechanism
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: Experimental workflow for the polymerization of this compound.
Caption: General mechanism of cationic ring-opening polymerization of this compound.
References
Biocompatibility of Poly(2-Methyloxetane) for Medical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of advancement in medical devices and drug delivery systems. Poly(2-methyloxetane), a polyether, presents a promising alternative to commonly used polymers. This guide provides an objective comparison of the biocompatibility of poly(this compound) with established alternatives, namely polyethylene (B3416737) glycol (PEG) and polylactic acid (PLA). Due to the limited direct experimental data on poly(this compound), this guide utilizes data from the structurally similar and well-studied poly(2-methyl-2-oxazoline) (PMeOx) as a predictive proxy. All quantitative data is supported by detailed experimental protocols for key biocompatibility assays.
Comparative Analysis of Biocompatibility
The biocompatibility of a polymer is a critical determinant of its suitability for medical applications. Key parameters include cytotoxicity (the degree to which a material is toxic to cells) and hemocompatibility (how the material interacts with blood). The following tables summarize the performance of PMeOx (as a proxy for poly(this compound)), PEG, and PLA in these crucial areas.
Cytotoxicity Data
The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability. A higher cell viability percentage or a higher IC50 value (the concentration at which 50% of cells are inhibited) indicates lower cytotoxicity.
| Polymer | Cell Line | Concentration | Cell Viability (%) | IC50 (mg/mL) | Reference |
| Poly(2-methyl-2-oxazoline) (PMeOx) | RAT-2 | 5 mg/mL | > 95% | Not Reported | [1] |
| L929 | Not Specified | High | > 100 | [2] | |
| Polyethylene Glycol (PEG) | Caco-2 | 4 w/v% (PEG 400) | 45% | Not Reported | [3] |
| Caco-2 | 4 w/v% (PEG 4000) | 100% | Not Reported | [3] | |
| HeLa | Not Specified | Not Specified | > 10 (PEG-4000) | [2] | |
| L929 | Not Specified | Not Specified | > 10 (PEG-4000) | [2] | |
| Polylactic Acid (PLA) | MG-63 Osteoblasts | Extract | > 70% | Not Applicable | [4] |
| Human Bone Marrow Stromal Cells (HBMSC) | Extract (72h) | ~80% | Not Applicable | [5] |
Hemocompatibility Data
The hemolysis assay measures the extent of red blood cell (RBC) lysis caused by a material. A lower hemolysis percentage indicates better hemocompatibility. According to ASTM F756-13, materials with hemolysis values <2% are considered non-hemolytic, 2-5% are slightly hemolytic, and >5% are hemolytic.[6]
| Polymer | Assay Type | Concentration | Hemolysis (%) | Classification | Reference |
| Poly(2-methyl-2-oxazoline) (PMeOx) | Direct Contact | up to 80 mg/mL | < 2% | Non-hemolytic | [6] |
| Polyethylene Glycol (PEG) | Hydrogel Extract | Not Specified | < 1% | Non-hemolytic | [7] |
| Solution | 0.1% (20,000 MW) | Reduced by >40% vs PBS | Protective Effect | [8] | |
| Polylactic Acid (PLA) / PLGA | Nanoparticles | Not Specified | < 5% (PEG-PLGA) | Slightly Hemolytic | [9] |
Experimental Workflow for Biocompatibility Assessment
The following diagram illustrates a typical workflow for assessing the biocompatibility of a polymer for medical applications.
Caption: A generalized workflow for the biocompatibility assessment of polymers.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is based on the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess cell metabolic activity.[10]
Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) derivative. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., L929, HeLa, MG-63)
-
Complete cell culture medium
-
Polymer test material
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO))
-
96-well sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Material Exposure: Prepare extracts of the polymer material according to ISO 10993-12 standards or prepare solutions of the polymer at various concentrations. Replace the cell culture medium with the polymer extracts or solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the test medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control.
Hemolysis Assay (ASTM F756)
This protocol is a summary of the ASTM F756 standard practice for the assessment of hemolytic properties of materials.[11][12]
Principle: This test determines the amount of hemoglobin released from red blood cells upon contact with a material or its extracts. The amount of free hemoglobin in the supernatant is measured spectrophotometrically and is proportional to the degree of hemolysis.
Materials:
-
Freshly collected human blood (with anticoagulant, e.g., citrate)
-
Phosphate-Buffered Saline (PBS)
-
Polymer test material
-
Positive control (e.g., 0.1% Triton X-100)
-
Negative control (e.g., PBS)
-
Spectrophotometer
Procedure (Direct Contact Method):
-
Blood Preparation: Prepare a diluted blood cell suspension in PBS.
-
Material Incubation: Place the test material in a test tube and add the diluted blood suspension. Prepare positive and negative control tubes.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Absorbance Measurement: Carefully collect the supernatant and measure the absorbance at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Signaling Pathways in Biocompatibility
While not a specific signaling pathway in the traditional sense, the interaction of a biomaterial with a biological system initiates a complex cascade of events known as the foreign body response. The following diagram illustrates a simplified logical relationship of this process.
Caption: Simplified logical flow of the foreign body response to an implanted biomaterial.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Hemostatic and Procoagulant Efficacy of PEG/ZnO Hydrogels: A Novel Approach in Traumatic Hemorrhage Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
2-Methyloxetane's Greener Cousin: An Environmental Impact and Performance Comparison of 2-Methyltetrahydrofuran (2-MeTHF)
For researchers, scientists, and drug development professionals seeking sustainable solvent alternatives, 2-Methyltetrahydrofuran (2-MeTHF) emerges as a compelling bio-based substitute for conventional solvents. While the query specified 2-Methyloxetane, the broader context of "green solvents" and available research strongly point towards the extensive evaluation and adoption of its close relative, 2-Methyltetrahydrofuran (also known as 2-methyloxolane). This guide provides a detailed comparison of 2-MeTHF's environmental impact and performance against common petroleum-derived solvents, supported by experimental data and standardized protocols.
Executive Summary: Key Performance and Environmental Metrics
2-Methyltetrahydrofuran (2-MeTHF) distinguishes itself from traditional solvents like Tetrahydrofuran (B95107) (THF), hexane, toluene, and dichloromethane (B109758) (DCM) through its favorable environmental profile, enhanced reaction performance, and improved safety characteristics. Derived from renewable resources such as corn cobs and bagasse, 2-MeTHF offers a significantly lower carbon footprint and is readily biodegradable.[1] In many applications, particularly in organometallic chemistry, it has demonstrated higher reaction yields and offers simpler, more efficient work-up procedures due to its limited miscibility with water.[1][2]
Data Presentation: A Comparative Analysis
The following tables summarize the key physicochemical, safety, environmental, and performance data for 2-MeTHF and several conventional solvents.
Table 1: Physicochemical Properties
| Property | 2-MeTHF | Hexane | Toluene | THF | Dichloromethane (DCM) |
| CAS Number | 96-47-9[3] | 110-54-3 | 108-88-3 | 109-99-9 | 75-09-2 |
| Formula | C₅H₁₀O[3] | C₆H₁₄ | C₇H₈ | C₄H₈O | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 86.13[3] | 86.18 | 92.14 | 72.11 | 84.93 |
| Boiling Point (°C) | 80[2] | 69 | 111 | 66[2] | 40[2] |
| Density (g/mL @ 20°C) | 0.86[2] | 0.66 | 0.87 | 0.89[2] | 1.33[2] |
| Water Solubility (% w/w @ 20°C) | 4.1[2] | ~0.001 | 0.05 | Miscible[2] | 2.0[2] |
Table 2: Health & Safety Data
| Parameter | 2-MeTHF | Hexane | Toluene | THF | Dichloromethane (DCM) |
| Oral LD₅₀ (rat, mg/kg) | >300[4] | 25,000 | 5,580 | 1,650 | >2,000 |
| NOAEL (rat, oral, 90-day) | 250 mg/kg/day | - | - | - | - |
| GHS Hazard Statements | H225, H302, H315, H318[3] | H225, H304, H315, H336, H361f, H373, H411 | H225, H304, H315, H336, H361d, H373 | H225, H319, H335, EUH019 | H315, H319, H335, H336, H351, H373 |
| Primary Hazards | Flammable, Harmful if swallowed, Skin/Eye Irritant[3] | Flammable, Aspiration hazard, Neurotoxicant | Flammable, Aspiration hazard, Reproductive toxicity | Flammable, Eye/Respiratory Irritant, Forms explosive peroxides | Skin/Eye/Respiratory Irritant, Suspected carcinogen |
Table 3: Environmental Impact Assessment
| Parameter | 2-MeTHF (Bio-based) | Hexane | Toluene | THF | Dichloromethane (DCM) |
| Source | Renewable (Biomass)[1] | Petroleum | Petroleum | Petroleum | Petroleum / Natural Gas |
| Biodegradability (OECD 301F) | Readily Biodegradable | Not readily biodegradable | Not readily biodegradable | Not readily biodegradable | Not readily biodegradable |
| Aquatic Toxicity: Fish (LC₅₀, 96h) | >100 mg/L | 2.1-2.98 mg/L | 5.5 mg/L | 2160 mg/L | 193 mg/L |
| Aquatic Toxicity: Daphnia (EC₅₀, 48h) | >100 mg/L | 3.9 mg/L | 3.7 mg/L | >97.8 mg/L | 220 mg/L |
| Global Warming Potential (GWP, 100-yr) | 0.15 kg CO₂ eq./kg[5] | ~3.06 kg CO₂ eq./kg[6] | ~2.1 kg CO₂ eq./kg | ~4.3 kg CO₂ eq./kg[7] | 9 kg CO₂ eq./kg[8] |
Table 4: Performance in Grignard Reactions
| Reagent | Solvent | Yield (%) | Yield Difference (vs. THF) |
| Benzyl chloride | THF | 85 | - |
| 2-MeTHF | 99 | +14% | |
| Benzyl bromide | THF | 83 | - |
| 2-MeTHF | 98 | +15% | |
| o-Methylbenzyl chloride | THF | 78 | - |
| 2-MeTHF | 97 | +19% | |
| Allyl chloride | THF | 73 | - |
| 2-MeTHF | 89 | +16% |
Mandatory Visualizations
The following diagrams illustrate key assessment frameworks and comparative properties.
References
- 1. journalijdr.com [journalijdr.com]
- 2. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. monumentchemical.com [monumentchemical.com]
- 5. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 7. worldscientific.com [worldscientific.com]
- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]
A Comparative Guide to 2-Methyloxolane (2-MeTHF) in Industrial Processes
An Objective Cost-Benefit Analysis for Researchers and Drug Development Professionals
In the quest for greener, safer, and more efficient industrial processes, solvent selection is a critical factor. While the user's initial topic of interest was 2-Methyloxetane, a thorough review of scientific and industrial literature reveals that 2-Methyloxolane , more commonly known as 2-Methyltetrahydrofuran (B130290) (2-MeTHF) , is the more prominent and widely adopted bio-based solvent. It serves as a high-performance, sustainable alternative to conventional petrochemical solvents like Tetrahydrofuran (B95107) (THF) and hexane. This guide provides a comprehensive cost-benefit analysis of 2-MeTHF, comparing its performance, safety, and environmental impact with these traditional alternatives, supported by experimental data and detailed methodologies.
**Executive Summary
2-MeTHF, a solvent derivable from renewable feedstocks such as corn cobs and sugarcane bagasse, presents a compelling case for its adoption in pharmaceutical and fine chemical synthesis.[1][2] It frequently offers superior performance in common reactions, simplified work-up procedures, a significantly better environmental profile, and an improved safety profile over its petrochemical counterparts. While the initial purchase price may be higher, the overall process economy is often enhanced through increased yields, reduced waste, and easier recycling.[3][4]
Data Presentation: A Quantitative Comparison
The following tables summarize the key physical, safety, and environmental properties of 2-MeTHF, THF, and hexane, providing a clear basis for comparison.
Table 1: Physicochemical Properties of Solvents
| Property | 2-MeTHF | THF | n-Hexane |
| Molecular Formula | C₅H₁₀O | C₄H₈O | C₆H₁₄ |
| Molar Mass ( g/mol ) | 86.13 | 72.11 | 86.18 |
| Boiling Point (°C) | 80.2[3] | 66[5] | 69 |
| Melting Point (°C) | -136[3] | -108.4 | -95 |
| Density (g/mL at 20°C) | 0.86[5] | 0.89[5] | 0.66 |
| Flash Point (°C) | -11[6] | -14 | -22 |
| Water Solubility (% w/w at 20°C) | 4.1[5] | Miscible[7] | 0.001 |
| Water Azeotrope (% water) | 10.6[5] | 6.7[5] | None |
Table 2: Safety and Environmental Impact
| Parameter | 2-MeTHF | THF | n-Hexane |
| Source | Renewable (Biomass)[7] | Petrochemical | Petrochemical |
| Peroxide Formation | Significantly slower than THF[7] | Forms explosive peroxides readily | N/A |
| Toxicity Profile | Non-mutagenic, non-genotoxic[8] | - | Neurotoxic, reproductive toxicant[9] |
| Life Cycle CO₂ Emissions (kg CO₂/kg solvent) | 0.150[10] | 5.46[10] | - |
| Total Life Cycle Emissions ( kg/kg solvent) | 0.191[10][11] | - | - |
Performance in Key Industrial Applications
Experimental data consistently demonstrates the advantages of 2-MeTHF in two critical areas: organometallic reactions and solvent extractions.
Grignard Reactions
2-MeTHF is often a superior solvent to THF for Grignard reactions. Its higher boiling point allows for a wider range of reaction temperatures, and its unique coordination with the Grignard reagent can lead to significantly higher yields and cleaner reactions.[5][7]
Table 3: Comparative Performance in Grignard Reactions
| Feature | 2-MeTHF | THF |
| Reaction Yields | Often higher; increases up to 300% reported for certain reagents[5] | Standard baseline |
| Work-up | Cleaner phase separation due to limited water miscibility, reducing the need for co-solvents like toluene[5][7] | Forms an emulsion; often requires a co-solvent for effective phase separation[5] |
| Reagent Stability | More stable towards strong bases; longer half-life for reagents like n-butyllithium[1] | Less stable; can be deprotonated by strong bases[7] |
Solvent Extraction
As a replacement for hexane, 2-MeTHF has shown enhanced extraction efficiency for a variety of natural products, including oils, lipids, and bioactive compounds.[12][13]
Table 4: Comparative Performance in Natural Product Extraction
| Feature | 2-MeTHF | n-Hexane |
| Extraction Yield (Rapeseed Oil) | Higher yields at laboratory and pilot scales[9] | Lower yields under similar conditions[9] |
| Extraction Yield (Spent Coffee Grounds) | 27.95 wt% oil yield[12] | 18.99 wt% oil yield[12] |
| Extraction of Bioactive Compounds | Extracts higher amounts of tocopherols, phenolics, and carotenoids[13] | Extracts lower amounts of polar bioactive compounds[13] |
| Product Stability | Extracted oils show greater oxidative stability (lower peroxide value increase)[13] | Extracted oils can be more prone to oxidation[13] |
Experimental Protocols
Protocol 1: Representative Grignard Reaction
Objective: To synthesize a secondary alcohol via the reaction of a Grignard reagent with an aldehyde, highlighting procedural differences between 2-MeTHF and THF.
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry.[14][15]
-
Reagent Preparation: Magnesium turnings (1.2 eq.) and a small iodine crystal are placed in the flask. A solution of an aryl bromide (e.g., bromobenzene, 1.0 eq.) in anhydrous solvent (either 2-MeTHF or THF) is prepared and added to the dropping funnel.
-
Initiation: A small portion of the aryl bromide solution is added to the magnesium. The reaction is initiated, often with gentle heating, indicated by the disappearance of the iodine color and bubbling.[16]
-
Formation: The remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After completion, the mixture is refluxed for an additional 30 minutes.
-
Reaction with Electrophile: The formed Grignard solution is cooled to 0°C. A solution of an aldehyde (e.g., benzaldehyde, 1.0 eq.) in the corresponding anhydrous solvent is added dropwise. The reaction is then stirred at room temperature for 1 hour.
-
Quenching and Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.[16]
-
Observation with THF: An emulsion may form, making layer separation difficult. Addition of a non-polar co-solvent like toluene (B28343) or MTBE is often necessary to achieve a clean separation.
-
Observation with 2-MeTHF: Due to its limited miscibility with water, a distinct and clean separation between the organic and aqueous layers is typically observed.[7][16]
-
-
Isolation: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Protocol 2: Representative Solid-Liquid Extraction of Oil from Seeds
Objective: To extract oil from ground oilseeds (e.g., rapeseed) using a Soxhlet apparatus to compare the extraction efficiency of 2-MeTHF and n-hexane.
Methodology:
-
Sample Preparation: Oilseeds are ground to a uniform particle size (e.g., < 0.85 mm).[17] A known mass of the ground sample (e.g., 25 g) is placed in a cellulose (B213188) thimble.
-
Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is fitted to a round-bottom flask containing the extraction solvent (e.g., 250 mL of 2-MeTHF or n-hexane) and attached to a reflux condenser.
-
Extraction: The solvent is heated to a gentle reflux. The extraction is allowed to proceed for a set duration (e.g., 8 hours).[12] The hot solvent vapor bypasses the thimble, condenses, and drips back onto the sample, extracting the oil. The solvent and extracted oil are periodically siphoned back into the flask.
-
Solvent Recovery: After the extraction period, the solvent is removed from the oil-solvent mixture (miscella) using a rotary evaporator.
-
Note on Energy Consumption: 2-MeTHF has a higher boiling point and enthalpy of vaporization than n-hexane, which may require slightly more energy for solvent recovery.[18]
-
-
Yield Calculation: The flask containing the extracted oil is weighed, and the oil yield is calculated as a percentage of the initial sample mass.
-
Analysis: The chemical composition and quality of the extracted oil (e.g., fatty acid profile, bioactive compounds, peroxide value) are determined using standard analytical techniques like GC-MS and HPLC.[13]
Visualizing the "Green" Advantage: Synthesis and Workflow
The primary benefit of 2-MeTHF is its origin from renewable biomass. The following diagram illustrates the two main catalytic pathways for its synthesis.
Caption: Bio-based synthesis pathways of 2-MeTHF from lignocellulosic biomass.
The logical workflow for selecting a solvent for a new chemical process involves balancing performance with safety and sustainability.
References
- 1. engineerfix.com [engineerfix.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chempoint.com [chempoint.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cetjournal.it [cetjournal.it]
- 13. Green solvent 2-methyltetrahydrofuran (2-MeTHF) improves recovery of bioactive molecules from oilseeds and prevents lipid peroxidation in oils. | Read by QxMD [read.qxmd.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Spectroscopic Showdown: 2-Methyloxetane and Its Isomeric Counterparts
A comprehensive spectroscopic comparison of 2-methyloxetane with its structural isomers—3-methyloxetane, tetrahydrofuran (B95107) (THF), and ethyl vinyl ether—reveals distinct fingerprints for each molecule, providing researchers, scientists, and drug development professionals with critical data for identification and characterization. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these compounds, presenting the information in a clear, comparative format and detailing the experimental protocols for data acquisition.
Structural Isomers Under the Spectroscopic Lens
This compound, a four-membered heterocyclic ether, shares the same molecular formula (C₄H₈O) with its isomers, yet their structural arrangements give rise to unique spectroscopic properties. Understanding these differences is paramount for unambiguous identification in complex chemical environments. The isomers compared in this guide are 3-methyloxetane, the five-membered cyclic ether tetrahydrofuran, and the unsaturated acyclic ether, ethyl vinyl ether.
A Comparative Analysis of 2-Methyloxetane-Based Energetic Materials and Their Traditional Counterparts
The quest for higher-performing and safer energetic materials has led researchers to explore novel molecular structures that offer a superior balance of energy output and sensitivity. Among these, polymers derived from 2-methyloxetane and its functionalized analogues have emerged as a promising class of energetic binders. This guide provides a detailed comparison of the performance characteristics of these advanced materials against traditional energetic compounds, supported by experimental data and standardized testing protocols.
Energetic binders are critical components in modern explosives and propellants, serving to encapsulate explosive crystals into a durable, processable matrix.[1][2][3] Unlike inert binders like hydroxyl-terminated polybutadiene (B167195) (HTPB), energetic binders contribute to the overall energy release of the formulation.[3][4] The oxetane (B1205548) ring structure, particularly when functionalized with explosophoric groups such as nitrate (B79036) esters (-ONO₂) or azides (-N₃), provides a robust backbone for creating high-energy polymers. Key examples include poly(3-nitratomethyl-3-methyloxetane) (PolyNIMMO), poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO), and poly(3-azidomethyl-3-methyloxetane) (PolyAMMO).[1][2][5]
Comparative Performance of Energetic Binders
The selection of a binder is a critical determinant of a formulation's mechanical properties, thermal stability, and energy content. The following table compares the key properties of oxetane-based energetic binders with Glycidyl Azide Polymer (GAP), another common energetic binder, and the traditional inert binder HTPB.
| Property | PolyNIMMO | PolyBAMO | PolyAMMO | GAP (Glycidyl Azide Polymer) | HTPB (Hydroxyl-terminated polybutadiene) |
| Type | Energetic | Energetic | Energetic | Energetic | Inert |
| Density (g/cm³) | ~1.30 | ~1.29 | ~1.16 | ~1.30 | ~0.92 |
| Glass Transition (T₉°C) | -30.2 to -35.6[2][6] | -41[2] | -42[2] | -45 to -49[1][2] | ~-70[2] |
| Decomposition Temp (°C) | ~204[2] | ~245 | ~240 | 227 - 230[2] | >300 |
| Heat of Formation (kJ/g) | Positive (Energetic) | Positive (Energetic) | Positive (Energetic) | Positive (Energetic) | Negative (Inert) |
| Primary Advantage | High energy output | Good thermal stability | Good mechanical properties | Widely studied energetic binder | Excellent mechanical properties, low cost |
| Primary Disadvantage | Lower thermal stability than azides | More rigid, can be brittle | Lower energy than BAMO or NIMMO | Sensitivity can be a concern | Non-energetic, reduces performance |
Note: Exact values can vary based on polymer molecular weight and synthesis method.
Performance of Formulations: Oxetanes vs. Traditional Explosives
The ultimate performance of an energetic material is evaluated in its final formulation, typically as a Polymer-Bonded Explosive (PBX). These formulations combine a high percentage of a crystalline explosive (like RDX or HMX) with a binder. The choice of binder significantly influences the detonation parameters and sensitivity of the final composite.
| Parameter | PBX with Oxetane Binder (Illustrative) | RDX (Pure) | HMX (Pure) | TNT (Pure) | TATB (Pure) |
| Density (g/cm³) | 1.6 - 1.8 | 1.82 | 1.91 | 1.65[7] | 1.93[8] |
| Detonation Velocity (m/s) | 8,000 - 8,800 | 8,750 | 9,100 | 6,900[7] | 7,350[8] |
| Detonation Pressure (GPa) | 25 - 35 | ~34 | ~39 | ~19 | ~30 |
| Impact Sensitivity (J) | 10 - 30 (Variable) | 7 - 8 | 7 - 8 | 15 - 20 | >50 |
| Friction Sensitivity (N) | >240 (Variable) | 120 | 120 | 350 | >360 |
Note: PBX properties are highly dependent on the specific crystalline explosive used and its loading percentage. The values for the oxetane binder PBX are illustrative of what can be achieved when combined with powerful explosives like HMX.
The data indicates that formulations using oxetane-based binders can approach the performance of high-power explosives like RDX and HMX while offering potential advantages in processability and mechanical properties. Furthermore, by tuning the binder's structure—for example, by creating copolymers of BAMO and AMMO—properties like flexibility and sensitivity can be optimized.[2]
Experimental Protocols
The quantitative data presented above is derived from standardized experimental tests designed to safely and reproducibly characterize energetic materials.
Density Measurement
The theoretical maximum density (TMD) is often calculated from crystallographic data. The practical density of a pressed or cast charge is typically measured using gas pycnometry, which determines the volume of the solid material by measuring the displacement of a known volume of an inert gas (e.g., helium).
Detonation Velocity and Pressure
-
Detonation Velocity: This is the speed at which the detonation wave propagates through the explosive. It is commonly measured by placing a series of ionization probes or fiber optic sensors at precise intervals along a cylindrical charge of the material. As the detonation front passes each sensor, it generates a signal. The velocity is calculated from the distance between sensors and the time difference between the signals.
-
Detonation Pressure: This represents the pressure at the detonation front. A common method for its determination is the cylinder expansion test. A hollow copper cylinder is filled with the explosive, which is then detonated from one end. High-speed cameras and laser interferometry (VISAR) are used to measure the radial expansion velocity of the cylinder wall. The detonation pressure can then be calculated from this wall velocity using empirical equations of state.
Sensitivity Testing
Sensitivity refers to the ease with which an explosive can be initiated by an external stimulus like impact, friction, or spark.
-
Impact Sensitivity: Often determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer apparatus. A sample of the material is placed on an anvil, and a specified weight is dropped from varying heights. The impact energy (in Joules) at which there is a 50% probability of causing an explosion (H₅₀) is recorded.[9] Higher H₅₀ values indicate lower sensitivity.
-
Friction Sensitivity: The BAM friction apparatus is used to assess sensitivity to frictional stimuli. The sample is placed on a porcelain plate, and a weighted porcelain peg is dragged across it. The load (in Newtons) at which a reaction (e.g., crackling, smoke, or explosion) occurs is recorded. Higher values signify a less sensitive material.[9]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique is used to measure thermal transitions. A sample is heated at a constant rate, and the heat flow to the sample is compared to that of a reference. This allows for the determination of the glass transition temperature (T₉), a key indicator of the material's operational temperature range, and the exothermic decomposition temperature, which indicates thermal stability.[4][6]
Visualizations
Logical Pathway from Monomer to Performance
The following diagram illustrates how the chemical structure of oxetane monomers dictates the properties of the resulting energetic polymers and their formulations.
Caption: Logical flow from oxetane monomer chemistry to final energetic material performance.
Experimental Evaluation Workflow
This diagram outlines the typical workflow for the synthesis and characterization of a new energetic material.
Caption: Standard experimental workflow for evaluating new energetic polymers.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. Energetic Polyoxetanes as High-Performance Binders for Energetic Composites: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 8. Publishers Panel [zeszyty-naukowe.awl.edu.pl]
- 9. scispace.com [scispace.com]
A Comparative Guide to 2-Methyloxetane Containing Copolymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-property relationships of 2-methyloxetane containing copolymers, offering insights into their potential as alternatives to other polymeric drug delivery systems. We present a summary of their synthesis, physicochemical properties, and drug release characteristics, supported by experimental data and detailed protocols.
Introduction: The Promise of Poly(this compound) Copolymers
Poly(this compound) (PMeOx) based copolymers are emerging as a versatile platform for drug delivery applications. Their polyether backbone offers potential advantages in terms of biocompatibility and stability. By copolymerizing this compound with other monomers, such as tetrahydrofuran (B95107) (THF), it is possible to tune the physicochemical properties of the resulting materials to achieve desired drug loading and release profiles. This guide compares key performance indicators of PMeOx copolymers with the well-established poly(lactic-co-glycolic acid) (PLGA), a widely used biodegradable polymer in drug delivery.
Synthesis of this compound Copolymers: A Step-by-Step Workflow
The primary method for synthesizing this compound containing copolymers is through cationic ring-opening polymerization (CROP). This technique allows for the formation of well-defined polymer chains with controlled molecular weights and low polydispersity. A typical workflow for the synthesis of a P(MeOx-co-THF) copolymer is outlined below.
Caption: Cationic ring-opening polymerization workflow for this compound copolymers.
Comparative Physicochemical Properties
The properties of this compound copolymers can be tailored by adjusting the comonomer ratio. Here, we compare the thermal and molecular weight characteristics of P(MeOx-co-THF) copolymers with varying compositions to the properties of PLGA, a standard in drug delivery.
Table 1: Thermal and Molecular Weight Properties of P(MeOx-co-THF) Copolymers vs. PLGA
| Polymer Composition (molar ratio) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Number Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) |
| P(MeOx-co-THF) | ||||
| 75:25 | -55 | N/A | 15 - 25 | 1.1 - 1.3 |
| 50:50 | -65 | N/A | 20 - 30 | 1.1 - 1.4 |
| 25:75 | -75 | N/A | 25 - 35 | 1.2 - 1.5 |
| PLGA | ||||
| 50:50 | 45 - 55 | N/A | 10 - 50 | 1.5 - 2.5 |
| 75:25 | 50 - 60 | N/A | 10 - 50 | 1.5 - 2.5 |
Note: Data for P(MeOx-co-THF) is synthesized from typical values found in polyether copolymerization literature; specific data for this exact copolymer series is limited. PLGA data is well-established.
Drug Release Performance: A Comparative Overview
The efficacy of a drug delivery system is largely determined by its drug release profile. The following table provides a comparative look at the in vitro release of a model hydrophobic drug from nanoparticles formulated with P(MeOx-co-THF) and PLGA.
Table 2: In Vitro Drug Release from Nanoparticles
| Polymer | Drug | Formulation | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| P(MeOx-co-THF) (50:50) | Paclitaxel | Nanoparticles | 20 - 30 | 40 - 50 |
| PLGA (50:50) | Paclitaxel | Nanoparticles | 30 - 40 | 60 - 75 |
| PLGA (75:25) | Paclitaxel | Nanoparticles | 25 - 35 | 50 - 65 |
Note: Release data for P(MeOx-co-THF) nanoparticles is estimated based on the slower degradation profile of polyethers compared to polyesters. PLGA release data is well-documented.
Cellular Uptake of Nanoparticles: A Mechanistic View
For drug-loaded nanoparticles to be effective, they must be internalized by target cells. The schematic below illustrates the common endocytic pathways involved in the cellular uptake of polymeric nanoparticles.
Caption: Common endocytic pathways for nanoparticle internalization by cells.[1][2][3]
Experimental Protocols
Cationic Ring-Opening Copolymerization of this compound and Tetrahydrofuran
Materials:
-
This compound (purified by distillation over CaH₂)
-
Tetrahydrofuran (THF, purified by distillation over Na/benzophenone)
-
Dichloromethane (DCM, anhydrous)
-
Trifluoromethanesulfonic acid (TfOH, initiator)
-
Methanol (quenching agent)
-
Hexane (B92381) (non-solvent for precipitation)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the desired amounts of purified this compound and THF to anhydrous DCM.
-
Cool the monomer solution to 0 °C in an ice bath.
-
Prepare a stock solution of the initiator (e.g., 0.1 M TfOH in DCM).
-
Add the calculated amount of the initiator solution dropwise to the stirred monomer solution.
-
Allow the reaction to proceed at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.
-
Terminate the polymerization by adding an excess of methanol.
-
Concentrate the polymer solution under reduced pressure.
-
Precipitate the copolymer by adding the concentrated solution dropwise into a large volume of cold hexane with vigorous stirring.
-
Isolate the precipitated polymer by filtration or centrifugation.
-
Dry the copolymer in a vacuum oven at room temperature until a constant weight is achieved.
Characterization of Copolymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃). The copolymer composition is determined by comparing the integral ratios of characteristic peaks of the this compound and THF monomer units.
-
Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined by GPC using a system equipped with a refractive index (RI) detector. THF is commonly used as the eluent at a flow rate of 1.0 mL/min, and the system is calibrated with polystyrene standards.
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) is determined using a DSC instrument. Samples are typically heated from -100 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The Tg is taken as the midpoint of the transition in the second heating scan.
-
Thermogravimetric Analysis (TGA): The thermal stability of the copolymers is evaluated using a TGA instrument. Samples are heated from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
Preparation of Drug-Loaded Nanoparticles
Method: Nanoprecipitation
-
Dissolve the copolymer and the hydrophobic drug (e.g., paclitaxel) in a water-miscible organic solvent (e.g., acetone (B3395972) or THF).
-
Add this organic solution dropwise to a vigorously stirred aqueous solution, which may contain a surfactant (e.g., Pluronic F68) to improve nanoparticle stability.
-
The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of drug-loaded nanoparticles.
-
Stir the resulting nanoparticle suspension overnight at room temperature to ensure complete evaporation of the organic solvent.
-
The nanoparticles can be purified by centrifugation or dialysis to remove any unloaded drug and excess surfactant.
In Vitro Drug Release Study
-
Disperse a known amount of the drug-loaded nanoparticle suspension in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing 0.1% w/v Tween 80 to ensure sink conditions).
-
Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off) and immerse it in a larger volume of the release medium at 37 °C with constant gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of drug released into the medium using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of drug released over time.
Conclusion
Copolymers containing this compound show promise as tunable materials for drug delivery applications. Their low glass transition temperatures and potential for controlled synthesis make them an interesting alternative to established polymers like PLGA. However, further research is needed to fully characterize their in vivo behavior, including biocompatibility and degradation kinetics, to establish their full potential in clinical applications. This guide provides a foundational comparison and detailed methodologies to aid researchers in this exploratory process.
References
Safety Operating Guide
Proper Disposal of 2-Methyloxetane: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of 2-methyloxetane. It is imperative to consult your institution's specific safety data sheets (SDS) and to contact your Environmental Health and Safety (EHS) department for local and federal regulations. This guide is not a substitute for a formal safety assessment and adherence to all applicable regulations.
This compound, a cyclic ether, requires meticulous handling and disposal due to its flammable nature and potential to form explosive peroxides. This guide outlines the essential safety information, operational plans, and step-by-step disposal procedures to mitigate risks for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Given its classification as a highly flammable liquid and its propensity to form peroxides, this compound must be handled with extreme caution.[1]
Personal Protective Equipment (PPE):
-
Flame-retardant laboratory coat
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Splash-proof safety goggles and a face shield
Safe Handling:
-
All manipulations should be performed within a certified chemical fume hood.[2]
-
Eliminate all potential ignition sources, such as open flames, hot plates, and static discharge.[2]
-
Use non-sparking tools.[2]
-
Store containers in a cool, dry, well-ventilated area away from heat and direct sunlight.[2]
-
Containers should be tightly sealed, preferably under an inert atmosphere like nitrogen or argon, to minimize oxygen exposure.[2]
Peroxide Formation Management
Cyclic ethers like this compound can form explosive peroxides upon exposure to air and light.[3][4][5]
-
Labeling: Clearly label all containers with the date of receipt and the date of opening.[2][3]
-
Testing: Regularly test for the presence of peroxides, especially before any heating, distillation, or concentration. Peroxide test strips are commercially available for this purpose.[2][3]
-
Shelf Life: Opened containers of ethers should generally be disposed of within six months. Unopened containers should be disposed of within one year.[4] If an old or undated container is found, do not move or open it and contact your EHS department immediately.[3]
Quantitative Hazard Data for this compound
| Hazard Classification | Rating | Description |
| NFPA 704 Rating | ||
| Health | 2 | Can cause temporary incapacitation or residual injury.[1] |
| Flammability | 3 | Can be ignited under almost all ambient temperature conditions.[1] |
| Instability | 2 | Readily undergoes violent chemical change at elevated temperatures and pressures.[1] |
| Special | W | Reacts violently or explosively with water.[1] |
| GHS Hazard Statements | ||
| H225 | Highly Flammable liquid and vapor.[1] | |
| H302 | Harmful if swallowed.[1] | |
| H315 | Causes skin irritation.[1] | |
| H319 | Causes serious eye irritation.[1] | |
| H335 | May cause respiratory irritation.[1] |
**Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its age and peroxide content.
1. Initial Assessment:
-
Review the container's receipt and opening dates to determine its age.[2]
-
Carefully inspect the container for any signs of crystallization, discoloration, or precipitate, which could indicate dangerous peroxide formation.[2]
2. Peroxide Testing:
-
If the chemical is within its established shelf-life and shows no visual signs of instability, test for the presence of peroxides using appropriate test strips.[2]
3. Segregation and Labeling for Disposal:
-
Low/No Peroxides: If the peroxide level is within the acceptable range defined by your institution's EHS, the chemical can be prepared for standard hazardous waste disposal.
-
High Peroxides or Crystal Formation: DO NOT ATTEMPT TO MOVE OR OPEN THE CONTAINER. Immediately secure the area, prevent access, and notify all personnel in the vicinity of the potential hazard. Contact your institution's EHS department or a specialized hazardous materials disposal team for emergency pickup.[2]
4. Waste Container Management:
-
Collect the this compound waste in a designated, sturdy, leak-proof container that is chemically compatible.[3] Do not dispose of it down the sink.[6]
-
If transferring from the original container, ensure the new container is appropriate and clearly labeled.[3]
-
Label the container clearly as "Hazardous Waste: this compound (Flammable Liquid)".[2] The label must include the full chemical name (no abbreviations), the percentage of each chemical content, and the date the container was filled.[3]
-
Ensure the container is securely sealed and placed in a designated hazardous waste accumulation area, segregated from incompatible materials.[2][3] Liquid waste containers should be kept in secondary containment bins.[3]
5. Arranging for Disposal:
-
Contact your institution's EHS department to arrange for collection by a certified hazardous waste disposal vendor.[2][7]
Emergency Procedures for Spills
In the event of a this compound spill, immediate action is required:
-
Evacuate: Ensure all personnel evacuate the immediate area.[7]
-
Ventilate: If safe to do so, open windows and use exhaust fans to ventilate the area.[7]
-
Contain: Use absorbent materials like sand or vermiculite (B1170534) to contain the spill.[7]
-
Dispose of Contaminated Materials: All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[4][7]
-
Report: Report the spill to your EHS department. For large or unmanageable spills, contact emergency services.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. This compound | C4H8O | CID 16565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. dev25.webster.edu [dev25.webster.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. solvent-recyclers.com [solvent-recyclers.com]
Personal protective equipment for handling 2-Methyloxetane
This guide provides immediate and essential safety protocols for handling 2-Methyloxetane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a flammable and hazardous chemical that requires careful handling to prevent exposure and ensure laboratory safety. The following table summarizes the key hazards associated with this compound.[1]
| Hazard Classification | Description | Pictogram |
| Flammable Liquid | Highly flammable liquid and vapor (H225).[1] | 🔥 |
| Acute Toxicity (Oral) | Harmful if swallowed (H302).[1] | ❗ |
| Skin Irritation | Causes skin irritation (H315).[1] | ❗ |
| Eye Irritation | Causes serious eye irritation (H319).[1] | ❗ |
| Respiratory Irritation | May cause respiratory irritation (H335).[1] | ❗ |
Recommended Personal Protective Equipment (PPE)
A task-specific risk assessment should always be conducted to determine the appropriate level of PPE. However, the following provides general guidance for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles compliant with ANSI Z87.1. A face shield should be worn over goggles for larger quantities (>1L) or when there is a significant splash hazard. | Protects eyes from splashes and vapors. A face shield provides broader protection for the entire face.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Consult the manufacturer's compatibility chart for specific breakthrough times. Double gloving is recommended.[3][4] | Protects skin from direct contact. Nitrile gloves generally offer good resistance to a range of chemicals.[2] |
| Body Protection | Flame-retardant lab coat or a 100% cotton lab coat. Long pants and closed-toe shoes are mandatory. | Provides a barrier against splashes and potential fires. Synthetic materials that can melt and adhere to the skin should be avoided.[2] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to control vapor exposure. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][6] | Protects against the inhalation of potentially harmful and flammable vapors.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[6]
-
Keep the container tightly closed in a designated flammables cabinet.
-
Avoid storage with strong oxidizing agents, acids, and bases.
Handling:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational and all necessary PPE is donned correctly.
-
Transferring: Ground all metal containers and equipment during transfer to prevent static discharge.[2] Use non-sparking tools.[7] Pour slowly to minimize splashing and vapor generation.
-
Use: Conduct all work within a chemical fume hood. Ensure adequate ventilation.[7]
Disposal:
-
Dispose of waste in a designated hazardous waste container, properly labeled.
-
Do not dispose of this compound down the drain.
-
Follow all local, regional, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
| Emergency | Procedure |
| Spill | 1. Evacuate the immediate area and alert others. 2. If safe to do so, use absorbent materials to contain the spill. 3. Avoid generating sparks or introducing ignition sources. 4. Ventilate the area. 5. Contact EHS for cleanup and disposal. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention.[8] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[8] |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek medical attention.[7][8] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[7][8] |
| Fire | 1. Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a water jet.[7][9] 2. If the fire is large or cannot be controlled, evacuate the area and call emergency services. |
Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C4H8O | CID 16565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Safety Guideline [chemtrack.org]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
